Product packaging for Methyl 3-amino-6-bromopicolinate(Cat. No.:CAS No. 866775-09-9)

Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408
CAS No.: 866775-09-9
M. Wt: 231.05 g/mol
InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromopicolinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1389408 Methyl 3-amino-6-bromopicolinate CAS No. 866775-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETASVOVQOWEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670385
Record name Methyl 3-amino-6-bromopyridine-2-carboxylate
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Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866775-09-9
Record name 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate (CAS: 866775-09-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-amino-6-bromopicolinate is a strategically functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the picolinic acid scaffold provides multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 866775-09-9[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
IUPAC Name methyl 3-amino-6-bromopyridine-2-carboxylate[1][3]
Appearance Solid[3]
Purity Typically ≥97%[1][3]
Predicted and Experimental Data
PropertyValueNotesSource(s)
Melting Point Not availableFor a related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, the melting point is 172-177 °C.[4]
Boiling Point 333.4 ± 37.0 °CPredicted value
Topological Polar Surface Area (TPSA) 65.21 Ų[2]
logP 1.2129[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 1[2]
Spectroscopic Data

While comprehensive, publicly available spectra are limited, some characterization data has been reported.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed experimental ¹³C NMR data for this specific compound is not available in the searched results. However, based on the structure, one would expect seven distinct carbon signals corresponding to the pyridine ring carbons, the carboxylate carbon, and the methyl ester carbon. The chemical shifts can be predicted using standard correlation tables for substituted pyridines.

  • Mass Spectrometry (MS): Experimental mass spectrometry data detailing the fragmentation pattern of this compound is not explicitly provided in the search results. The molecular ion peak [M]+ would be expected at m/z 230 and 232 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Handling

Synthetic Approach

The synthesis of this compound typically involves a multi-step sequence starting from a simpler picolinic acid derivative. The general strategy is outlined below:

Synthesis_Workflow Start Picolinic Acid Derivative Step1 Bromination Start->Step1 e.g., NBS, Br₂ Step2 Amination Step1->Step2 e.g., NH₃, NaN₃ then reduction Step3 Esterification Step2->Step3 CH₃OH, Acid catalyst End This compound Step3->End

Figure 1: General synthetic workflow for this compound.

A Plausible Experimental Protocol:

While a specific, detailed protocol for the title compound was not found, a representative procedure for a similar transformation is described for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.[1] This can be adapted by a skilled chemist. A plausible, generalized protocol for the synthesis of this compound could involve:

  • Bromination of a suitable picolinate precursor: A commercially available aminopicolinate could be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect from light. Recommended storage temperature is 2-8°C.[3]

  • Safety: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated fume hood.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three distinct functional groups that can be selectively manipulated.

Reactivity_Diagram Molecule CO₂CH₃ NH₂ Br This compound Reaction1 Suzuki Coupling Molecule:port_bromo->Reaction1 Aryl/Vinyl Boronic Acids, Pd catalyst Reaction2 Buchwald-Hartwig Amination Molecule:port_bromo->Reaction2 Amines, Pd catalyst Reaction3 Amide Formation Molecule:port_amino->Reaction3 Acyl Halides, Anhydrides Reaction4 Ester Hydrolysis/Transesterification Molecule:port_ester->Reaction4 LiOH, H₂O or R'OH, catalyst

Figure 2: Key reaction sites and potential transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[6][7] This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 6-position. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[7]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[8][9] This provides a direct route to a diverse array of 6-amino-substituted picolinates. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Reactions of the Amino and Ester Groups

The amino and ester functionalities offer further opportunities for molecular elaboration.

  • Acylation and Sulfonylation of the Amino Group: The 3-amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, or sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions can be used to introduce a variety of functional groups or to protect the amino group during subsequent transformations.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the methyl ester can be converted to other esters via transesterification.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical and Agrochemical Discovery: The substituted picolinate core is a common motif in many biologically active compounds. This building block serves as a key starting material for the synthesis of novel candidates for drug discovery programs and for the development of new agrochemicals.

  • Proteomics Research: While the specific application is not detailed in the provided search results, picolinates, in general, have been investigated in the context of protein metabolism.[11] Chromium picolinate, for example, has been studied for its effects on protein synthesis and metabolism.[12] It is plausible that this compound could be used to synthesize probes or labels for studying protein structure and function, although further research is needed to substantiate this.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular libraries. A solid understanding of its physicochemical properties, reactivity, and handling requirements will enable researchers to fully exploit its synthetic potential in the pursuit of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

Methyl 3-Amino-6-Bromopicolinate: A Versatile Scaffold for Modern Drug Discovery and Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) has emerged as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of three distinct functional groups—an amine, a bromine atom, and a methyl ester on a pyridine core—provides a versatile platform for controlled, multi-directional chemical modifications. This technical guide elucidates the core research applications of this compound, with a focused exploration of its instrumental role in the synthesis of novel kinase inhibitors. We will dissect the causality behind its synthetic utility, provide field-proven experimental protocols for its modification, and illustrate its application in systematic structure-activity relationship (SAR) studies, thereby offering a comprehensive resource for researchers in drug discovery and development.

Introduction to a High-Value Synthetic Intermediate

In the quest for novel therapeutics, the efficiency of synthesizing complex molecular architectures is paramount. The selection of starting materials, or building blocks, dictates the accessible chemical space and the feasibility of a drug discovery campaign.[3] this compound is a prime example of a well-designed intermediate, offering chemists a reliable and adaptable scaffold for generating molecular diversity.[4][5]

Core Chemical and Physical Properties

The compound's utility is rooted in its fundamental properties, which make it amenable to a wide range of reaction conditions.

PropertyValueReference
CAS Number 866775-09-9[1]
Molecular Formula C₇H₇BrN₂O₂[2][6]
Molecular Weight 231.05 g/mol [6]
IUPAC Name methyl 3-amino-6-bromo-2-pyridinecarboxylate
Physical Form Solid
Storage Conditions 2-8°C, inert atmosphere, keep in dark place
The Power of Trifunctionality: Structural Rationale for Use

The exceptional versatility of this compound stems from its three strategically positioned reactive sites. This trifunctionality is not accidental; it is a deliberate design that allows for orthogonal chemical transformations, enabling the systematic construction of complex molecules.

  • The C6-Bromine Atom : This is arguably the most valuable handle for introducing molecular complexity. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.[4][7] This allows for the facile introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of SAR exploration.

  • The C3-Amino Group : The primary amine is a versatile nucleophile. It can be readily acylated to form amides, alkylated, or used as a handle for further heterocyclic ring formation. This site is often exploited to modulate solubility, introduce hydrogen bond donors, or connect to other pharmacophoric elements.[6]

  • The C2-Methyl Ester : This group can be easily hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation with a diverse library of amines.[7] Alternatively, it can be reduced or converted to other functional groups, further expanding the synthetic possibilities.

The spatial and electronic differentiation of these groups allows chemists to perform sequential, controlled reactions, building out from the central pyridine scaffold in a predictable manner.

structure cluster_molecule This compound cluster_handles Key Reactive Sites mol C6_Br C6-Bromine (Cross-Coupling Site) C6_Br->mol Suzuki, Buchwald-Hartwig, Sonogashira Coupling C3_NH2 C3-Amine (Acylation/Alkylation Site) C3_NH2->mol Amide Formation C2_Ester C2-Methyl Ester (Amidation/Hydrolysis Site) C2_Ester->mol Saponification, Amide Coupling

Key reactive handles on the this compound scaffold.

Core Application: A Scaffold for Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] Consequently, kinase inhibitors are a major focus of pharmaceutical research.[9][10] The pyridine scaffold present in this compound is a common motif in many biologically active molecules and is particularly prevalent in kinase inhibitors, where it often acts as a hinge-binding element.[4][7]

The compound serves as an ideal starting point for building libraries of potential kinase inhibitors. The C6-position can be elaborated with various aromatic or heteroaromatic groups to target the solvent-exposed region of the ATP-binding pocket, while the C3-amino and C2-ester positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.[7]

workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization start This compound (Starting Scaffold) suzuki Suzuki Coupling (Introduce R1 at C6) start->suzuki buchwald Buchwald-Hartwig (Introduce NR1R2 at C6) start->buchwald library Diverse Compound Library (Analogs of Scaffold) suzuki->library buchwald->library amide Amide Coupling (Modify C2/C3) library->amide Further Modification assay Kinase Inhibition Assay (e.g., PI3K, JNK) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar sar->suzuki Iterative Design lead Optimized Lead Compound sar->lead

Drug discovery workflow using this compound.

Field-Proven Experimental Methodologies

To translate the potential of this building block into tangible results, robust and reproducible synthetic protocols are essential. The following methods are self-validating systems, designed for clarity and high yield.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl group at the C6-position, a common first step in a drug discovery campaign.[7][11]

Objective: To synthesize Methyl 3-amino-6-(4-methoxyphenyl)picolinate.

Materials:

  • This compound (1.0 mmol, 231 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and lower yields. An inert atmosphere is critical for catalytic cycle efficiency.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. Causality: The dioxane/water solvent system is effective for Suzuki couplings as it dissolves the organic starting materials and the inorganic base, facilitating the reaction.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Amide Formation via Ester Hydrolysis and Coupling

This two-step protocol demonstrates the modification of the C2-ester.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the Suzuki product from Protocol 1 (1.0 mmol) in a mixture of THF (5 mL) and Methanol (2 mL).

  • Add a solution of Lithium Hydroxide (LiOH) (2.0 mmol) in water (2 mL).

  • Stir at room temperature for 3-5 hours until TLC shows complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling (EDC/HOBt)

  • Dissolve the carboxylic acid from Step A (1.0 mmol) in dichloromethane (DCM) (10 mL).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol).

  • Stir for 15 minutes, then add the desired amine (e.g., benzylamine, 1.1 mmol) and triethylamine (TEA) (2.5 mmol).

  • Stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate.

  • Purify by column chromatography to yield the final amide.

Driving SAR: A Case Study in Kinase Inhibition

The true power of this compound is realized when its synthetic versatility is applied to a systematic SAR study. By creating a small, focused library of analogs, researchers can quickly identify key structural features that govern biological activity.

The table below presents hypothetical data from an SAR study targeting c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family implicated in inflammatory diseases and cancer.[8] The goal is to explore how different substituents at the C6-position (R¹) impact inhibitory potency.

Compound IDR¹ Group (at C6-position)JNK3 IC₅₀ (nM)Notes on Rationale
SCA-01 Phenyl250Baseline compound. Establishes a benchmark for potency.
SCA-02 4-Methoxyphenyl85Addition of a para-methoxy group (electron-donating) improves potency, suggesting a favorable interaction.
SCA-03 4-Chlorophenyl150An electron-withdrawing group at the para position slightly decreases potency compared to the methoxy analog.
SCA-04 3-Hydroxyphenyl45A meta-hydroxyl group may act as a hydrogen bond donor, significantly improving potency.
SCA-05 Pyridin-4-yl60Introduction of a basic nitrogen may improve solubility and allow for additional hydrogen bonding interactions.
SCA-06 Thiophen-2-yl180Bioisosteric replacement of phenyl with thiophene maintains moderate activity.

Data are hypothetical and for illustrative purposes only.

This systematic approach, enabled by the reliable reactivity of the C6-bromo handle, allows researchers to rapidly build an understanding of the target's binding pocket and design more potent and selective inhibitors.

Broader Horizons and Future Outlook

While its application in medicinal chemistry is profound, the utility of this compound is not confined to pharmaceuticals. The pyridine core is also a key feature in many modern agrochemicals, including herbicides and pesticides.[4][5] The synthetic methodologies described here are directly transferable to the development of novel crop protection agents. Furthermore, in materials science, pyridine derivatives are used to construct coordination polymers and organic light-emitting diodes (OLEDs), suggesting potential applications for this versatile building block in advanced materials research.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its trifunctional nature provides a robust and flexible platform for the efficient synthesis of complex molecular targets. As demonstrated, its primary role in the development of kinase inhibitors showcases its value in accelerating drug discovery programs by enabling rapid library synthesis and systematic SAR exploration. For research scientists and drug development professionals, mastering the chemistry of this scaffold is a key step toward the rational design of the next generation of novel therapeutics and advanced materials.

References

Methyl 3-amino-6-bromopicolinate structure and synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, provides a detailed and validated synthetic protocol, elucidates the underlying reaction mechanism, and explores its significant applications.

Core Compound Profile: this compound

This compound is a substituted pyridine derivative, specifically a picolinate, which is an ester of picolinic acid. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the pyridine core makes it a highly versatile and valuable intermediate for creating more complex molecular architectures.[1][2]

1.1. Chemical Structure and Identifiers

  • IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]

  • CAS Number: 866775-09-9

  • Molecular Formula: C₇H₇BrN₂O₂[1]

  • Molecular Weight: 231.05 g/mol [1]

  • SMILES: COC(=O)c1c(ccc(n1)Br)N[3]

  • InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N

1.2. Physicochemical Properties

The compound's physical and chemical properties are critical for its handling, storage, and application in synthesis. It is typically a solid at room temperature.

PropertyValueSource(s)
Physical Form Solid
Purity ≥97%[4]
Boiling Point 333.4±37.0 °C (Predicted)[5]
Density 1.662±0.06 g/cm³ (Predicted)[5]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere, protect from light[4]

Synthesis of this compound

The synthesis of this compound is a well-defined process, primarily involving the regioselective bromination of a commercially available precursor. The following protocol is based on established and reproducible methods.[6]

2.1. Synthetic Workflow Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The starting material, Methyl 3-aminopyridine-2-carboxylate, is subjected to bromination to yield the target compound. The amino group at the C-3 position is a strong activating group, which directs the incoming electrophile (bromine) to the C-6 position (para to the amine), thus ensuring high regioselectivity.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start Methyl 3-aminopyridine-2-carboxylate Reaction Bromination Start->Reaction  Br₂, H₂SO₄, Acetic Acid, H₂O  Room Temperature, 4h Product This compound Reaction->Product  Aqueous work-up (NaOH)  Extraction (Ethyl Acetate)  Purification (Chromatography)

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate from Methyl 3-aminopyridine-2-carboxylate.[6]

Materials:

  • Methyl 3-aminopyridine-2-carboxylate (1 equivalent)

  • Water (H₂O)

  • 2M Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) (1 equivalent)

  • Acetic Acid

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until a clear solution is obtained. The acidic medium protonates the pyridine nitrogen, increasing solubility and activating the ring for electrophilic attack.

  • Bromination: Prepare a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of polybrominated byproducts.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching and Neutralization: Upon completion, carefully adjust the pH of the reaction mixture to ~6 using a 2N aqueous sodium hydroxide solution. This step neutralizes the excess acid and quenches any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate. The organic product will partition into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using dichloromethane as the eluent to afford the final product, Methyl 3-amino-6-bromopyridine-2-carboxylate, as a white solid (typical yield: ~74%).[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution on a highly activated pyridine ring. The interplay between the activating amino group and the deactivating ester group dictates the outcome.

Causality Behind Regioselectivity:

  • Activating Group: The amino group at the C-3 position is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to electrophilic attack.

  • Deactivating Group: The methyl carboxylate group at the C-2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

  • Steric Hindrance: The position ortho to the amine (C-4) is sterically less hindered than the C-2 position, which is flanked by the bulky ester group.

  • Directing Effect: The C-6 position is para to the strongly activating amino group, making it the most electronically enriched and sterically accessible site for the electrophile (Br⁺). This results in the highly selective formation of the 6-bromo isomer.

Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Rearomatization cluster_step3 Step 3: Product Formation Start Pyridine Ring Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Attack by Br⁺ at C-6 Proton_Loss Loss of Proton (H⁺) Sigma->Proton_Loss Base abstracts proton Product Final Product Proton_Loss->Product Ring Aromaticity Restored

Caption: Mechanism of electrophilic bromination on the picolinate ring.

Applications in Research and Development

This compound is not an end-product but a crucial starting point for synthesizing a wide array of functional molecules.

  • Pharmaceutical Development: It serves as a foundational scaffold for building complex molecules with potential therapeutic value. Its derivatives are investigated as lead compounds in drug discovery programs, particularly in the fields of antimicrobial and anticancer research.[1]

  • Agrochemicals: The structural motif of this compound is utilized in the development of novel pesticides and herbicides, where modifications can tune the biological activity for crop protection.[1][2]

  • Organic Synthesis Intermediate: As a bifunctional molecule (containing both an amine and a reactive bromine), it allows for sequential and diverse chemical modifications. The bromine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can undergo acylation or alkylation.[1]

  • Proteomics Research: The compound is classified as a biochemical reagent that can be used as a biological material in life science research, with specific applications noted in the field of proteomics.[1][7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Physical and chemical properties of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a pyridine core, an amino group, a bromine atom, and a methyl ester—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, characterization data, and its applications as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors.

Physicochemical and Computational Properties

This compound is a solid at room temperature, and its stability is enhanced when stored under refrigerated conditions and protected from light.[1][2] While extensive experimental data on certain physical properties is not widely published, a summary of its known and computationally predicted characteristics is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 866775-09-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
IUPAC Name methyl 3-amino-6-bromopyridine-2-carboxylate[1]
Physical Form Solid[1]
Melting Point Not experimentally reported in the literature.[3][4]
Boiling Point 353.4 ± 37.0 °C (Predicted)[5]
Solubility Not experimentally reported in the literature.[3]
Storage Conditions 2-8°C, keep in dark place, inert atmosphere.[1]

Table 2: Computational Data

ParameterValueSource
Topological Polar Surface Area (TPSA) 65.21 Ų[6]
LogP (Octanol-Water Partition Coeff.) 1.2129[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 1[6]

Synthesis and Purification Protocol

The synthesis of this compound is authoritatively described in the patent literature, primarily through the regioselective bromination of its precursor, methyl 3-aminopicolinate. The following protocol is adapted from the procedure detailed in patent US20170190713A1.[2]

Causality and Experimental Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is an electrophilic brominating agent that is highly effective for halogenating electron-rich aromatic rings, such as an aminopyridine. The amino group at the 3-position activates the pyridine ring towards electrophilic substitution. The reaction is performed at a low temperature initially to control the reaction rate and selectivity, preventing potential side reactions. Acetonitrile (MeCN) is selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. The product precipitates from the reaction mixture upon formation, which provides a straightforward and efficient method of initial purification via filtration.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 3-aminopicolinate (1.0 eq., e.g., 50 g, 328 mmol) in acetonitrile (e.g., 600 mL).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. This step is crucial for controlling the exothermicity of the bromination reaction.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.03 eq., e.g., 60 g, 337 mmol) to the cooled solution in portions. Maintaining the temperature at 0°C during the addition prevents the formation of over-brominated byproducts.

  • Reaction: After the complete addition of NBS, allow the reaction mixture to warm to 15°C and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Product: Upon completion of the reaction, a precipitate will have formed. Collect the solid product by filtration.

  • Purification: Wash the collected solid with a cold solvent (such as acetonitrile or diethyl ether) to remove any residual starting materials or soluble impurities. The resulting solid is this compound.[2] Further purification, if necessary, can be achieved by recrystallization or silica gel column chromatography.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification start1 Methyl 3-aminopicolinate dissolve 1. Dissolve in MeCN start1->dissolve start2 N-Bromosuccinimide (NBS) add_nbs 3. Add NBS portionwise start2->add_nbs start3 Acetonitrile (Solvent) start3->dissolve cool 2. Cool to 0°C dissolve->cool cool->add_nbs react 4. Stir at 15°C for 16h add_nbs->react filter 5. Filter Precipitate react->filter wash 6. Wash Solid filter->wash product Final Product: This compound wash->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

1H-NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals correspond to the protons on the pyridine ring, the amine group, and the methyl ester.

Table 3: 1H-NMR Data for this compound (Solvent: CDCl₃, Frequency: 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.32Doublet (d)1HPyridine C4-H
6.93Doublet (d)1HPyridine C5-H
5.81Broad Singlet (br s)2H-NH₂
3.94Singlet (s)3H-OCH₃

Source: Data adapted from analytical information provided by Career Henan Chemica Co.[7]

Interpretation:

  • The two doublets at 7.32 and 6.93 ppm are characteristic of two adjacent protons on a pyridine ring.

  • The broad singlet at 5.81 ppm is typical for amine (-NH₂) protons, which often exhibit broad signals due to quadrupole broadening and exchange.

  • The sharp singlet at 3.94 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate primarily due to the reactivity of the bromine atom at the 6-position of the pyridine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is the most synthetically useful handle on the molecule. It readily participates in reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.[8]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Application in the Synthesis of PIM Kinase Inhibitors

A prominent application of this intermediate is in the synthesis of Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, a class of molecules investigated for cancer therapy.[1][6][7][8][9][10] In these syntheses, this compound serves as the core scaffold. The bromine atom is typically displaced via a Suzuki coupling reaction with an appropriate aryl boronic acid to install a key pharmacophoric element.

Synthetic Application Diagram

G start This compound product Coupled Product (PIM Kinase Inhibitor Scaffold) start->product Suzuki Coupling reagent Aryl Boronic Acid (e.g., 2,6-difluorophenylboronic acid) reagent->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->product

Caption: Use as an intermediate in Suzuki coupling reactions.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.[1][3]

  • Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[3]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

References

A Comprehensive Technical Guide to Methyl 3-amino-6-bromopicolinate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 3-amino-6-bromopicolinate, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, proven experimental protocols, and critical safety information to empower your next breakthrough. We will delve into the causality behind experimental choices, ensuring a robust understanding of its handling, application, and synthetic utility.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its reactive handles that allow for diverse chemical modifications. Understanding its fundamental properties is the bedrock of its effective application in complex synthetic routes.

The molecular identity of this compound is defined by its precise arrangement of atoms, giving rise to its specific reactivity and physical characteristics. Its molecular formula is C₇H₇BrN₂O₂ and it has a molecular weight of 231.05 g/mol .[1][2] The structure features a pyridine ring substituted with a methyl ester at the 2-position, an amino group at the 3-position, and a bromine atom at the 6-position. This strategic placement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[3][4]

A summary of its key identifiers and properties is presented below for quick reference.

IdentifierValueSource
IUPAC Name methyl 3-amino-6-bromo-2-pyridinecarboxylate[1]
CAS Number 866775-09-9[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2][3]
Physical Form Solid[1]
Purity Typically ≥97%[1][2]
Storage 2-8°C, inert atmosphere, keep in dark place[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a validated method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of Methyl 3-aminopicolinate

  • Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1 equivalent) in a solvent mixture of water and 2M sulfuric acid. Stir at room temperature until complete dissolution.[5]

  • Brominating Agent Preparation: In a separate flask, prepare a solution of bromine (1 equivalent) in acetic acid.[5]

  • Reaction: Slowly add the bromine solution dropwise to the dissolved starting material. Maintain the reaction at room temperature and continue stirring for 4 hours after the addition is complete.[5]

  • Neutralization: Upon reaction completion, adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

  • Extraction: Extract the aqueous phase twice with ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure to obtain the crude product.[5]

Step 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column using dichloromethane as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with dichloromethane, collecting the fractions containing the purified product.[5]

  • Characterization: Confirm the identity and purity of the product using ¹H-NMR spectroscopy. The expected ¹H-NMR (300 MHz, CDCl₃) signals are: δ 3.94 (3H, s), 5.81 (2H, brs), 6.93 (1H, d, J = 8.72 Hz), 7.32 (1H, d, J = 8.71 Hz).[5]

The workflow for the synthesis and purification is illustrated in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl 3-aminopicolinate dissolution Dissolution in H₂O/H₂SO₄ start->dissolution bromination Bromination with Br₂/AcOH dissolution->bromination neutralization Neutralization to pH 6 bromination->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying & Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography characterization ¹H-NMR Analysis chromatography->characterization product Pure this compound characterization->product

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.

Its utility as a pharmaceutical intermediate is a key application.[6] The pyridine scaffold is a common motif in many therapeutic agents, and this compound provides a convenient starting point for the development of new drug candidates. The amino and bromo substituents offer orthogonal reactivity, allowing for selective modification of the pyridine ring.

In the realm of organic synthesis, this compound is a valuable reactant.[5] The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 6-position.[6] The amino group can be acylated, alkylated, or used as a directing group in subsequent transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[6]

The strategic importance of the methyl group in drug design cannot be overstated. Introducing a methyl group can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics through various effects, including inductive and conformational effects.[7]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray. Handle in a well-ventilated area.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

First Aid Procedures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

  • Ingestion: Clean mouth with water and seek medical attention.[8]

Storage Recommendations:

Store in a dry, cool, and well-ventilated place.[8] Keep the container tightly closed and in a dark place under an inert atmosphere, ideally at 2-8°C.[1]

The logical flow for safe handling and response is depicted below.

Safety_Protocol cluster_handling Safe Handling cluster_exposure Exposure Response cluster_storage Storage ppe Wear Appropriate PPE ventilation Use in Well-Ventilated Area ppe->ventilation hygiene Practice Good Hygiene ventilation->hygiene skin Skin Contact: Wash with Soap & Water eye Eye Contact: Rinse with Water inhalation Inhalation: Move to Fresh Air ingestion Ingestion: Seek Medical Attention conditions Store at 2-8°C atmosphere Inert Atmosphere, Dark conditions->atmosphere container Tightly Closed Container atmosphere->container start Start start->ppe start->conditions

Caption: Protocol for safe handling, exposure response, and storage of the compound.

Conclusion

This compound is a cornerstone building block for advanced chemical synthesis. Its well-defined molecular structure and predictable reactivity empower chemists to construct complex molecular architectures with high precision. By adhering to the outlined protocols for synthesis, handling, and application, researchers can safely and effectively leverage the full potential of this versatile compound in their pursuit of scientific innovation.

References

IUPAC name for Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-6-bromopicolinate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 866775-09-9), a pivotal heterocyclic building block in modern synthetic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic rationales, and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Emphasis is placed on the compound's reactivity, spectroscopic signature, and essential safety protocols, offering researchers and drug development professionals a thorough resource for its effective utilization.

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-bromo-2-pyridinecarboxylate .[1][2] The molecule's architecture, featuring three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold, makes it a versatile synthon for creating diverse chemical libraries.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 866775-09-9 [1][3][4]
Molecular Formula C₇H₇BrN₂O₂ [2][4]
IUPAC Name methyl 3-amino-6-bromo-2-pyridinecarboxylate [1]
Synonyms This compound, 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester [5]
InChI Key FETASVOVQOWEBL-UHFFFAOYSA-N [1][3]

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)N |[3] |

chemical_structure Fig. 1: Chemical Structure of this compound cluster_pyridine cluster_ester p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N1 C2 C_ester C C2->C_ester C3 NH2 H₂N C3->NH2 C4 C5 C6 Br Br C6->Br O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive organic synthesis applications.[3] While an experimental melting point is not consistently reported in public databases, predicted values for other physical properties provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical and Computed Data

Property Value Notes Source(s)
Molecular Weight 231.05 g/mol - [2][4]
Physical Form Solid Yellow to dark yellow powder [2][5]
Purity ≥97% / 98% min Varies by supplier [3][4]
Boiling Point 353.4 °C at 760 mmHg Predicted [6][7]
Density 1.662 g/cm³ Predicted [5][6]
Flash Point 167.5 °C Predicted [6][7]
pKa -0.07 ± 0.10 Predicted [5]
LogP 1.2129 Computed [3]
Topological Polar Surface Area (TPSA) 65.21 Ų Computed [3]

| Solubility | No data available | - |[7] |

Synthesis Protocol and Mechanistic Insight

This compound is not a naturally occurring compound and must be prepared synthetically. A common and effective laboratory-scale synthesis involves the regioselective bromination of an aminopicolinate precursor.[5]

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.

Materials:

  • Methyl 3-aminopyridine-2-carboxylate

  • Sulfuric Acid (2M)

  • Bromine (Br₂)

  • Acetic Acid

  • Sodium Hydroxide (2N)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.[5]

    • Causality Insight: The acidic medium protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the powerful activating effect of the amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid also ensures the starting material remains in solution.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after the addition is complete.[5]

    • Causality Insight: This is an electrophilic aromatic substitution. The amino group is a strong ortho-, para- director. The position para to the amine (the 6-position) is sterically accessible and electronically favored for substitution by the Br⁺ electrophile (generated from Br₂).

  • Neutralization & Precipitation: Upon reaction completion, carefully adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

    • Causality Insight: Neutralization deprotonates the product, significantly reducing its solubility in the aqueous medium and causing it to precipitate out as a solid. This step is critical for product isolation.

  • Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.[5]

    • Causality Insight: Although the product precipitates, some may remain dissolved. Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent by evaporation under reduced pressure to yield the crude product.[5]

    • Causality Insight: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent purification or characterization.

  • Purification: Purify the crude product by silica gel column chromatography, using dichloromethane as the eluent, to afford the final product as a white solid.[5]

    • Causality Insight: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., dibrominated species), yielding a high-purity final compound.

synthesis_workflow Fig. 2: Synthesis Workflow start Start: Methyl 3-aminopyridine-2-carboxylate dissolve 1. Dissolve in H₂O / H₂SO₄ start->dissolve brominate 2. Add Br₂ in Acetic Acid (Stir 4h at RT) dissolve->brominate neutralize 3. Neutralize to pH 6 (with 2N NaOH) brominate->neutralize extract 4. Extract with Ethyl Acetate neutralize->extract dry 5. Dry (Na₂SO₄) & Concentrate extract->dry purify 6. Column Chromatography (DCM Eluent) dry->purify end_product Product: Methyl 3-amino-6-bromopicolinate purify->end_product

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Applications in Development

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold for building molecular complexity. It is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential agrochemicals.[3][6]

Key Reactive Sites
  • Bromo Group (C6-Position): This is the most versatile handle for diversification. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

    • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.[8] This is a standard method for building biaryl structures common in pharmaceuticals.[9]

    • Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N bonds, creating more complex aniline or arylamine derivatives.[4][10] This reaction is one of the most powerful methods for constructing aryl-amine linkages.[11]

  • Amino Group (C3-Position): The primary amine is a potent nucleophile and can undergo a range of classical transformations.

    • Acylation/Sulfonylation: Reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

    • Alkylation: Can be alkylated to form secondary or tertiary amines.

  • Methyl Ester Group (C2-Position): The ester can be readily modified.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) converts the ester to the corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via EDC/HOBt).

    • Amidation: Can be directly converted to amides via reaction with amines, often at elevated temperatures or with specific catalysts.

reactivity_map Fig. 3: Reactivity and Diversification Pathways core C(O)OCH₃ 3-Amino-6-bromo- picolinate Core NH₂ Br suzuki Suzuki Coupling (R-B(OH)₂) core:bromo->suzuki Pd Catalyst C-C Bond Formation buchwald Buchwald-Hartwig (R₂-NH) core:bromo->buchwald Pd Catalyst C-N Bond Formation acylation Acylation (R-COCl) core:amino->acylation Forms Amide alkylation Alkylation (R-X) core:amino->alkylation Forms Sec/Tert Amine hydrolysis Hydrolysis (NaOH) core:ester->hydrolysis Forms Carboxylic Acid amidation Amidation (R₂-NH) core:ester->amidation Forms Amide

Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development

While specific commercial drugs directly citing this starting material are not prominently disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic fibrosis.[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV drugs like Nevirapine.[13][14] These examples underscore the strategic importance of this compound as a building block for accessing novel, biologically active chemical space. Its derivatives are frequently investigated in research programs targeting antimicrobial and anticancer agents.[6]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

¹H-NMR Data (300 MHz, CDCl₃): The proton NMR spectrum provides a clear signature that validates the structure.[11]

  • δ 7.32 (d, J = 8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the pyridine ring. It is coupled to the proton at the C5 position.

  • δ 6.93 (d, J = 8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton, hence the similar coupling constant (J).

  • δ 5.81 (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amino (-NH₂) group. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

  • δ 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl ester (-OCH₃) group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)
Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [1][5]
Hazard Statements H302H315H319H335 Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. [1][2][5]

| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing dust/fume/gas/mist/vapours/spray.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2][5] |

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[3]

  • Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][5][6]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility in constructing complex molecular frameworks through robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its safe and effective application in the laboratory.

References

Key characteristics of 3-amino-6-bromopyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-amino-6-bromopyridine-2-carboxylic acid methyl ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-amino-6-bromopyridine-2-carboxylic acid methyl ester, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. We will move beyond a simple recitation of data, focusing instead on the practical synthesis, reactivity, and strategic application of this versatile intermediate, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

3-Amino-6-bromopyridine-2-carboxylic acid methyl ester, also known by its synonym Methyl 3-amino-6-bromopicolinate, is a polysubstituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with an amino group, a bromine atom, and a methyl ester, creating a molecule with multiple reactive sites. This strategic arrangement of functional groups makes it a highly valuable precursor in the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of approved drugs targeting conditions from cancer to infectious diseases.[2][3]

The fundamental properties of this compound are summarized below, providing a clear data-centric foundation for its use in a laboratory setting.

PropertyValueSource
CAS Number 866775-09-9[4][5][6]
Molecular Formula C₇H₇BrN₂O₂[5][6]
Molecular Weight 231.05 g/mol [5][6]
Appearance White solid[4]
Predicted Density 1.662 ± 0.06 g/cm³[5]
Predicted Boiling Point 353.4 ± 37.0 °C[5]

Below is a 2D representation of the molecule's structure.

SynthesisWorkflow start Start: Methyl 3-aminopyridine-2-carboxylate dissolve Dissolve in H₂O / H₂SO₄ start->dissolve react Add Br₂ in Acetic Acid (Dropwise, 4h @ RT) dissolve->react quench Adjust pH to 6 with 2N NaOH react->quench extract Extract with Ethyl Acetate (x2) quench->extract dry Dry organic layers (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify via Silica Gel Column Chromatography evaporate->purify product Final Product: White Solid (74% Yield) purify->product Reactivity central 3-amino-6-bromopyridine- 2-carboxylic acid methyl ester amino Amino Group (C3) (Nucleophilic Site) central->amino Reacts at N bromo Bromo Group (C6) (Cross-Coupling Site) central->bromo Reacts at C-Br ester Ester Group (C2) (Hydrolysis/Amidation Site) central->ester Reacts at C=O acylation Acylation, Alkylation amino->acylation coupling Suzuki, Buchwald-Hartwig, Sonogashira, etc. bromo->coupling hydrolysis Saponification (-> Acid), Amide Formation ester->hydrolysis

References

A Senior Application Scientist's Guide to Methyl 3-amino-6-bromopicolinate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a methyl ester, offers multiple reaction sites for derivatization. This guide provides an in-depth analysis of its commercial availability, presents a comparative overview of key suppliers, and discusses its pivotal role as a synthetic intermediate. We will explore the causality behind its use in constructing complex molecular architectures and provide a conceptual framework for its application in cross-coupling reactions, a cornerstone of modern drug discovery.

Core Compound Analysis: this compound

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amine at the 3-position, bromine at the 6-position, and a methyl carboxylate at the 2-position—makes it a highly versatile reagent.

  • IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]

  • CAS Number: 866775-09-9[1][2]

  • Molecular Formula: C₇H₇BrN₂O₂[1]

  • Molecular Weight: 231.05 g/mol [1]

  • Physical Form: Solid

  • Storage Conditions: Recommended storage is at 2-8°C in an inert atmosphere, protected from light[1]. This is critical because amino-substituted pyridines can be sensitive to oxidation and light-induced degradation over time, ensuring long-term purity and reactivity.

Significance in Research and Development

The value of this compound lies in its capacity for selective, sequential modification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used in cyclization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This multi-faceted reactivity allows researchers to rapidly generate libraries of complex molecules from a single, readily available starting material, accelerating the drug discovery process. It is frequently used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs)[2].

Commercial Availability and Supplier Overview

This compound is available from several chemical suppliers, typically on a research scale (milligrams to grams). When sourcing this compound, researchers must prioritize purity and reliable documentation, such as a Certificate of Analysis (CoA), to ensure reproducibility in their experiments.

Comparative Supplier Data

The following table summarizes the offerings from prominent suppliers based on publicly available data. Pricing is subject to change and should be verified on the respective supplier websites.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich (via Ambeed, Inc.) 866775-09-997%100 mg, 250 mg, 1 g$25.30, $50.60, $63.25Ships in 5 days from partner.
ChemScene 866775-09-9≥97%Inquire for detailsInquire for detailsRecommended storage at 4°C, protected from light[1].
Watson International 866775-09-998% minInquire for detailsInquire for detailsIdentified by HNMR and HPLC[2].
Critical Considerations for Procurement
  • Purity Verification: Always request the lot-specific CoA. A purity of ≥97% is standard for this type of building block[1]. Impurities, particularly isomers like Methyl 6-amino-3-bromopicolinate (CAS 178876-83-0), could significantly impact the outcome of subsequent reactions.

  • Batch-to-Batch Consistency: For long-term projects or scale-up operations, ensuring consistency between batches is paramount. Discussing this with the supplier beforehand can prevent costly delays.

  • Safety Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory. This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Synthetic Utility and Application Protocols

The primary application of this compound is as a scaffold for building more complex molecules. The differential reactivity of its functional groups is the key to its utility.

Logical Flow of Synthetic Transformations

The following diagram illustrates a typical synthetic workflow. The bromine atom at the C6 position is ideal for a Suzuki coupling reaction to introduce a new carbon-carbon bond. This is often performed first as palladium catalysis conditions can be harsh and may not be compatible with functional groups introduced later. Subsequently, the amine at the C3 position can be functionalized, for example, via amide bond formation.

G start This compound (CAS 866775-09-9) suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->suzuki Reacts at C6-Br intermediate1 6-Aryl-3-amino Intermediate suzuki->intermediate1 acylation Amide Coupling (Acyl Chloride or Carboxylic Acid) intermediate1->acylation Reacts at C3-NH2 final_product Diverse Final Product Library acylation->final_product

Caption: Synthetic utility of this compound.

Conceptual Protocol: Suzuki Cross-Coupling

This protocol describes a general, self-validating procedure for a Suzuki cross-coupling reaction using this compound. The success of the reaction is validated by the consumption of the starting material and the appearance of a new, more non-polar product spot by Thin Layer Chromatography (TLC), and confirmed by LC-MS analysis.

Objective: To synthesize a 6-aryl-3-aminopicolinate derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base. The use of a flame-dried flask and subsequent inert atmosphere is critical because palladium catalysts, particularly in their Pd(0) state, are oxygen-sensitive.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Degassing the solvent by bubbling inert gas through it before addition is also crucial to remove dissolved oxygen, which can deactivate the catalyst.

  • Reagent Addition: Add the palladium catalyst to the flask under a positive flow of inert gas. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored.

  • Monitoring: After 2-4 hours (or until completion), take a small aliquot from the reaction mixture. Dilute it and spot it on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new product spot indicates reaction progression. An LC-MS of the aliquot will confirm the mass of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl derivative.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal starting point for the synthesis of novel compounds in pharmaceutical and materials science research. Researchers sourcing this compound should prioritize suppliers who provide comprehensive analytical data to ensure the integrity and reproducibility of their synthetic endeavors. The strategic application of modern synthetic methods, such as the Suzuki coupling, unlocks the full potential of this versatile intermediate.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule for a Culture of Safety

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a halogenated aminopyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—a pyridine core, an amine substituent, and a bromine atom—renders it a versatile synthon for creating complex molecular architectures. However, these same reactive functionalities necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior researchers and drug development professionals with the scientific rationale behind the recommended handling precautions. By understanding the chemical causality of the hazards associated with this compound, laboratory personnel can cultivate a proactive safety culture, minimizing risks and ensuring both personal and environmental well-being. We will delve into its toxicological profile based on its chemical class, outline detailed handling and emergency procedures, and provide a framework for its responsible disposal.

Section 1: Physicochemical and Toxicological Profile

This compound is a solid at room temperature. A thorough understanding of its properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 866775-09-9
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Physical Form Solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.
GHS Hazard Identification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards.

Hazard StatementClassificationImplication
H315 Causes skin irritationDirect contact with the skin is likely to cause inflammation, redness, and discomfort.[1]
H319 Causes serious eye irritationDirect contact with the eyes can result in significant, potentially damaging, irritation.[1]
H335 May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.
H302 Harmful if swallowedIngestion of the compound can lead to adverse health effects.

Source: Ambeed, via Sigma-Aldrich, AK Scientific, Inc.[1]

Toxicological Assessment: An Evidence-Based Approach

While specific toxicological data for this compound is not extensively published, a reliable risk assessment can be formulated by examining the toxicological profiles of structurally related compounds, namely aminopyridines.

Aminopyridines as a class are known to be readily absorbed through the skin and gastrointestinal tract and are distributed throughout the body, including the brain.[2] They are recognized for their acute toxicity, with some exhibiting convulsant properties by blocking K+ channels.[2] For instance, 2-aminopyridine is considered toxic by all routes of exposure and is a severe skin and eye irritant.[2] The intraperitoneal LD50 of 3-aminopyridine in mice is reported as 28 mg/kg, indicating significant toxicity.[2]

Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxic potential to other aminopyridines. Chronic exposure to related compounds has been linked to effects on the liver and brain.[3]

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure. The work area should be well-ventilated.[4] An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the point of use.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.

  • Skin Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Hand Protection: Chemically resistant gloves are required. Given the aromatic and amine functionalities, nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Handling Chemical Handling cluster_Doffing Doffing PPE (Transition Area) Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Handle Handle Methyl 3-amino-6-bromopicolinate in Fume Hood Don4->Handle Enter Work Zone Doff1 Remove Gloves (Aseptically) Handle->Doff1 Exit Work Zone Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Thoroughly Doff3->Doff4 Spill_Response_Flowchart Start Spill Occurs Assess Assess Spill Size & Hazard (>1L or highly volatile?) Start->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate Yes Cleanup Proceed with Cleanup (Trained Personnel Only) Assess->Cleanup No WearPPE Don Appropriate PPE Cleanup->WearPPE Contain Contain Spill (Absorbent Dike/Cover) WearPPE->Contain Collect Collect Residue into Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Label & Dispose of Waste According to Protocol Decon->Dispose Report File Incident Report Dispose->Report

References

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-amino-6-bromopicolinate, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.[1][2][3][4] We delve into the molecular structure's influence on its dissolution characteristics across a spectrum of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals, offering predictive insights and robust experimental protocols to streamline development workflows and mitigate challenges associated with poor solubility.

Introduction: The Pivotal Role of Solubility

This compound (CAS 866775-09-9) is a substituted pyridine derivative with a molecular structure that presents a unique and complex solubility challenge.[5][6] Its utility as a synthetic intermediate is significant, yet its successful application hinges on a thorough understanding of its behavior in various solvent systems. Solubility is a fundamental physicochemical property that dictates the success of nearly every stage of the development pipeline, from synthesis and purification to formulation and biological activity.[1][2][3][7]

Poor aqueous solubility is a primary obstacle in drug development, affecting more than 40% of new chemical entities and often leading to inadequate bioavailability and therapeutic response.[1][2] A well-characterized solubility profile is therefore not merely academic; it is a critical dataset that informs rational solvent selection for:

  • Chemical Synthesis: Ensuring reactants are in the solution phase for optimal reaction rates.

  • Purification: Designing effective crystallization and chromatography protocols.[8][9]

  • Formulation: Developing stable and effective dosage forms for preclinical and clinical studies.[1][7]

  • In Vitro Screening: Preparing accurate stock solutions for biological assays.

This guide will equip the scientist with the foundational knowledge and practical tools to predict, measure, and manipulate the solubility of this important molecule.

Theoretical Principles: Predicting Solubility from Structure

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced prediction requires a detailed analysis of the intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure Analysis:

  • Pyridine Ring: A polar heterocyclic aromatic system capable of π-π stacking interactions and dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and acceptor, significantly increasing polarity.

  • Bromo Group (-Br): An electron-withdrawing group that introduces a dipole and can participate in halogen bonding, but generally decreases aqueous solubility and increases solubility in less polar solvents.

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms, but the methyl group adds lipophilic character.

Expected Solubility Trends: Based on this structure, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents that can accept hydrogen bonds and engage in dipole-dipole interactions (e.g., DMSO, DMF, Acetone). Solubility is expected to be moderate in polar protic solvents like alcohols (e.g., Methanol, Ethanol), where both hydrogen bond donation and acceptance are possible. Due to the competing polar (amino, ester, pyridine N) and nonpolar (aromatic ring, bromo) features, solubility will likely be low in both highly nonpolar solvents (e.g., Hexane, Toluene) and in water, where the energy required to break the crystal lattice and disrupt the strong hydrogen-bonding network of water may be substantial.

G Solute This compound (Crystal Lattice) Solvated Solvated Molecule Solute->Solvated Dissolution (Overcomes Lattice Energy) Solvated->Solute Crystallization Solvent Solvent Molecules Solvent->Solvated Solvation (Forms Solute-Solvent Bonds)

Caption: Conceptual model of the dissolution process.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining accurate, quantitative data. The equilibrium shake-flask method is the gold standard, while high-throughput methods offer rapid screening alternatives.[10][11][12]

Protocol: Equilibrium Shake-Flask Method (Modified from OECD 105)

This method determines the saturation concentration of a substance in a given solvent at a controlled temperature.[13][14][15][16] It is considered the most reliable technique for generating thermodynamic solubility data.[12]

Causality Behind the Protocol:

  • Excess Solute: Adding an excess of the solid ensures that a true equilibrium with the solid phase is established, which is the definition of saturation.[12]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility.[9][17]

  • Equilibration Time: Sufficient time (24-72 hours) is required for the dissolution process to reach a thermodynamic steady state. Preliminary kinetics studies are recommended to determine the optimal time.

  • Phase Separation: Centrifugation or filtration is crucial to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10 mg into 2 mL of solvent).

  • Solvent Addition: Add a precise volume of the chosen test solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation: Allow the vials to stand undisturbed in the incubator for a short period to let heavy particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Protocol: High-Throughput Screening (HTS) Method

For early-stage discovery, where compound availability is limited and speed is essential, HTS methods using 96-well plates are employed.[10][18][19] These methods provide relative or kinetic solubility data that is useful for ranking compounds or screening solvent systems.[10][20]

G A Add Excess Solid to Vials B Add Solvent & Seal A->B C Equilibrate with Agitation (24-72h at const. Temp) B->C D Centrifuge for Phase Separation C->D E Collect & Dilute Supernatant D->E F Quantify by HPLC-UV E->F

Caption: Workflow for the Equilibrium Shake-Flask Method.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is paramount for accurate solubility measurement. Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a common and reliable technique for quantifying picolinate derivatives.[21][22][23][24]

Sample HPLC-UV Protocol:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[24]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure consistent ionization of the amino group). A typical starting point could be 40:60 (v/v) acetonitrile:water.[24][25]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; likely in the 260-300 nm range.

  • Quantification: Prepare a standard curve using solutions of known concentrations of this compound. The concentration of the unknown sample is determined by interpolation from this curve.

Solubility Profile: Data & Analysis

While extensive public data for this specific molecule is limited, a predictive profile can be constructed based on chemical principles and data from analogous structures like picolinic acid.[26] The following table summarizes the expected solubility of this compound in common laboratory solvents at ambient temperature (approx. 25 °C).

Table 1: Predicted Solubility of this compound

Solvent CategorySolventPolarity IndexPredicted SolubilityRationale / Dominant Intermolecular Forces
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very SolubleStrong dipole-dipole; excellent H-bond acceptor.
N,N-Dimethylformamide (DMF)6.4Very SolubleStrong dipole-dipole; good H-bond acceptor.
Acetone5.1SolubleDipole-dipole; H-bond acceptor.
Acetonitrile (ACN)5.8Moderately SolubleStrong dipole, but weaker H-bond acceptor than DMSO.
Tetrahydrofuran (THF)4.0Sparingly SolubleWeaker dipole; some H-bond acceptance.
Polar Protic Methanol (MeOH)5.1SolubleH-bond donor & acceptor; disrupts solute-solute H-bonds.
Ethanol (EtOH)4.3Moderately SolubleH-bond donor & acceptor; slightly less polar than MeOH.
Water10.2Poorly SolubleHighly polar but requires significant energy to disrupt its own H-bond network. Lipophilic regions of the solute hinder dissolution.
Nonpolar Dichloromethane (DCM)3.1Sparingly SolubleCan interact via dipole forces but cannot solvate polar groups effectively.
Toluene2.4Very Poorly SolublePrimarily van der Waals forces; cannot solvate polar functional groups.
Hexane0.1InsolubleExclusively van der Waals forces.

Analysis of Trends: The data clearly illustrates the compound's preference for polar aprotic solvents. The strong hydrogen bond accepting capability of DMSO and DMF effectively solvates the amino group's protons, while their dipolar nature interacts favorably with the ester and the aromatic ring system. In protic solvents, there is a competition between solute-solvent and solvent-solvent hydrogen bonding, leading to slightly lower solubility compared to top-tier aprotic solvents. The sharp drop in solubility in nonpolar solvents confirms that the polar functional groups dominate the molecule's overall physicochemical character.

Practical Implications for Researchers

A clear understanding of this solubility profile directly informs critical experimental decisions.

  • For Synthesis: Running reactions in solvents like DMF or DMSO will likely ensure homogeneity. However, their high boiling points can complicate product isolation. Acetonitrile may offer a compromise.

  • For Purification by Crystallization: The ideal single-solvent system for recrystallization would be one in which the compound is highly soluble when hot but poorly soluble when cold.[9][17][27] Ethanol or methanol could be good candidates. Alternatively, a binary solvent system, such as dissolving the compound in a minimal amount of hot acetone or DCM and then slowly adding a nonpolar anti-solvent like hexane until turbidity appears, is a powerful technique.[8][17][28]

  • For Preclinical Formulation: For in vivo studies requiring aqueous administration, formulation strategies will be necessary. This could involve using co-solvents (e.g., a mixture of water with PEG 400 or ethanol), creating a salt form if possible, or employing other solubilization technologies.[2][4]

Conclusion

The solubility of this compound is a complex interplay of its multiple functional groups. It exhibits a clear preference for polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar media and water. This technical guide provides a robust framework for predicting this behavior and outlines gold-standard experimental protocols for its quantitative determination. By leveraging this knowledge, researchers can proactively select optimal solvent systems, accelerating synthesis, streamlining purification, and enabling the successful formulation and application of this valuable chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthetic derivatization of Methyl 3-amino-6-bromopicolinate. This versatile building block, featuring two key reactive sites—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—serves as a strategic starting material for the generation of diverse chemical libraries. We present validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino substituents at the 6-position. Furthermore, we explore the intramolecular cyclization of derivatized intermediates to construct novel bicyclic heterocyclic systems. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals in the efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of the 3-Aminopicolinate Scaffold

The picolinate framework is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound emerges as a particularly valuable starting material due to its trifunctional nature: a methyl ester, a primary amino group, and a bromo substituent on the pyridine ring. This arrangement of functional groups allows for a diverse range of chemical transformations to be performed selectively, making it an ideal substrate for the synthesis of compound libraries for high-throughput screening.

The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be readily acylated, alkylated, or utilized in cyclization reactions. This guide will focus on leveraging these reactive handles to construct novel molecular architectures.

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around the functionalization of the C6-Br bond and subsequent manipulations involving the C3-amino group. The following sections provide detailed protocols for key transformations.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] This reaction is highly tolerant of various functional groups, making it an excellent choice for the derivatization of this compound.

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a variety of arylboronic acids.

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) start->catalyst boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->catalyst product Methyl 3-amino-6-arylpicolinate catalyst->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 5:1 v/v ratio).

  • Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 3-amino-6-phenylpicolinate85
24-Methoxyphenylboronic acidMethyl 3-amino-6-(4-methoxyphenyl)picolinate92
33-Fluorophenylboronic acidMethyl 3-amino-6-(3-fluorophenyl)picolinate78
4Thiophene-2-boronic acidMethyl 3-amino-6-(thiophen-2-yl)picolinate81

Expertise & Experience: The choice of a biphasic solvent system (toluene/water) is crucial for the efficient Suzuki-Miyaura coupling of polar substrates. The aqueous phase facilitates the dissolution of the inorganic base and the boronic acid, while the organic phase contains the starting material and the catalyst. The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst and promotes the catalytic cycle.[3]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction is particularly useful for introducing a wide variety of primary and secondary amines at the 6-position of the picolinate ring, a common strategy in the development of kinase inhibitors and other pharmacologically active molecules.[5]

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a range of primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) start->catalyst amine Amine (R1R2NH) amine->catalyst product Methyl 3-amino-6-(substituted-amino)picolinate catalyst->product Intramolecular_Cyclization start Methyl 3-amino-6-(2-hydroxyphenyl)picolinate reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->reagents product Pyrido[3,2-b][1,4]oxazin-3-one derivative reagents->product

References

Application Notes & Protocols: A Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with methyl 3-amino-6-bromopicolinate. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and troubleshooting strategies to ensure successful execution.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] Its significance, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, lies in its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups.[4] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors for creating biaryl and hetero-biaryl scaffolds.[3][5]

The substrate of focus, this compound (CAS 866775-09-9), is a valuable building block.[6][7] However, its structure presents specific challenges. The presence of a primary amine and a pyridine nitrogen introduces the potential for catalyst inhibition. The lone pair electrons on these nitrogen atoms can coordinate to the palladium center, disrupting the catalytic cycle and leading to low yields or reaction failure.[8][9][10] Therefore, a carefully optimized protocol is not just recommended, but essential for success.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for rational troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][11]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][2] For electron-rich or sterically hindered halides, this step can be sluggish and require more active catalytic systems.[9]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange.[2][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][11]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-R² (Diorgano-Pd Complex) PdII_Aryl->PdII_Diorgano R²-B(OR)₂ Base Transmetal Transmetalation PdII_Diorgano->Pd0 Product R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97% puritye.g., Sigma-Aldrich, ChemSceneStarting material.[6][7]
Arylboronic Acid or Pinacol Ester≥98% purityVariousCoupling partner (use 1.2–1.5 equivalents).
Palladium Catalyste.g., Pd₂(dba)₃, Pd(OAc)₂VariousPre-catalyst. Use 1-3 mol%.
Phosphine Ligande.g., SPhos, XPhos, RuPhosVariousCrucial for challenging substrates. Use 2-6 mol%.
Basee.g., K₃PO₄, K₂CO₃, Cs₂CO₃AnhydrousUse 2.0–3.0 equivalents.
SolventAnhydrous, degassedVariouse.g., 1,4-Dioxane, Toluene, DMF.
Reaction VesselOven-dried Schlenk flask or microwave vialN/AMust allow for inert atmosphere.
Inert GasArgon or NitrogenHigh purityFor degassing and maintaining an inert atmosphere.
Anhydrous Sodium/Magnesium SulfateReagent gradeVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
Equipment
  • Magnetic stir plate with heating capabilities

  • Schlenk line or glovebox for inert atmosphere techniques

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring (recommended)

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Step-by-Step Procedure (Conventional Heating)
  • Vessel Preparation: Place an appropriately sized stir bar into a Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Expert Insight: For aminopyridine substrates, using bulky, electron-rich phosphine ligands like SPhos or XPhos is critical to promote the desired oxidative addition and prevent catalyst inhibition.[8][9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. A small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can sometimes be beneficial, especially when using K₃PO₄.[9][13]

  • Reaction: Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.[1]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[9][14]

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.[14]

Workflow Diagram

Suzuki_Workflow prep 1. Prepare Vessel (Oven-dry, inert atm.) add_reagents 2. Add Solids (Substrate, Boronic Acid, Base) prep->add_reagents inert 3. Purge with Inert Gas (Evacuate/Backfill x3) add_reagents->inert add_cat 4. Add Catalyst System (Pd Pre-catalyst + Ligand) inert->add_cat add_solvent 5. Add Degassed Solvent add_cat->add_solvent react 6. Heat & Stir (80-110 °C, 12-24h) add_solvent->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 8. Work-up (Dilute, Filter, Wash, Dry) monitor->workup Complete purify 9. Purify (Column Chromatography) workup->purify char 10. Characterize (NMR, MS) purify->char

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

The coupling of aminopyridines is notoriously challenging.[8][9][10] Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition: The amino and/or pyridine nitrogens are coordinating to the Pd center.1. Switch Ligand: Employ bulky, electron-rich Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are designed to overcome this issue.[8] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes compensate for partial deactivation.
Inactive Catalyst: The Pd(0) species is not forming or is being oxidized.1. Use a Pre-catalyst: Modern G3/G4 pre-catalysts generate the active Pd(0) more reliably. 2. Ensure Rigorous Degassing: Oxygen can oxidize Pd(0) to inactive Pd(II). Purge solvents and the reaction vessel thoroughly.[8]
Protodeboronation (Boronic acid replaced by -H)Hydrolysis of Boronic Acid: Presence of excess water, or the boronic acid is inherently unstable.1. Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards hydrolysis.[8] 2. Anhydrous Conditions: Use anhydrous base and solvent. 3. Change Base: A milder base (e.g., K₂CO₃) may reduce the rate of this side reaction.
Dehalogenation (Starting material's -Br replaced by -H)Hydride Sources: Solvents (like certain alcohols) or bases can act as hydride donors.1. Optimize Reaction Time: Shorter reaction times can minimize this side reaction. 2. Solvent Choice: Ensure the solvent is not a potential hydride source.[8]
Homocoupling (Boronic acid couples with itself)Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.1. Rigorous Degassing: As with catalyst inactivity, ensure the reaction is strictly anaerobic.[9]

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 3-amino-6-bromopicolinate

This compound is a highly versatile heterocyclic building block in modern organic synthesis, particularly for the construction of novel compounds in pharmaceutical and agrochemical research.[1][2] Its value stems from the strategic placement of three key functional groups on the pyridine ring:

  • The C6-Bromine Atom: Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2]

  • The C3-Amino Group: A key site for further derivatization and a crucial pharmacophore in many biologically active molecules. However, its proximity to the pyridine nitrogen presents a significant challenge in catalysis.

  • The C2-Methyl Ester (Picolinate): This group can be readily hydrolyzed or converted to amides, expanding synthetic possibilities.[2] Furthermore, picolinamide moieties are known to act as effective directing groups in certain palladium-catalyzed C-H activation reactions, highlighting the sophisticated reactivity of this scaffold.[3][4][5]

This guide provides an in-depth analysis and detailed protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound, with a focus on overcoming the inherent challenges posed by its structure.

Core Challenge: Catalyst Inhibition by Chelation

A primary consideration when using 3-amino-6-bromopicolinate derivatives is the potential for catalyst inhibition. The adjacent C3-amino group and the pyridine ring nitrogen can form a bidentate chelate with the palladium center. This chelation can hinder the crucial oxidative addition step or subsequent steps in the catalytic cycle, leading to sluggish or failed reactions.[6]

Overcoming Chelation: The key to successful coupling lies in the strategic selection of ligands. Bulky, electron-rich phosphine ligands are often essential. These ligands coordinate strongly to the palladium center, increasing its steric profile and electron density, which discourages the formation of the inhibitory bidentate chelate with the substrate and promotes the desired catalytic turnover.[6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl and hetero-biaryl structures, which are ubiquitous in medicinal chemistry.[8][9] It involves the coupling of the C6-bromo position with an organoboron reagent, typically a boronic acid or ester.[10][11]

Mechanistic Principle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)(R')L₂ Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product_Out Ar-R' RedElim->Product_Out ArX_In Ar-Br ArX_In->OxAdd Boronate_In R'-B(OR)₂ Boronate_In->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Application Notes & Parameter Selection

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) often provide superior results, especially with challenging substrates.[6] These ligands accelerate reductive elimination and are sterically demanding enough to prevent the aforementioned catalyst inhibition.

  • Base: The choice of base is critical. It must be strong enough to activate the boronic acid to form the more nucleophilic boronate species but not so strong as to cause unwanted side reactions.[11] Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8][12][13]

  • Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[9][13] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Illustrative Suzuki-Miyaura Coupling Data

The following table presents representative conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.[13]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)DMF/H₂O (5:1)9085-95
33-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2.0)THF/H₂O (4:1)8080-90
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)110>85
General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Add the palladium precursor and the phosphine ligand. Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[8]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of di- and tri-substituted pyridine scaffolds from this compound.[14][15] This reaction is synthetically valuable as classical methods for aromatic C-N bond formation often lack functional group tolerance.[14]

Mechanistic Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and reductive elimination to furnish the C-N coupled product.[14][16][17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord PdII_Amido Ar-Pd(II)(NR'R'')L₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product_Out Ar-NR'R'' RedElim->Product_Out ArX_In Ar-Br ArX_In->OxAdd Amine_In HNR'R'' + Base Amine_In->AmineCoord

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes & Parameter Selection

  • Catalyst/Ligand System: The choice of ligand is paramount. For coupling with primary and secondary amines, bulky biarylphosphine ligands such as RuPhos and BrettPhos are highly effective.[6] Using pre-formed palladium-ligand complexes (precatalysts) can simplify the reaction setup and often leads to more reproducible results.[18]

  • Base: Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[16][19] The use of a weaker base may be necessary if the substrate contains base-sensitive functional groups.[18]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.[16]

General Protocol for Buchwald-Hartwig Amination
  • Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (or Pd source and ligand), the base, this compound (1.0 equiv), and the desired amine (1.1-1.5 equiv) to an oven-dried reaction vessel.[16]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[20][21] This reaction is invaluable for synthesizing conjugated systems and complex molecular architectures.[22]

Application Notes & Parameter Selection
  • Catalytic System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[20][23] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then transmetalates with the palladium center.[21][24]

  • Copper-Free Conditions: To avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glasier coupling), copper-free Sonogashira protocols have been developed. These typically require a stronger amine base and slightly higher temperatures.[23][25]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr byproduct and to act as a solvent or co-solvent.[23]

General Protocol for Sonogashira Coupling
  • Inert Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and Backfill: Seal the flask and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous amine solvent (e.g., Et₃N or THF/i-Pr₂NH mixture) followed by the terminal alkyne (1.2-2.0 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove the amine salts and copper residues.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alkynylated product by column chromatography.

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a new C-C bond, effectively introducing a vinyl or substituted vinyl group at the C6-position.[26][27] This reaction is a powerful tool for synthesizing styrenyl-type derivatives and other substituted alkenes.[27][28]

Application Notes & Parameter Selection
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor. Phosphine ligands are often used to stabilize the active Pd(0) species, although phosphine-free conditions have also been developed, particularly for activated alkenes.[26][29]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the most effective coupling partners.

  • Base: An organic or inorganic base is required to neutralize the HBr formed during the reaction. Triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like Na₂CO₃ or K₂CO₃ are frequently used.[27]

  • Stereoselectivity: The Heck reaction generally provides excellent selectivity for the trans (or E) isomer of the resulting alkene product.[26]

General Protocol for Heck Coupling
  • Reagent Addition: In a reaction vessel, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the alkene (1.5-2.0 equiv), and the base (e.g., Et₃N, 2.0 equiv). A phosphine ligand (e.g., P(o-tol)₃) can be added if required.

  • Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere to 80-140 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the vinylated picolinate.

General Experimental Workflow

The successful execution of any palladium-catalyzed cross-coupling reaction requires careful attention to experimental detail, particularly the exclusion of oxygen and moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand glassware Oven-Dry Glassware solvent Degas Solvent (Sparging or Freeze-Pump-Thaw) setup Assemble Under Inert Atmosphere (Glovebox or Schlenk Line) solvent->setup heat Heat to Reaction Temp with Vigorous Stirring setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Dry & Concentrate; Column Chromatography extract->purify characterize Characterize Product (NMR, MS, HRMS) purify->characterize

Figure 3: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for constructing complex heterocyclic compounds. While the inherent structure poses a chelation challenge for palladium catalysts, this can be effectively overcome through the rational selection of bulky, electron-rich ligands. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and high-yielding pathways to introduce a diverse array of aryl, heteroaryl, amino, alkynyl, and vinyl functionalities at the C6-position. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable substrate in drug discovery and materials science.

References

Application Notes and Protocols: Leveraging Methyl 3-amino-6-bromopicolinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-6-bromopicolinate is a strategically functionalized heterocyclic compound that has emerged as a pivotal intermediate in modern medicinal chemistry. Its structure, featuring a pyridine core embellished with a bromine atom, an amino group, and a methyl ester, offers a trifecta of reactive sites. This unique arrangement allows for sequential and site-selective modifications, making it an exceptionally valuable building block for constructing complex molecular architectures.[1][2] The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1][3] Concurrently, the amino and ester groups provide avenues for further derivatization, such as amide bond formation or scaffold modification. These attributes make this compound a sought-after precursor in the synthesis of novel therapeutic agents, particularly in the fields of oncology, antimicrobials, and anti-inflammatory drug discovery.[1][2] This guide provides an in-depth analysis of its properties, safety protocols, and detailed methodologies for its application in key synthetic transformations.

Compound Profile and Physicochemical Properties

A thorough understanding of the intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name methyl 3-amino-6-bromo-2-pyridinecarboxylate[4]
Synonyms Methyl 3-amino-6-bromopyridine-2-carboxylate[5][6]
CAS Number 866775-09-9[4][5][7]
Molecular Formula C₇H₇BrN₂O₂[1][5]
Molecular Weight 231.05 g/mol [1][5]
Appearance White to off-white solid/powder[4][8]
Melting Point 179 - 181 °C[8]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[4][5][7]

Safety and Handling

Proper handling is critical to ensure laboratory safety. This compound should be handled in accordance with good industrial hygiene and safety practices.[9]

  • Hazard Identification:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fumes, or vapors.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[9]

  • Storage and Disposal: Store in a tightly sealed, suitable container in a dry, cool, and well-ventilated place.[9] Dispose of waste material in accordance with local, state, and federal regulations.

Core Synthetic Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the bromine-bearing sp² carbon of the picolinate and an organoboron reagent.[10][11] This reaction is highly valued for its functional group tolerance and relatively mild conditions, making it ideal for the late-stage functionalization of complex molecules.[12]

Principle and Rationale

The reaction proceeds via a palladium catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaromatic substrates.

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for promoting both the initial oxidative addition of the aryl bromide and the final reductive elimination step, which can be challenging for heteroaryl substrates.[12]

  • Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[11][13]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10][12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)(Br)]Ln pd0->pd_complex pd_boronate [Ar-Pd(II)-Ar']Ln pd_complex->pd_boronate Transmetalation pd_boronate->pd0 product Ar-Ar' pd_boronate->product Reductive Elimination reagent_arbr Ar-Br (Picolinate) reagent_arbr->pd_complex Oxidative Addition reagent_boron Ar'-B(OR)₂ + Base reagent_boron->pd_boronate

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of limiting reagent).

  • Degassing: Briefly degas the heterogeneous mixture by bubbling argon through the suspension for 5-10 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring. For microwave-assisted reactions, seal the vial and heat to 120-150 °C for 15-60 minutes.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[10][12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10][14]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Suzuki_Workflow start Start reagents 1. Add Reagents & Catalyst to Schlenk Flask (Picolinate, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) start->reagents atmosphere 2. Evacuate & Backfill with Inert Gas (Ar/N₂) reagents->atmosphere solvent 3. Add Anhydrous Dioxane & Degassed Water atmosphere->solvent heat 4. Heat with Stirring (90-110 °C or Microwave) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute with EtOAc, Filter through Celite monitor->workup Reaction Complete extract 7. Wash with Water/Brine, Dry & Concentrate workup->extract purify 8. Purify via Column Chromatography extract->purify product Pure Product purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Core Synthetic Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[15] This method has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, by offering a broad substrate scope and avoiding the harsh conditions of classical methods.[16][17]

Principle and Rationale

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Catalyst System: A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a bulky, electron-rich phosphine ligand is essential.[16] Ligands like Xantphos or BINAP are effective because they facilitate the reductive elimination step from the Pd(II)-amido intermediate, which is often the rate-limiting step.[15][16][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17] Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.[16]

  • Substrate Considerations: The 3-amino group on the picolinate ring could potentially coordinate with the palladium catalyst. The use of bulky ligands helps to mitigate this potential inhibition and favors the desired catalytic cycle.[17]

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)(Br)]Ln pd0->pd_complex pd_amido [Ar-Pd(II)-NR'R'']Ln pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR'R'' pd_amido->product Reductive Elimination reagent_arbr Ar-Br (Picolinate) reagent_arbr->pd_complex Oxidative Addition reagent_amine HNR'R'' + Base reagent_amine->pd_amido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-3 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk tube or sealed vial

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.[16]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[16]

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).[16]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the base, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.[16]

Buchwald_Workflow start Start reagents 1. Add Catalyst, Ligand & Base to Schlenk Tube (Inert Atm.) (Pd₂(dba)₃, Xantphos, NaOtBu) start->reagents reactants 2. Add Picolinate & Amine reagents->reactants solvent 3. Add Anhydrous Degassed Toluene reactants->solvent heat 4. Seal & Heat with Stirring (90-110 °C) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute with EtOAc, Filter through Celite monitor->workup Reaction Complete extract 7. Quench (NH₄Cl), Wash, Dry & Concentrate workup->extract purify 8. Purify via Column Chromatography extract->purify product Pure Product purify->product

Figure 4: Experimental workflow for the Buchwald-Hartwig amination protocol.

Conclusion

This compound is a high-value, versatile intermediate whose utility is unlocked through well-established synthetic methodologies. Its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a reliable foundation for researchers to construct diverse libraries of novel compounds, accelerating the pace of drug discovery and development. By understanding the principles behind these transformations and adhering to rigorous experimental technique, scientists can effectively harness the synthetic potential of this powerful building block.

References

Application Note: A Validated Protocol for the Saponification of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the hydrolysis of Methyl 3-amino-6-bromopicolinate. The conversion of this methyl ester to its carboxylic acid is a critical step in the synthesis of various pharmaceutical intermediates and complex heterocyclic molecules.[1][2][3][4] The protocol herein emphasizes a base-catalyzed hydrolysis (saponification) method, which is often preferred over acid-catalyzed routes due to its irreversible nature, leading to higher conversion and simplified product isolation.[5][6][7] This guide offers a step-by-step methodology, insights into reaction monitoring, work-up, purification, and a comprehensive troubleshooting section to ensure reliable and reproducible results.

Introduction and Scientific Principle

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The hydrolysis of its methyl ester to 3-amino-6-bromopicolinic acid unmasks a carboxylic acid functional group, enabling further chemical transformations such as amide bond formation.

The protocol described utilizes the principle of saponification , a classic organic reaction involving the base-catalyzed hydrolysis of an ester.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a stable carboxylate salt. This final acid-base step is thermodynamically highly favorable and renders the entire process effectively irreversible, driving the reaction to completion.[5][9]

Reaction Scheme:

This compound + Base (e.g., LiOH) → 3-amino-6-bromopicolinic acid salt → (Acid workup) → 3-amino-6-bromopicolinic acid

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
This compound866775-09-9C₇H₇BrN₂O₂231.05Irritant, Harmful if swallowed[10]
Lithium Hydroxide (LiOH)1310-65-2LiOH23.95Corrosive, Acute Toxic
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive, Severe Skin Burns
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Flammable, Irritant
Methanol (MeOH)67-56-1CH₄O32.04Flammable, Toxic
Deionized Water (H₂O)7732-18-5H₂O18.02N/A
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46Corrosive, Irritant
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable, Irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04N/A
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Glass funnel and filter paper

  • Separatory funnel (100 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[11]

  • TLC developing chamber

  • UV lamp (254 nm) for visualization

  • pH indicator strips or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[12]

  • Handling Chemicals: Conduct the reaction in a well-ventilated fume hood. Strong bases like LiOH and NaOH are corrosive and can cause severe burns.[12] Strong acids like HCl are also corrosive. Avoid inhalation of dust and vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. It can be scaled as needed with appropriate adjustments to reagent quantities and glassware. Lithium hydroxide is often the base of choice for complex substrates as it can offer better selectivity.[9][13]

Step 1: Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol).

  • Add a solvent mixture of Tetrahydrofuran (THF) and Deionized Water. A common ratio is 3:1 or 2:1 (e.g., 6 mL THF and 2 mL H₂O).[14] The THF helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Saponification Reaction
  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (42 mg, 1.0 mmol, 1.0 eq.) to the reaction mixture. Note: Using a slight excess of base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but starting with one equivalent is a good baseline.

  • Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if it proceeds slowly at ambient temperature.

Step 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Monitoring the reaction's progress is critical to determine the point of completion and avoid over-running, which could lead to side products.[15][16]

  • Prepare the TLC Chamber: Use a mobile phase of Hexanes:Ethyl Acetate (e.g., 1:1 v/v). The optimal ratio may require slight adjustment.

  • Spotting the Plate: On a silica TLC plate, spot three lanes:

    • SM: A dilute solution of the starting material (this compound) in THF.

    • CO: A co-spot containing both the starting material solution and the reaction mixture.[15]

    • RXN: An aliquot (tiny sample) taken directly from the reaction mixture.[15]

  • Development and Visualization: Develop the plate in the prepared chamber. After the solvent front nears the top, remove the plate and visualize it under a 254 nm UV lamp.

  • Analysis: The starting ester (SM) will be less polar and have a higher Rf value. The product, being a carboxylate salt (in the basic mixture) or carboxylic acid, is highly polar and will typically remain at the baseline or have a very low Rf. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[11][17][18]

Step 4: Work-up and Product Isolation
  • Once the reaction is complete (as determined by TLC), cool the flask to room temperature if it was heated.

  • If THF was used, remove it under reduced pressure using a rotary evaporator.

  • Add deionized water (approx. 10 mL) to dissolve the lithium carboxylate salt.

  • Slowly acidify the aqueous solution by adding 1M HCl dropwise while stirring, preferably in an ice bath. The picolinic acid product will precipitate out as the solution approaches its isoelectric point.[19]

  • Monitor the pH with indicator paper. The target pH is typically in the range of 3-5, where the zwitterionic form of the amino acid is least soluble.

  • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., LiCl).

  • Dry the purified 3-amino-6-bromopicolinic acid in a vacuum oven or desiccator to a constant weight.

Visualization of Key Processes

Mechanism of Base-Catalyzed Ester Hydrolysis

Saponification Mechanism Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_ion Hydroxide (OH⁻) CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid 2. Elimination Alkoxide Alkoxide (R'O⁻) Tetrahedral->Alkoxide Carboxylate Carboxylate Salt (RCOO⁻) CarboxylicAcid->Carboxylate 3. Deprotonation (fast, irreversible) FinalProduct Final Product (RCOOH) Carboxylate->FinalProduct 4. Protonation AcidWorkup Acid Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Workflow Diagram

Hydrolysis Workflow Setup 1. Reaction Setup (Ester + Solvent + Base) React 2. Reaction (Stir at RT or Heat) Setup->React Monitor 3. Monitor via TLC (Check for SM disappearance) React->Monitor Take aliquots Monitor->React Reaction incomplete Workup 4. Work-up (Remove Solvent, Acidify) Monitor->Workup Reaction complete Isolate 5. Isolation (Filter Precipitate) Workup->Isolate Dry 6. Drying (Vacuum Oven) Isolate->Dry Product Pure Carboxylic Acid Dry->Product

Caption: Step-by-step experimental workflow for ester hydrolysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Reaction time too short. 3. Low reaction temperature. 4. Poor solubility of starting material.1. Add an additional 0.2-0.5 eq. of base. 2. Continue stirring and monitor by TLC for a longer period. 3. Gently heat the reaction to 40-50 °C. 4. Add more co-solvent (THF or Methanol) to ensure a homogeneous mixture.
Low Product Yield 1. Incomplete precipitation during acidification. 2. Product is partially soluble in the wash solvent. 3. Incomplete reaction.1. Carefully adjust the pH to find the point of maximum precipitation (isoelectric point). Chill the solution thoroughly in an ice bath. 2. Use minimal amounts of ice-cold water for washing the filter cake. 3. Refer to "Incomplete Reaction" above.
Product is an oil or sticky solid 1. Presence of inorganic salts. 2. Impurities from starting material or side reactions.1. Ensure thorough washing of the precipitate with cold water. 2. Consider recrystallization from a suitable solvent system (e.g., water, ethanol/water).
TLC shows multiple new spots 1. Decomposition of starting material or product. 2. Side reactions.1. Avoid excessive heating. Use milder conditions (e.g., lower temperature for a longer time). 2. Ensure the purity of the starting material.

Conclusion

The base-catalyzed hydrolysis of this compound is a straightforward and high-yielding transformation when performed with careful control of reaction parameters and diligent monitoring. The protocol detailed in this application note provides a reliable method for synthesizing 3-amino-6-bromopicolinic acid, a key intermediate for further synthetic applications. By understanding the underlying chemical principles and potential pitfalls, researchers can consistently achieve desired results.

References

The Strategic Role of Methyl 3-amino-6-bromopicolinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Core in Modern Herbicide Design

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of agrochemicals vital for modern weed management. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds. The journey of picolinate herbicides began with foundational molecules like Picloram, known for its efficacy against deep-rooted perennial weeds.[1][2] However, the evolution of this class has been driven by the need for greater selectivity, improved environmental profiles, and novel modes of action to combat herbicide resistance. This has led to the development of highly potent 6-arylpicolinate herbicides such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[3][4][5] At the heart of synthesizing these next-generation agrochemicals lies a versatile building block: Methyl 3-amino-6-bromopicolinate .

This application note provides an in-depth guide for researchers and synthetic chemists on the strategic application of this compound. We will explore its pivotal role as a key intermediate, detail a comprehensive protocol for its utilization in a cornerstone reaction, and discuss the chemical principles that underscore its synthetic utility.

The Synthetic Advantage of this compound

This compound is a strategically functionalized pyridine derivative. Its value in multi-step agrochemical synthesis stems from the orthogonal reactivity of its substituents:

  • The Bromo Group (C6-position): This halogen serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of a wide variety of aryl or heteroaryl substituents, which is a key structural feature of modern picolinate herbicides.[3][4]

  • The Amino Group (C3-position): The amino group can be a directing group in certain reactions and is a key pharmacophore in the final active molecule. It can also be further functionalized if required.

  • The Methyl Ester (C2-position): This group can be readily hydrolyzed to the corresponding carboxylic acid, which is often the active form of the herbicide. The ester form aids in solubility and purification during the synthesis.

This unique combination of functional groups makes this compound an ideal starting point for creating diverse libraries of picolinate-based compounds for high-throughput screening in agrochemical discovery.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of an aryl group at the 6-position of the picolinate ring is a critical step in the synthesis of herbicides like halauxifen-methyl. The Suzuki-Miyaura reaction is the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.

The general workflow for the synthesis of a 6-aryl-3-aminopicolinate derivative from this compound is illustrated below:

Synthetic Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound F Combine Reagents in Reaction Vessel A->F B Arylboronic Acid B->F C Palladium Catalyst & Ligand C->F D Base (e.g., K₃PO₄) D->F E Solvent (e.g., Dioxane/Water) E->F G Heat under Inert Atmosphere (e.g., 80-100°C) F->G Execute Reaction H Monitor Progress (TLC/LC-MS) G->H I Cool to Room Temperature H->I Reaction Complete J Aqueous Work-up (Extraction) I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Palladium(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C [Ar-Pd(II)Ln-X] B->C D Transmetalation C->D Ar'B(OH)₂ (Base) E [Ar-Pd(II)Ln-Ar'] D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 3-amino-6-(4-methoxyphenyl)picolinate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Design: Why These Conditions?

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), may be necessary to promote efficient oxidative addition and reductive elimination.[6]

  • Base: Anhydrous potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions, such as hydrolysis of the ester. Other bases like potassium carbonate or cesium carbonate can also be employed.[7]

  • Solvent System: The use of a mixed solvent system like 1,4-dioxane/water is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is essential to prevent catalyst decomposition and ensure high yields.

Comparative Data on Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines

The optimal conditions for Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table summarizes conditions used for related bromopyridine derivatives, providing a valuable reference for optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[8]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[8]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[8]

Conclusion

This compound is a high-value intermediate for the synthesis of advanced picolinate-based agrochemicals. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of the underlying principles of its application in key transformations, such as the Suzuki-Miyaura cross-coupling, empowers researchers to design and execute robust synthetic routes towards the next generation of herbicides. The protocols and insights provided herein serve as a foundational guide for the effective utilization of this versatile building block in agrochemical research and development.

References

Application Notes & Protocols: A-Scientist's-Guide to Copper-Catalyzed C-N Coupling with Aminobenzothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bonds and the Benzothiophene Scaffold

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Molecules featuring the N-arylated aminobenzothiophene core are of significant interest due to their prevalence in a wide array of biologically active compounds.[1][2][3] These scaffolds are integral to the development of therapeutics ranging from antimicrobial and anti-inflammatory agents to potent antimitotic compounds for cancer therapy.[1][3][4]

Traditionally, the synthesis of these vital structures has relied on methods like the Ullmann condensation, which often necessitates harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5][6] However, the evolution of copper-catalyzed cross-coupling reactions, often referred to as the "Renaissance of Ullmann chemistry," has provided milder and more efficient pathways for C-N bond formation.[7] This guide provides an in-depth exploration of copper-catalyzed C-N coupling reactions with a specific focus on aminobenzothiophene carboxylates, offering both mechanistic insights and practical, field-tested protocols for researchers and drug development professionals.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

The success of a copper-catalyzed C-N coupling reaction hinges on a fundamental understanding of its catalytic cycle. While the precise mechanism can be influenced by the choice of ligands and substrates, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.[8][9]

The Catalytic Cycle Unveiled:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Cu(I) catalyst. This step forms a Cu(III) intermediate.

  • Ligand Exchange: The amine nucleophile, in this case, the aminobenzothiophene carboxylate, displaces a ligand on the copper center.

  • Deprotonation: A base present in the reaction mixture deprotonates the coordinated amine, increasing its nucleophilicity.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the deprotonated amine reductively eliminate from the Cu(III) center, yielding the desired N-arylated product and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Copper-Catalyzed C-N Coupling Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(III) Intermediate Cu(III) Intermediate Cu(I) Catalyst->Cu(III) Intermediate Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Cu(III) Intermediate->Amine Coordination Ligand Exchange (R-NH2) N-Arylated Product N-Arylated Product Amine Coordination->N-Arylated Product Reductive Elimination N-Arylated Product->Cu(I) Catalyst Catalyst Regeneration

Figure 1: A simplified representation of the Cu(I)/Cu(III) catalytic cycle in C-N cross-coupling reactions.

The choice of each reaction component is critical for the efficiency of this cycle:

  • Copper Source: Copper(I) salts, such as CuI, are frequently employed.[1][7] However, Cu(II) precursors can also be effective as they can be reduced in situ.

  • Ligand: The ligand plays a pivotal role in stabilizing the copper catalyst, modulating its reactivity, and facilitating the oxidative addition and reductive elimination steps. A variety of ligands have been developed, including diamines, amino acids (like L-proline), phenanthrolines, and N,O-bidentate ligands.[1][7][8][10][11] The selection of the optimal ligand is often substrate-dependent and may require empirical screening.

  • Base: A base is necessary to deprotonate the amine nucleophile, thereby activating it for the coupling reaction. Common bases include inorganic carbonates like cesium carbonate (Cs2CO3) and phosphates.[1]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used, with dioxane often being preferred for its ease of removal.[1]

Experimental Protocol: N-Arylation of Methyl 3-Amino-1-benzothiophene-2-carboxylate

This protocol provides a detailed, step-by-step methodology for a representative copper-catalyzed N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate with an aryl iodide. This procedure is adapted from established and reliable methods.[1]

Materials and Reagents
  • Methyl 3-amino-1-benzothiophene-2-carboxylate

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Cesium carbonate (Cs2CO3)

  • Anhydrous dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Argon or nitrogen gas (for inert atmosphere)

Equipment Setup
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert atmosphere setup (argon or nitrogen line with a bubbler)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure

Experimental_Workflow A 1. Assemble Reaction B 2. Inert Atmosphere A->B C 3. Add Reagents B->C D 4. Reaction Heating C->D E 5. Monitor Progress (TLC) D->E F 6. Reaction Quench E->F Upon Completion G 7. Extraction F->G H 8. Drying G->H I 9. Solvent Removal H->I J 10. Purification I->J

Figure 2: A generalized workflow for the copper-catalyzed C-N coupling experiment.

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane (5 mL) to the flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Data and Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[1]

Parameter Typical Range/Value Notes
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl halides.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Yield Moderate to High (50-95%)Highly dependent on the specific substrates and reaction conditions.[1]
Catalyst Loading 5 - 10 mol% CuILower catalyst loading can be explored for optimization.
Ligand Loading 10 - 20 mol% L-prolineThe ratio of ligand to copper can be critical.

Table 1: General Reaction Parameters and Expected Outcomes.

Substrate Scope and Limitations

The copper-catalyzed N-arylation of aminobenzothiophene carboxylates is a versatile reaction that tolerates a range of functional groups on the aryl halide partner.[1] Both electron-donating and electron-withdrawing groups are generally well-tolerated. However, certain limitations should be considered:

  • Steric Hindrance: Highly sterically hindered aryl halides or amines may lead to lower yields or require more forcing conditions.

  • Chelating Groups: Substrates with strong chelating groups may interfere with the copper catalyst, potentially inhibiting the reaction. For instance, the coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with 2-iodobenzoic acid has been reported to be unsuccessful, possibly due to the coordination of the carboxylate to the copper center.[1]

Conclusion and Future Outlook

Copper-catalyzed C-N coupling reactions represent a powerful and practical tool for the synthesis of N-arylated aminobenzothiophene carboxylates.[1] The use of inexpensive and readily available copper catalysts, coupled with the continuous development of more efficient ligand systems, makes this methodology highly attractive for both academic research and industrial applications.[12] Future advancements in this field are likely to focus on further reducing catalyst loadings, expanding the substrate scope to include more challenging coupling partners, and developing even milder reaction conditions. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this important transformation in their pursuit of novel and impactful molecules.

References

Application Notes and Protocols for the Sonogashira Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridinyl-Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool for creating conjugated enynes and arylalkynes.[3] Its significance is particularly pronounced in the synthesis of pyridinyl-alkynes, structural motifs of paramount importance in medicinal chemistry, materials science, and the development of natural products.[3][4][5] The reaction's utility stems from its typically mild conditions and tolerance for a wide array of functional groups, making it suitable for complex molecule synthesis.[6]

This guide provides a detailed exploration of the experimental procedures for the Sonogashira coupling of bromopyridines. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and causal relationships behind experimental choices, offering researchers a robust framework for reaction setup, optimization, and troubleshooting.

The Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][7] Understanding these cycles is critical for rational optimization and troubleshooting. While the classical approach involves a copper(I) co-catalyst, copper-free variants have been developed to circumvent common side reactions.[3][8]

The Synergistic Palladium and Copper Cycles

The generally accepted mechanism involves the interplay of both palladium and copper catalysts to achieve high efficiency under mild conditions.[3][7]

  • Palladium Cycle (The Main Engine):

    • Precatalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1] This reduction can be effected by an amine, a phosphine ligand, or the alkyne itself.[1][9]

    • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the bromopyridine (Ar-Br), forming a Pd(II) intermediate. This step is often the rate-limiting step of the entire cycle.[1][3] The reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl.[3][10]

    • Transmetalation: The Pd(II) intermediate receives the acetylide group from a copper(I) acetylide species, which is formed in the copper cycle. This step, known as transmetalation, regenerates the copper(I) catalyst and forms a new Pd(II)-alkynyl complex.[3][7]

    • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final pyridinyl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

  • Copper Cycle (The Activator):

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[3][7]

    • Deprotonation: The amine base deprotonates the alkyne, a process facilitated by copper coordination which increases the alkyne's acidity. This forms a crucial copper(I) acetylide intermediate.[3]

    • Role in Transmetalation: This copper acetylide is the species that transfers the alkynyl group to the palladium center in the transmetalation step.[3]

The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a di-yne byproduct.[10]

Copper-Free Sonogashira Coupling

To mitigate the issue of Glaser homocoupling, copper-free conditions have been developed.[8][11] In these systems, a strong base is typically used to deprotonate the alkyne directly. The palladium cycle remains similar, but the formation of the palladium acetylide intermediate occurs through a different pathway, often involving the formation of a π-alkyne-palladium complex followed by deprotonation.[3]

Sonogashira_Mechanism Catalytic Cycles of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Co-Catalyst) cluster_Cu_Free Copper-Free Path Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_pi_Alkyne [Ar-Pd(II)L(C≡CR)] PdII_Aryl->PdII_pi_Alkyne π-Alkyne Complex Formation PdII_Alkynyl->Pd0 Product Ar-C≡CR (Product) PdII_Alkynyl->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne [HC≡CR • Cu(I)]⁺ CuI->Cu_Alkyne Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Regenerates Cu(I) Alkyne HC≡CR (Alkyne) Alkyne->Cu_Alkyne Base Base PdII_pi_Alkyne->PdII_Alkynyl Deprotonation (Strong Base)

Caption: The dual catalytic cycles of the Sonogashira coupling.

Core Experimental Parameters for Bromopyridines

The success of a Sonogashira coupling involving a bromopyridine substrate hinges on the careful selection and optimization of several key parameters. The unique electronic properties of the pyridine ring necessitate special consideration.

  • The Bromopyridine Substrate: The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, potentially forming inactive species and inhibiting the reaction.[12][13] This effect is more pronounced for 2-bromopyridines. Furthermore, the position of the bromine atom and the nature of other substituents influence reactivity. Electron-withdrawing groups on the pyridine ring generally accelerate the rate-limiting oxidative addition step, while electron-donating groups can slow it down.[12]

  • The Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts are commonly used.

    • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the most traditional and widely used catalysts.[3] Pd(PPh₃)₄ is used directly as a Pd(0) source but can be sensitive to air, while PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ.[1][11]

    • Pd(OAc)₂ / Pd₂(dba)₃ with Ligands: These sources are often paired with more specialized ligands. This approach allows for greater modularity in tuning the catalyst's properties.[11]

    • Ligands: The choice of ligand is crucial. While triphenylphosphine (PPh₃) is standard, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity, especially for less reactive bromopyridines.[3][12][14] These ligands promote oxidative addition and stabilize the catalytic species.[3]

  • The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is essential for activating the alkyne under mild basic conditions.[1] However, its loading should be minimized to suppress Glaser homocoupling.[10]

  • The Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[1] It serves two purposes: neutralizing the HBr byproduct and deprotonating the terminal alkyne to form the active acetylide species.[1] In many cases, the amine can also serve as the solvent.[1] For copper-free systems or sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed.[15]

  • The Solvent: The reaction is often performed in solvents like DMF, THF, dioxane, or toluene.[5][6][16] The choice of solvent can impact the solubility of reagents and the stability of the catalyst. Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation and side reactions.[12]

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of bromopyridines. Optimization of temperature, reaction time, and catalyst/ligand/base combination is often necessary for specific substrates.

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: Add solids (Bromopyridine, Pd catalyst, CuI) to a dry flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert add_liquids Add degassed solvent, base (e.g., Et3N), and terminal alkyne. inert->add_liquids reaction Reaction: Stir at specified temperature. Monitor progress by TLC/LC-MS. add_liquids->reaction workup Workup: Cool, dilute with organic solvent, wash with water/brine. reaction->workup purify Purification: Dry organic layer, concentrate, and purify (e.g., column chromatography). workup->purify end Characterize Product purify->end

Caption: A generalized workflow for Sonogashira coupling experiments.

Protocol 1: Classical Sonogashira Coupling (with Copper Co-catalyst)

This protocol is adapted from established procedures for heteroaryl bromides and is a good starting point for most bromopyridine substrates.[5][17]

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide [CuI] (5.0 mol%)

  • Triethylamine [Et₃N] (as solvent or co-solvent with THF/DMF)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 0.2 M concentration relative to the bromopyridine) and triethylamine (3.0 equiv, if not used as the primary solvent). Stir the mixture for 15-30 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.[5] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine to remove the amine base and salts.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to alkyne homocoupling or when copper contamination of the final product is a concern.[11][15]

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or [DTBNpP]Pd(crotyl)Cl (an air-stable precatalyst)[11]

  • Bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃ or cataCXium A) (4 mol%)[15]

  • Base (e.g., Cs₂CO₃, 2.0 equiv) or an amine base like N,N,N',N'-Tetramethyl-1,2-diaminoethane (TMEDA)

  • Anhydrous, degassed solvent (e.g., DMSO, Dioxane)[11]

Procedure:

  • Vessel Preparation: In an oven-dried flask under an inert atmosphere, add the bromopyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMSO, 0.2 M) followed by the terminal alkyne (1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C), depending on substrate reactivity.[11] The use of highly active catalyst systems may allow the reaction to proceed efficiently at room temperature.[11] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Reaction Conditions

The optimal conditions for Sonogashira coupling can vary significantly depending on the specific bromopyridine substrate. The following table provides a summary of literature-reported conditions as a starting point for optimization.

Bromopyridine SubstratePalladium Source (mol%)Ligand (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃N (excess)DMF10072-96[5][17]
2-BromopyridineNS-MCM-41-Pd (0.01)PPh₃ (0.02)0.02Et₃N (3)Toluene100Good[16]
3-BromopyridineNS-MCM-41-Pd (0.01)PPh₃ (0.02)0.02Et₃N (3)Toluene100Moderate[16]
2,6-DibromopyridinePd(CH₃CN)₂Cl₂ (2)cataCXium A (4)NoneCs₂CO₃ (2)2-MeTHFRTModerate[15]
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)-30Et₃N (co-solvent)THFRTHigh[18]
Generic Aryl Bromide (Cu-Free)[DTBNpP]Pd(crotyl)Cl (2.5)-NoneTMP (2)DMSORTup to 97[11]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the Sonogashira coupling of bromopyridines.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Pyridine nitrogen coordination; oxidation of Pd(0) by trace oxygen.[12]- Use a more electron-rich, bulky ligand (e.g., XPhos, P(t-Bu)₃) to shield the Pd center.[13] - Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[10] - Increase catalyst loading (e.g., from 2% to 5%).
Low Substrate Reactivity: Electron-rich bromopyridine or steric hindrance.- Increase reaction temperature.[19] - Switch to a more active catalyst system (e.g., a palladacycle or a catalyst with an NHC ligand). - Consider converting the bromopyridine to the more reactive iodopyridine if possible.
Significant Alkyne Homocoupling (Glaser Product) Oxygen Contamination: Oxygen is a key promoter of this side reaction.[10] High Copper Concentration: Excess CuI accelerates homocoupling.[10]- Perform meticulous degassing (e.g., freeze-pump-thaw cycles). - Reduce the amount of CuI co-catalyst. - Add the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.[10] - Switch to a copper-free protocol.
Catalyst Decomposition (Formation of Palladium Black) High Temperature: Excessive heat can cause the palladium catalyst to precipitate out of solution.[10] Inappropriate Solvent/Ligand: Some solvents or a lack of a stabilizing ligand can promote decomposition.[9]- Lower the reaction temperature. - Ensure an adequate amount of a stabilizing ligand (e.g., PPh₃) is present. - Consider a different solvent system; THF has been anecdotally reported to promote Pd black formation in some cases.[9]
Hydrodehalogenation (Bromine replaced by Hydrogen) Presence of Hydride Source: Impurities in solvents or reagents. Decomposition Pathway: Can be a side reaction under certain conditions.- Use high-purity, anhydrous solvents and reagents.[12] - Optimize the base and temperature; sometimes a weaker base or lower temperature can minimize this pathway.

References

Use of Methyl 3-amino-6-bromopicolinate in developing OLED materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 3-amino-6-bromopicolinate as a Strategic Precursor for High-Efficiency OLED Emitters

Abstract

The advancement of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of novel organic emitters. A primary goal is to maximize the internal quantum efficiency (IQE) by harnessing both singlet and triplet excitons generated during electroluminescence. Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) offer a pathway to achieve 100% IQE without relying on expensive heavy metals.[1][2][3] This guide details the strategic use of this compound, a versatile building block, for the synthesis of advanced donor-acceptor (D-A) TADF emitters. We provide a comprehensive overview of the molecular design principles, detailed synthetic protocols, characterization methodologies, and device fabrication workflows for researchers in materials science and drug development exploring novel optoelectronic compounds.

The Strategic Importance of the Picolinate Scaffold in TADF Emitters

The TADF mechanism relies on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[3] A small ΔE_ST (typically < 0.2 eV) allows triplet excitons, which constitute 75% of the total excitons formed, to be efficiently up-converted to emissive singlet states through reverse intersystem crossing (RISC).[1][3] This is most effectively achieved using a D-A molecular architecture, which spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

This compound is an exemplary precursor for D-A systems due to its inherent electronic features:

  • Electron-Accepting Core: The pyridine ring, particularly when functionalized with the electron-withdrawing methyl ester group, serves as a potent electron acceptor (the 'A' moiety).

  • Intrinsic Electron Donor: The 3-amino group provides a degree of electron-donating character.

  • Reactive Handle for Donor Installation: The 6-bromo position is the critical reactive site. It allows for the facile introduction of a wide array of potent electron-donating groups (the 'D' moiety) via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This modularity enables chemists to systematically tune the photophysical properties of the final emitter.

Caption: Functional regions of this compound.

Synthetic Strategy: From Building Block to Emitter

The most robust and versatile method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acid and ester coupling partners make it ideal for creating diverse D-A emitters.

Protocol 2.1: Synthesis of a Picolinate-Carbazole TADF Emitter via Suzuki Coupling

This protocol describes a representative synthesis of a blue-emitting TADF molecule by coupling this compound with a carbazole-based boronic ester.

Principle: The reaction utilizes a palladium catalyst, typically with a phosphine ligand, to couple the sp²-hybridized carbon of the bromo-picolinate with the sp²-hybridized carbon of the carbazole boronic ester. A base is required to activate the boronic ester for transmetalation to the palladium center. The entire process must be conducted under an inert atmosphere to prevent oxidation and deactivation of the catalyst.

Materials and Reagents:

ReagentCAS NumberSupplierPurityNotes
This compound866775-09-9Sigma-Aldrich>97%The limiting reagent.
9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole943097-40-7Various>98%The donor moiety.
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4Strem Chemicals>98%Palladium catalyst.
Potassium Carbonate (K₂CO₃)584-08-7Fisher>99%Anhydrous, finely ground base.
Toluene108-88-3Acros OrganicsAnhydrousDegassed prior to use.
Tetrahydrofuran (THF)109-99-9Acros OrganicsAnhydrousDegassed prior to use.
Deionized WaterN/AIn-houseN/ADegassed prior to use.

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), the carbazole boronic ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive flow of nitrogen, add degassed Toluene (20 mL) and degassed THF (10 mL) via cannula. Stir the suspension for 15 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask against a counter-flow of nitrogen.

  • Reaction: Heat the reaction mixture to 85 °C and allow it to stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pale-yellow solid.

G Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Setup 1. Assemble & Purge Reactor Reagents 2. Add Reactants & Solvents Setup->Reagents Catalyst 3. Add Pd Catalyst Reagents->Catalyst Reflux 4. Heat at 85°C for 24h Catalyst->Reflux Quench 5. Quench with Water Reflux->Quench Reaction Complete Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Column 8. Silica Gel Chromatography Dry->Column Crude Product Characterize 9. NMR, MS, Purity Check Column->Characterize end end Characterize->end Pure Emitter

Caption: General workflow for synthesis and purification.

Physicochemical Characterization of the Emitter

To validate the suitability of the newly synthesized compound as a TADF emitter, a series of photophysical and electrochemical analyses are mandatory.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: Performed in a dilute solution (e.g., 10⁻⁵ M in toluene) to determine the absorption and emission maxima. The emission color is directly observed from the PL spectrum.

  • Singlet-Triplet Energy Gap (ΔE_ST) Determination: This is the most critical parameter for a TADF emitter. It is calculated from the energy difference between the onset of the low-temperature (77 K) fluorescence (for S₁) and phosphorescence (for T₁) spectra.

  • Transient PL Spectroscopy: Measures the emission decay lifetime. A TADF emitter will exhibit a characteristic biexponential decay curve, with a short-lived "prompt" fluorescence and a much longer "delayed" fluorescence component, confirming the RISC process.

  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the material by measuring its oxidation and reduction potentials, respectively. These values are crucial for designing an optimized device structure with efficient charge injection.

Table 1: Representative Data for a Picolinate-Carbazole Emitter

ParameterMethodResultImplication
Absorption λ_maxUV-Vis Spectroscopy350 nmDetermines energy absorption range.
Emission λ_maxPL Spectroscopy465 nm (Sky Blue)Defines the color of light output.
S₁ Energy77K Fluorescence2.80 eVEnergy of the singlet excited state.
T₁ Energy77K Phosphorescence2.71 eVEnergy of the triplet excited state.
ΔE_ST S₁ - T₁ 0.09 eV Excellent; allows for efficient RISC.
PL Quantum Yield (PLQY)Integrating Sphere85%High intrinsic emission efficiency.
Delayed Lifetime (τ_d)Transient PL4.2 µsConfirms the presence of TADF.
HOMO LevelCyclic Voltammetry-5.6 eVGuides selection of the hole transport layer.
LUMO LevelCV & Optical Gap-2.5 eVGuides selection of the electron transport layer.

OLED Device Fabrication and Testing

The performance of the emitter is ultimately tested by fabricating a multilayer OLED device.[5] For small molecule emitters, vacuum thermal evaporation is the standard deposition method.[6]

Protocol 4.1: Fabrication of a Multilayer OLED via Thermal Evaporation

Principle: An OLED consists of a series of thin organic layers sandwiched between two electrodes.[5] When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers travel through the transport layers and recombine in the emissive layer (EML) to generate light. The EML typically consists of the TADF emitter (dopant) blended into a host material at a specific concentration.

Standard Device Architecture:

LayerMaterial ExampleFunctionThickness
AnodeITOHole Injection150 nm
HTLTAPCHole Transport40 nm
EMLmCP: Emitter (10 wt%)Light Emission20 nm
ETLTPBiElectron Transport50 nm
EILLiFElectron Injection1 nm
CathodeAlElectron Injection100 nm

Step-by-Step Procedure:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried in an oven and treated with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • Layer Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁷ Torr).

  • Organic Layers: The hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are deposited sequentially. For the EML, the host and emitter are co-evaporated from separate sources, with their deposition rates carefully controlled to achieve the desired doping concentration.

  • Cathode Deposition: The electron injection layer (EIL) and the metal cathode (Aluminum) are deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is immediately transferred to a nitrogen-filled glovebox and encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture degradation.

cluster_device OLED Device Stack Cathode Aluminum (Al) 100 nm EIL Lithium Fluoride (LiF) 1 nm EIL->Cathode ETL Electron Transport Layer (ETL) 50 nm ETL->EIL EML Emissive Layer (EML) Host : Emitter 20 nm EML->ETL HTL Hole Transport Layer (HTL) 40 nm HTL->EML Anode Indium Tin Oxide (ITO) 150 nm Anode->HTL Substrate Glass Substrate Substrate->Anode e_inj Electron Injection e_inj->Cathode h_inj Hole Injection h_inj->Anode

Caption: A typical multilayer OLED device architecture.

Performance Analysis and Conclusion

Once fabricated, the device is tested using a source meter and a calibrated spectrometer to obtain key performance metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Shows the turn-on voltage and brightness.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected. For a TADF emitter, the maximum theoretical EQE can be very high.

  • Luminous Efficacy (lm/W): Measures the device's energy efficiency.

  • CIE 1931 Coordinates: Quantifies the exact color of the emitted light.

The strategic design of this compound, with its tunable donor-acceptor structure, provides a powerful and versatile platform for developing next-generation TADF emitters. The modularity afforded by the 6-bromo position allows for systematic optimization of color purity, efficiency, and stability, paving the way for its use in advanced display and lighting applications.

References

Application Notes & Protocols: Strategic Synthesis of API Scaffolds from Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 3-amino-6-bromopicolinate

This compound (CAS: 866775-09-9) is a highly functionalized pyridine derivative that has emerged as a pivotal starting material in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its structure is primed for strategic, late-stage diversification. The presence of a bromine atom at the 6-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position and the methyl ester at the 2-position provide additional sites for modification or for influencing the electronic properties and reactivity of the pyridine core.[3][4]

This guide provides an in-depth exploration of three core palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that leverage the reactivity of the C-Br bond. These reactions are pillars of modern medicinal chemistry, enabling the efficient construction of C-C and C-N bonds that form the backbone of countless therapeutic agents.[5] The protocols detailed herein are designed to be robust and adaptable, providing a foundation for the synthesis of diverse molecular libraries for drug discovery.

Core Synthetic Pathways from a Versatile Intermediate

The strategic application of palladium-catalyzed cross-coupling reactions allows for the transformation of this compound into three distinct classes of compounds, each representing a common scaffold in medicinal chemistry.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalysts, Base start->sonogashira_reagents suzuki_node 6-Aryl/Vinyl Picolinate Derivative suzuki_reagents->suzuki_node buchwald_node 6-Amino Picolinate Derivative buchwald_reagents->buchwald_node sonogashira_node 6-Alkynyl Picolinate Derivative sonogashira_reagents->sonogashira_node

Figure 1: Key synthetic transformations of this compound.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] In drug discovery, this reaction is frequently used to synthesize biaryl and vinyl-substituted heterocyclic scaffolds, which are prevalent in a wide range of therapeutics.[7][8] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid reagents.[6][9]

Catalytic Cycle & Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)Ln oa_label Oxidative Addition pd2_complex R¹-Pd(II)Ln-X tm_label Transmetalation pd2_trans R¹-Pd(II)Ln-R² re_label Reductive Elimination product Ar-R (Product) pd2_trans->product oa_label->pd2_complex tm_label->pd2_trans re_label->pd0 aryl_halide Ar-X (Picolinate) aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Expertise & Causality:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the picolinate. This is often the rate-limiting step.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center.[6][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, releasing the final product and regenerating the Pd(0) catalyst to continue the cycle.[10]

Protocol: Synthesis of Methyl 3-amino-6-(phenyl)picolinate

This protocol details a representative Suzuki coupling reaction.

Table 1: Reagents for Suzuki-Miyaura Coupling

Reagent MW ( g/mol ) Molar Eq. Amount
This compound 231.05 1.0 231 mg (1.0 mmol)
Phenylboronic Acid 121.93 1.2 146 mg (1.2 mmol)
Pd(dppf)Cl₂ 816.64 0.05 41 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃) 138.21 2.0 276 mg (2.0 mmol)
1,4-Dioxane - - 8 mL

| Water | - | - | 2 mL |

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL). Degas the resulting suspension by bubbling the inert gas through it for another 10 minutes. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11] It has revolutionized the synthesis of aryl amines, which are key components in a vast number of pharmaceuticals. The reaction's broad substrate scope allows for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and even amides.[12]

Catalytic Cycle & Mechanistic Rationale

This reaction also follows a palladium-based catalytic cycle, but with distinct requirements from the Suzuki coupling.

Buchwald_Cycle pd0 Pd(0)Ln oa_label Oxidative Addition pd2_complex Ar-Pd(II)Ln-X am_label Amine Coordination & Deprotonation pd2_amide Ar-Pd(II)Ln-NR¹R² re_label Reductive Elimination product Ar-NR¹R² (Product) pd2_amide->product oa_label->pd2_complex am_label->pd2_amide re_label->pd0 aryl_halide Ar-X (Picolinate) aryl_halide->pd0 amine R¹R²NH + Base amine->pd2_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition product Ar-C≡CR pd0->product pd2_complex->pd0 Reductive Elimination cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne + R-C≡CH - HX cu_alkyne->pd2_complex cu_alkyne->cu_x Transmetalation aryl_halide Ar-X aryl_halide->pd0 alkyne R-C≡CH + Base

References

Troubleshooting & Optimization

Improving yield in Methyl 3-amino-6-bromopicolinate cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is designed for you, the dedicated researcher, scientist, or drug development professional, to navigate the nuances of cross-coupling reactions involving Methyl 3-amino-6-bromopicolinate. As your Senior Application Scientist, I will guide you through common pitfalls and optimization strategies to enhance your reaction yields and achieve your synthetic goals.

This guide is structured to address your most pressing questions first, followed by a detailed troubleshooting section for more granular problem-solving. We will explore the "why" behind each recommendation, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: I'm getting low to no yield in my cross-coupling reaction with this compound. What are the most common culprits?

Low yields with this substrate often stem from a few key challenges inherent to its structure. The aminopyridine scaffold presents a coordination challenge where the lone pairs on both the pyridine nitrogen and the 3-amino group can bind to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the methyl ester is susceptible to hydrolysis under basic conditions, and the electron-rich nature of the substrate can make certain side reactions, like hydrodehalogenation, more competitive.[3][4] A successful reaction requires a carefully balanced system of catalyst, ligand, base, and solvent to favor the desired coupling pathway.

Q2: How does the 3-amino group interfere with the reaction, and what's the best way to manage it?

The primary amino group is a potent ligand for palladium. Its coordination to the metal center can form stable, off-cycle complexes that slow down or halt the catalytic cycle.[2] While protecting the amine (e.g., as an acetamide) is an option, it adds extra synthetic steps.[5] A more elegant solution is to use sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos).[2][6] The steric hindrance from these ligands disfavors the coordination of the amino group, keeping the catalyst active and available for the cross-coupling cycle.

Q3: My starting material is consumed, but I'm isolating a significant amount of Methyl 3-aminopicolinate (the de-brominated starting material). What is this side reaction and how can I stop it?

You are observing hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This occurs when a palladium hydride species is generated in the catalytic cycle, which can then reductively eliminate with your substrate to form the unwanted byproduct. This pathway competes directly with the desired cross-coupling.

To minimize hydrodehalogenation:

  • Base Selection: Avoid bases that can generate hydrides. Strong, sterically hindered bases can sometimes promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[3][7]

  • Solvent Choice: Avoid alcoholic solvents, which can be a source of hydride species through oxidation by the palladium complex.[3] Anhydrous solvents like toluene, dioxane, or THF are preferred.[7]

  • Lower Temperature: Higher temperatures can accelerate side reactions; running the reaction at the lowest effective temperature can improve selectivity.[7]

  • Ligand Screening: The choice of ligand can significantly influence the relative rates of the desired reaction versus hydrodehalogenation.[3]

Q4: My reaction seems to work, but I'm losing my product during workup due to hydrolysis of the methyl ester. What conditions can prevent this?

The methyl ester on the picolinate ring is sensitive to strongly basic conditions, especially in the presence of water. Using strong bases like sodium tert-butoxide (NaOtBu) with aqueous solvent systems is a common cause of hydrolysis.

Strategies to prevent ester hydrolysis:

  • Use Weaker Bases: Switch to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][9] These are often effective and less likely to hydrolyze the ester.

  • Anhydrous Conditions: For Suzuki-Miyaura reactions, moving to completely anhydrous conditions can be highly effective. The use of potassium trimethylsilanolate (TMSOK) as an organic-soluble, anhydrous base has been shown to promote the coupling of boronic esters without ester hydrolysis.[10][11]

Q5: How do I select the optimal catalyst system (palladium source and ligand) for my specific transformation (e.g., Suzuki vs. Buchwald-Hartwig)?

The choice of catalyst system is critical and depends on the type of bond you are forming.

  • For Suzuki-Miyaura (C-C bond) Reactions: The key is to facilitate transmetalation from the boronic acid/ester.

    • Palladium Source: Air- and moisture-stable palladium(II) pre-catalysts are highly recommended for reproducibility as they reliably generate the active Pd(0) species.[8] Simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be used.[12]

    • Ligands: Bulky, electron-rich phosphine ligands are generally the best choice for aminopyridine substrates.[2] Ligands like SPhos , XPhos , and RuPhos are excellent starting points for screening.

  • For Buchwald-Hartwig (C-N bond) Aminations: The challenge is promoting the reductive elimination step to form the C-N bond.

    • Palladium Source: Again, pre-catalysts are preferred. The Buchwald G3 and G4 pre-catalysts are particularly effective and exhibit broad ligand scope.[8]

    • Ligands: The choice depends heavily on the amine coupling partner. For primary amines, BrettPhos is often a top performer.[6] For secondary amines, RuPhos can be very effective.[6] The choice of ligand and base are often intertwined and require co-optimization.[13][14]

Troubleshooting Guide: From Low Yield to Optimized Process

This section provides a systematic approach to diagnosing and solving common issues encountered during your experiments.

Logical Flow for Troubleshooting Low Yield

G start Low or No Yield Observed check_sm Check Starting Material Purity & Reagent Quality start->check_sm check_catalyst Is the Catalyst System Active? start->check_catalyst check_byproducts Are Side Products Dominating? start->check_byproducts sub_catalyst Use fresh, high-purity catalyst/ligand. Consider air-stable pre-catalysts. check_catalyst->sub_catalyst Inactive Catalyst sub_ligand Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos, BrettPhos). check_catalyst->sub_ligand Poor Ligand Choice sub_dehalo Hydrodehalogenation? -> Use weaker base (K3PO4). -> Lower temperature. -> Ensure anhydrous solvent. check_byproducts->sub_dehalo sub_homo Homocoupling? -> Rigorously degas solvents. -> Ensure inert atmosphere. check_byproducts->sub_homo sub_hydrolysis Ester Hydrolysis? -> Use K3PO4 or Cs2CO3. -> Avoid aqueous/alkoxide bases. check_byproducts->sub_hydrolysis optimize Systematically Optimize Base, Solvent, & Temperature sub_ligand->optimize sub_dehalo->optimize sub_homo->optimize sub_hydrolysis->optimize caption Troubleshooting workflow for low yield. G A 1. Reagent Preparation B To a dry Schlenk flask under Argon, add: - this compound (1.0 equiv) - Arylboronic Acid (1.2-1.5 equiv) - K3PO4 (2.0-3.0 equiv) A->B C 2. Catalyst Addition D Add the Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the Ligand (if not using a pre-catalyst, 2-6 mol%) C->D E 3. Solvent & Degassing F Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane or toluene. E->F G 4. Reaction H Heat the mixture with vigorous stirring at 80-100 °C. Monitor by TLC or LC-MS. G->H I 5. Workup & Purification J Cool, dilute with Ethyl Acetate, wash with water/brine. Dry organic layer and concentrate. Purify by column chromatography. I->J caption Step-by-step Suzuki-Miyaura workflow.

References

Technical Support Center: Purification of Crude Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this and structurally similar polar, basic heterocyclic compounds. Our approach is rooted in first principles of chromatography, providing not just steps but the rationale behind them to empower you to solve even unexpected challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions researchers have when setting up a purification workflow for this compound.

Q1: What is the recommended stationary phase for this purification, and are there any compatibility risks?

Answer: The standard and most cost-effective choice for the stationary phase is silica gel (SiO₂) of a 60 Å pore size and 230-400 mesh particle size. However, the primary compatibility risk arises from the basic nature of the analyte. This compound contains both a pyridine ring nitrogen and an exocyclic amino group, making it a basic compound. These basic centers can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to a common purification issue known as "peak tailing," where the compound elutes slowly and asymmetrically from the column, resulting in poor resolution and lower purity of the collected fractions.[2]

To mitigate this, you have two primary options:

  • Use a Mobile Phase Additive: Add a small amount (0.1-1% v/v) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent.[1][3] The additive preferentially interacts with the acidic silanol sites, masking them from the analyte and leading to more symmetrical peak shapes and better separation.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using deactivated silica gel (e.g., treated with a silanizing agent) or an alternative stationary phase like alumina (neutral or basic).[4] However, for most applications, using an additive with standard silica gel is sufficient and more economical.

Q2: How do I determine the optimal mobile phase (eluent) for my column?

Answer: The optimal mobile phase must be determined empirically for each batch of crude material using Thin-Layer Chromatography (TLC) . A good starting point for a compound of moderate polarity like this compound is a solvent system of ethyl acetate (EtOAc) in hexanes .

The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35 . A lower Rf value generally leads to better separation from less polar impurities.

Experimental Protocol: TLC Solvent System Development

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material in several separate lanes.

  • Develop each lane in a TLC chamber containing a different mobile phase composition (see Table 1 for examples).

  • Visualize the developed plate under UV light (254 nm) and/or by staining.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product spot in each system.

  • Select the system that gives the target Rf of 0.25-0.35 and provides the best separation from visible impurities. If tailing is observed on the TLC plate, re-run the analysis with 0.5% triethylamine added to the mobile phase.

Eluent System (v/v)Typical Rf Behavior for a Moderately Polar CompoundRecommendation
10% EtOAc / 90% HexanesRf ≈ 0.0 - 0.1 (Stays at baseline)Too non-polar. Increase EtOAc concentration.
30% EtOAc / 70% HexanesRf ≈ 0.25 - 0.40Good starting point. Provides good retention for effective separation.
50% EtOAc / 50% HexanesRf ≈ 0.50 - 0.65May provide insufficient separation from nearby impurities.
70% EtOAc / 30% HexanesRf > 0.70 (Runs near solvent front)Too polar. Reduce EtOAc concentration.

Table 1. Guideline for developing a TLC solvent system for this compound.

Q3: Should I use an isocratic or a gradient elution for this purification?

Answer: The choice depends on the complexity of your crude mixture, as determined by your TLC analysis.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the purification. This method is simpler, more reproducible, and ideal if your TLC shows that the target compound is well-separated from all impurities in a single solvent system.[5][6]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 20% EtOAc in hexanes and slowly increasing to 40% EtOAc).[7] This technique is highly advantageous for complex mixtures where impurities have a wide range of polarities.[8][9] It helps to elute strongly retained (very polar) impurities faster, saving time and solvent, while still providing good separation for less polar components.

Recommendation: For an unknown mixture, start with a "step gradient." Begin eluting with a solvent system that keeps your product on the column (e.g., 10-15% EtOAc/Hexanes) to wash off non-polar impurities. Then, switch to your predetermined TLC solvent system (e.g., 30% EtOAc/Hexanes) to elute the product.

Detailed Experimental Protocol & Workflow

This section provides a comprehensive, step-by-step methodology for the purification process.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Wet Packing) Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample (Minimal Volume / Dry Loading) Equilibrate->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: High-level workflow for column chromatography purification.

Methodology
  • Select Solvent System: Based on TLC analysis (see FAQ 2), prepare your chosen eluent (e.g., 30% EtOAc in Hexanes, with 0.5% TEA if needed). Prepare a less polar solvent (e.g., 10% EtOAc in Hexanes) for packing and equilibration.

  • Column Packing (Wet Slurry Method):

    • In a beaker, mix silica gel with the less polar solvent to form a consistent, pourable slurry.

    • Secure a glass column vertically. Add a small layer of sand and fill it about halfway with the non-polar solvent.

    • Pour the silica slurry into the column in one continuous motion. Use a funnel to guide the slurry.

    • Tap the column gently to help the silica pack evenly and dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a stable packed bed. Crucially, never let the top of the silica bed run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (e.g., dichloromethane). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this free-flowing powder to the top of the column bed. This technique often improves resolution.

  • Elution and Fraction Collection:

    • Carefully add your eluting solvent to the top of the column.

    • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. Maintain a consistent flow rate.

    • If using a gradient, systematically increase the percentage of the polar solvent.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Develop the TLC plates and visualize the spots to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator.[10] Set the water bath temperature based on the solvent; for an EtOAc/Hexane mixture, 40°C is generally effective.[11][12]

    • The final result should be the purified this compound, which can be further dried under high vacuum.

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This section provides solutions to common problems.

G Start Problem: Poor Separation CheckTLC Is TLC Rf < 0.2? Start->CheckTLC CheckTailing Is there streaking/ tailing on TLC? Start->CheckTailing CheckLoad Was sample loading volume minimal? Start->CheckLoad CheckTLC->CheckTailing No Sol_Polarity Solution: Increase eluent polarity (e.g., more EtOAc) CheckTLC->Sol_Polarity Yes CheckTailing->CheckLoad No Sol_Base Solution: Add 0.5% TEA to eluent to neutralize silica CheckTailing->Sol_Base Yes Sol_Load Solution: Use dry loading or concentrate sample more CheckLoad->Sol_Load No Sol_Gradient Solution: Use a shallower gradient or try a different solvent system (e.g., CH2Cl2/MeOH) CheckLoad->Sol_Gradient Yes

Caption: A decision-making workflow for troubleshooting poor separation.

Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What should I do?

A: This is a classic sign of strong interaction between your basic analyte and acidic silica gel.[1] The primary fix is to add 0.1-1% triethylamine (TEA) to your mobile phase (both for TLC and the column). The TEA will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[2] If this does not fully resolve the issue, consider using neutral alumina as your stationary phase.

Q: My product isn't coming off the column. I've collected many fractions, and the TLC shows nothing.

A: This indicates your mobile phase is not polar enough to elute the compound, which is strongly adsorbed to the silica.[4]

  • Immediate Action: Begin increasing the polarity of your eluent. If you are using 30% EtOAc/Hexanes, try switching to 50%, then 70%, and finally 100% EtOAc.

  • "The Nuclear Option": If 100% EtOAc fails, a "methanol purge" can be used. Flushing the column with a small amount of methanol (e.g., 5-10% MeOH in EtOAc or CH₂Cl₂) will elute almost all polar compounds.[13] Be aware that this may also co-elute highly polar impurities.

  • Check for Decomposition: It is possible, though less common for this compound, that it has decomposed on the silica.[4] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. A 2D TLC is also an effective way to check for on-plate degradation.[13]

Q: My final yield is very low. Where did my compound go?

A: Low recovery can stem from several issues:

  • Irreversible Adsorption: If the compound-silica interaction is too strong (see tailing issue above), some material may not elute. A methanol purge can help recover this material.

  • Co-elution: You may have discarded fractions where your product co-eluted with an impurity. Re-check all collected fractions carefully by TLC.

  • Incomplete Elution: The column run may have been terminated too early. Always run a final, highly polar flush and check it by TLC to ensure all product has been eluted.

  • Evaporation Loss: During rotary evaporation, if the vacuum is too high or the bath temperature too hot for the volume of solvent, volatile compounds can be lost.[14] this compound is a solid and not highly volatile, so this is less likely but still possible with very small quantities.

Q: All my compounds, including the product, eluted in the first few fractions near the solvent front. What went wrong?

A: Your mobile phase is far too polar.[4] The compounds are spending almost no time interacting with the stationary phase and are simply being washed through the column. You need to re-develop your TLC conditions using a significantly less polar solvent system (i.e., decrease the percentage of ethyl acetate in hexanes).

References

Technical Support Center: Synthesis of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. As an intermediate in the development of novel pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions, focusing on the identification, mitigation, and removal of common synthetic byproducts.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential side reactions. Understanding the chosen pathway is the first step in effective troubleshooting.

  • Route A: Late-Stage Bromination: This common approach involves the bromination of an existing aminopicolinate ester. While direct, it presents challenges in controlling regioselectivity.

  • Route B: Early-Stage Bromination & Subsequent Amination: This route involves brominating a picolinic acid precursor, followed by esterification and then introduction of the amino group, often via a nitration/reduction sequence. This can offer better control but introduces other potential impurities.

Below is a generalized workflow illustrating these strategic decision points.

cluster_0 Route A: Late-Stage Bromination cluster_2 Route B: Early-Stage Bromination A_Start Methyl 3-aminopicolinate A_Step1 Bromination (e.g., NBS, Br₂) A_Start->A_Step1 Target This compound A_Step1->Target B_Start 6-Bromopicolinic Acid B_Step1 Esterification (e.g., MeOH, H⁺) B_Start->B_Step1 B_Step2 Nitration B_Step1->B_Step2 B_Step3 Reduction (e.g., SnCl₂, H₂/Pd) B_Step2->B_Step3 B_Step3->Target

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific impurities and experimental failures in a question-and-answer format.

Category A: Issues During Bromination (Route A)

This is the most common source of difficult-to-separate impurities. The challenge lies in the competing directing effects of the C3-amino group (activating, ortho, para-directing) and the C2-ester (deactivating, meta-directing) on the pyridine ring.

Question 1: My LC-MS analysis shows two major product peaks with identical mass, but my NMR is complex. What's happening?

Plausible Cause & Explanation: You have likely formed a mixture of regioisomers: the desired 6-bromo product and the undesired 5-bromo byproduct (Methyl 3-amino-5-bromopicolinate). The C3-amino group strongly activates the ortho (C4) and para (C6) positions. While the C6 position is sterically less hindered, bromination at the other activated position, C5 (ortho to the amino group, but also meta to the ester), can occur.

Troubleshooting & Prevention:

  • Temperature Control: Run the reaction at 0°C or below. Lower temperatures increase the selectivity for the thermodynamically favored product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than liquid bromine (Br₂). Use a fresh, recrystallized batch of NBS for best results.

  • Solvent: Acetic acid or chloroform are common solvents. Ensure your starting material is fully dissolved before adding the brominating agent to avoid localized high concentrations. A patent for a similar compound, methyl 6-amino-3-bromopicolinate, uses acetic acid.[3]

Question 2: My mass spectrum shows a peak at [M+78] and [M+80] relative to my product. What is this impurity?

Plausible Cause & Explanation: This isotopic pattern is characteristic of an additional bromine atom. You have formed a dibrominated byproduct , most likely Methyl 3-amino-5,6-dibromopicolinate. The strong activating effect of the amino group makes the product susceptible to a second bromination, especially if there is a slight excess of the brominating agent or if the reaction temperature is too high.

Mechanism of Dibromination Side Reaction Product Desired Product (6-bromo) Reagent + Br⁺ Product->Reagent Byproduct Dibrominated Byproduct (5,6-dibromo) Reagent->Byproduct

Caption: Formation of the dibrominated byproduct from the desired product.

Troubleshooting & Prevention:

  • Stoichiometry is Critical: Use no more than 1.0 equivalent of the brominating agent. A slight under-stoichiometry (e.g., 0.95 eq) is preferable, accepting a lower conversion to avoid this impurity, which can be very difficult to remove.

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over a prolonged period to maintain a low concentration.

  • Monitoring: Track the reaction by TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material.

Category B: Issues During Esterification (Route B)

The conversion of the picolinic acid to its methyl ester is generally efficient, but side reactions can occur, particularly when using coupling agents or thionyl chloride.

Question 3: After esterification using DCC, I have a significant amount of an insoluble white solid that is not my product. What is it?

Plausible Cause & Explanation: When using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct is the corresponding urea, in this case, N,N'-dicyclohexylurea (DCU) . This forms from the reaction of DCC with the carboxylic acid. A more problematic byproduct is the N-acylurea , which arises from an intramolecular rearrangement of the O-acylisourea intermediate.[4][5][6] This N-acylurea is unreactive towards the alcohol and represents a yield loss.

Troubleshooting & Prevention:

  • Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP intercepts the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, which accelerates the desired reaction with methanol and suppresses the rearrangement to the N-acylurea.[6]

  • Alternative Reagents: Consider using thionyl chloride (SOCl₂) in methanol. This is a classic method where the acid is converted to the acid chloride in situ and immediately esterified.[4][7]

  • Purification: DCU is typically removed by filtration as it has low solubility in many common organic solvents like dichloromethane or ethyl acetate.

Category C: Issues During Nitration/Reduction (Route B)

This sequence introduces the amino group onto the pre-formed methyl 6-bromopicolinate ring.

Question 4: During the reduction of the nitro group with H₂ and Pd/C, my mass spec shows a major peak at [M-79/81]. What happened to my bromo group?

Plausible Cause & Explanation: You are observing hydrodebromination , where the bromine atom is cleaved and replaced with a hydrogen. Palladium on carbon (Pd/C) is a highly active catalyst that can readily catalyze the cleavage of aryl-halide bonds, especially aryl-bromides, under hydrogen atmosphere. This results in the formation of Methyl 3-aminopicolinate.

Troubleshooting & Prevention:

  • Use a Different Reduction Method: Avoid catalytic hydrogenation for this step. Metal/acid reductions are highly effective for nitro groups and will not cleave the C-Br bond. The most common and reliable method is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.

  • Transfer Hydrogenation: If catalytic hydrogenation is necessary, consider transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) which can sometimes be milder and more selective.

Section 3: Data Summary & Purification Protocols

Effective troubleshooting requires accurate identification. The table below summarizes the key byproducts and their mass shifts relative to the product.

Potential Byproduct Synthetic Route Δ Mass vs. Product Molecular Weight Identification Notes
Unreacted Starting MaterialRoute A or BVariesVariesConfirmed by co-injection with standard on LC-MS.
5-Bromo IsomerRoute A0231.05Same mass, different retention time on HPLC. Requires NMR for confirmation.
5,6-Dibromo ByproductRoute A+78/80310.95Characteristic isotopic pattern for two bromine atoms in MS.
Unreacted Carboxylic AcidRoute B-14217.02Different polarity, easily detected by LC-MS.
Hydrodebromination ProductRoute B-79/81152.15Loss of bromine isotopic pattern in MS.
Unreacted Nitro IntermediateRoute B+15246.05Easily detected by mass spectrometry.
Protocol: Purification by Column Chromatography

This is the most common method for removing the closely-eluting isomeric and dibrominated byproducts.

Objective: To separate this compound from related impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude product mixture

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column, flasks, and fraction collector

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pour this into the column and allow it to pack evenly under light pressure. Do not let the silica run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin eluting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc).

    • Gradually increase the polarity of the eluent. A typical gradient might be from 5% EtOAc in Hexanes up to 30% EtOAc. The less polar dibromo- byproduct will elute first, followed by the desired product, and then the more polar 5-bromo isomer and starting materials.

    • The exact gradient should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC/LC-MS), and remove the solvent under reduced pressure to yield the purified product. A final recrystallization may be necessary to achieve >99% purity.

Section 4: Troubleshooting Decision Tree

When faced with a failed reaction or impure product, follow this logical flow to diagnose the issue.

Start Reaction Complete. Analyze crude product by LC-MS. Q1 Is the desired mass present? Start->Q1 No_Mass Reaction Failed. Check starting materials, reagents, temp. Q1->No_Mass No Yes_Mass Mass is present. Q1->Yes_Mass Yes Q2 Is purity <95%? Yes_Mass->Q2 High_Purity Purity is acceptable. Proceed to isolation/crystallization. Q2->High_Purity No Low_Purity Purity is low. Identify major impurities. Q2->Low_Purity Yes Q3 Impurity Mass? Low_Purity->Q3 Mass_Plus_80 Mass = [M+80] Likely Dibromination. ACTION: Reduce Br₂ eq, lower temp. Q3->Mass_Plus_80 +78/80 Da Mass_Minus_80 Mass = [M-80] Likely Debromination. ACTION: Use SnCl₂ instead of H₂/Pd. Q3->Mass_Minus_80 -79/81 Da Mass_Same Mass = [M] Likely Isomer. ACTION: Improve chromatography gradient. Q3->Mass_Same Same Mass

Caption: A decision tree for post-reaction analysis and troubleshooting.

References

Technical Support Center: Navigating the Challenges of N-Arylation of 3-Aminopicolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-arylation of 3-aminopicolinates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific yet crucial transformation. The unique structural motif of 3-aminopicolinates, featuring an amino group ortho to a picolinate ester, presents a distinct set of challenges in traditional cross-coupling methodologies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve successful N-arylation.

The Core Challenge: Catalyst Inhibition via Bidentate Chelation

The primary obstacle in the N-arylation of 3-aminopicolinates is the propensity of the substrate to act as a bidentate ligand, chelating to the palladium catalyst through the pyridine nitrogen and the ester carbonyl oxygen. This chelation can form a highly stable, six-membered palladacycle that can significantly inhibit or completely shut down the catalytic cycle. Understanding this inherent challenge is the first step toward developing effective solutions.

Troubleshooting Guide

This section is formatted to address specific problems you may be encountering in the lab. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Q1: My reaction shows low or no conversion of the 3-aminopicolinate starting material. What's going wrong?

Analysis: This is the most common issue and is often directly related to catalyst inhibition by the 3-aminopicolinate substrate. The formation of a stable palladium-substrate complex can prevent the catalyst from participating in the desired catalytic cycle. Other contributing factors can include suboptimal ligand choice, inappropriate base, or inactive catalyst.

Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. For chelating substrates like 3-aminopicolinates, bulky, electron-rich phosphine ligands are often necessary to disrupt or prevent the inhibitory bidentate chelation.

    • Actionable Advice: Switch to a ligand from the Buchwald biarylphosphine family, such as XPhos, RuPhos, or BrettPhos. These ligands are designed to promote reductive elimination and can often overcome catalyst inhibition.[1]

  • Increase Catalyst and Ligand Loading: While not ideal for process efficiency, increasing the catalyst and ligand loading can sometimes overcome partial catalyst inhibition by ensuring a sufficient concentration of active catalyst is present.

    • Actionable Advice: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5-10 mol%. Maintain the appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands).

  • Screen Different Palladium Pre-catalysts: The choice of palladium source can influence the formation of the active catalytic species.

    • Actionable Advice: If you are using Pd(OAc)₂, consider switching to a pre-catalyst like Pd₂(dba)₃ or a commercially available pre-formed catalyst complex incorporating a bulky phosphine ligand (e.g., XPhos Pd G3).

  • Optimize the Base: The base is crucial for the deprotonation of the amine to form the active nucleophile. An inappropriate base can lead to incomplete deprotonation or side reactions.

    • Actionable Advice: Strong, non-nucleophilic bases are generally preferred. Screen bases such as NaOt-Bu, KOt-Bu, and K₃PO₄. For base-sensitive functional groups, a weaker base like Cs₂CO₃ may be a better choice, although it might require higher temperatures or longer reaction times.[2]

This protocol outlines a parallel screening approach to identify an effective ligand for the coupling of methyl 3-aminopicolinate with a model aryl bromide.

Materials:

  • Methyl 3-aminopicolinate

  • 4-Bromotoluene

  • Pd₂(dba)₃

  • Ligands: XPhos, RuPhos, BrettPhos, P(t-Bu)₃

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To each of four labeled reaction vials, add Pd₂(dba)₃ (0.01 mmol, 2 mol%).

    • To each vial, add the respective ligand (0.02 mmol, 4 mol%).

    • To each vial, add NaOt-Bu (1.4 mmol).

    • Add methyl 3-aminopicolinate (1.0 mmol) to each vial.

    • Add 4-bromotoluene (1.2 mmol) to each vial.

    • Add anhydrous, degassed toluene (5 mL) to each vial.

  • Reaction:

    • Seal the vials and remove them from the glovebox.

    • Place the vials in a pre-heated heating block at 100 °C.

    • Stir the reactions for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Q2: I am observing significant hydrolysis of my picolinate ester. How can I prevent this?

Analysis: The basic conditions required for the Buchwald-Hartwig amination, particularly with strong bases like NaOt-Bu or KOt-Bu, can promote the saponification of the ester group, leading to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Switch to a Milder Base: This is the most direct way to mitigate ester hydrolysis.

    • Actionable Advice: Replace strong alkoxide bases with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Be aware that this may require an increase in reaction temperature or longer reaction times to achieve full conversion.[2]

  • Use a More Sterically Hindered Ester: A bulkier ester group can sterically shield the carbonyl from nucleophilic attack by the base.

    • Actionable Advice: If your synthetic route allows, consider using a tert-butyl or isopropyl ester instead of a methyl or ethyl ester.

  • Reduce Reaction Time and Temperature: Prolonged exposure to high temperatures in the presence of a strong base increases the likelihood of hydrolysis.

    • Actionable Advice: Monitor the reaction closely by LC-MS or TLC. Once the starting material is consumed, work up the reaction immediately. Experiment with lower reaction temperatures (e.g., 80-90 °C) in conjunction with a more active catalyst system.

Q3: My reaction is producing a dark, tarry mixture with multiple unidentified byproducts. What is causing this decomposition?

Analysis: Decomposition is often a sign of catalyst deactivation and subsequent side reactions, or it can be due to the instability of the starting materials or products under the reaction conditions. The electron-deficient nature of the pyridine ring in 3-aminopicolinates can make them susceptible to certain side reactions.

Troubleshooting Steps:

  • Ensure a Strictly Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.

    • Actionable Advice: Use a high-quality glovebox or a Schlenk line with proper degassing of the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

  • Purify All Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.

    • Actionable Advice: Ensure the 3-aminopicolinate, aryl halide, and base are of high purity. Use freshly distilled or commercially available anhydrous solvents.

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways.

    • Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. This may require a more active catalyst/ligand combination to maintain a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination to start with for the N-arylation of a novel 3-aminopicolinate?

A1: For a novel 3-aminopicolinate, a good starting point is a palladium pre-catalyst paired with a bulky biarylphosphine ligand. A combination of Pd₂(dba)₃ with XPhos or RuPhos is highly recommended. These ligands have demonstrated broad utility and are often effective in challenging cross-coupling reactions, including those involving electron-deficient heterocycles and potentially chelating substrates.[1]

Catalyst System ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystProvides a reliable source of Pd(0) and pre-catalysts offer improved stability and reproducibility.
Ligand XPhos or RuPhosBulky, electron-rich ligands that promote fast reductive elimination and can mitigate catalyst inhibition.
Base NaOt-Bu or K₃PO₄NaOt-Bu often gives faster rates, while K₃PO₄ is a good choice to avoid ester hydrolysis.
Solvent Toluene or DioxaneCommon, effective, and relatively high-boiling solvents for Buchwald-Hartwig reactions.

Q2: Can I use copper-catalyzed conditions (Ullmann condensation) for the N-arylation of 3-aminopicolinates?

A2: While the Ullmann condensation is a classic method for C-N bond formation, it typically requires harsh reaction conditions (high temperatures) and may not be suitable for substrates with sensitive functional groups like esters. Furthermore, the chelating nature of 3-aminopicolinates can also be problematic for copper catalysts. Modern palladium-catalyzed methods are generally milder and more versatile for this type of transformation. However, for specific applications, a screening of copper-based conditions could be considered if palladium-based methods fail.

Q3: How does the electronic nature of the aryl halide affect the reaction?

A3: The electronic properties of the aryl halide play a significant role. Electron-deficient aryl halides (e.g., those with nitro or cyano groups) tend to undergo oxidative addition to the palladium(0) center more readily, which can lead to faster reaction rates. Conversely, electron-rich aryl halides (e.g., with methoxy or alkyl groups) react more slowly. For very unreactive aryl chlorides, more specialized, highly active catalyst systems are often required.

Q4: Is it possible to perform a selective mono-arylation if there are other nucleophilic sites on the 3-aminopicolinate or aryl halide?

A4: Achieving selectivity can be challenging and is highly substrate-dependent. The Buchwald-Hartwig amination is generally selective for the amination of sp²-hybridized carbons. If other nucleophilic groups are present (e.g., a primary alcohol or another amino group), protection of those groups may be necessary to avoid side reactions. The relative nucleophilicity and steric environment of the competing sites will determine the outcome.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding N-arylation of a 3-aminopicolinate.

troubleshooting_workflow start Low/No Conversion ligand Screen Bulky Ligands (XPhos, RuPhos) start->ligand Primary Check hydrolysis Ester Hydrolysis Observed start->hydrolysis decomposition Decomposition/Tarring start->decomposition catalyst Change Pd Pre-catalyst (e.g., Pd₂(dba)₃ -> XPhos Pd G3) ligand->catalyst If no improvement base Screen Bases (NaOtBu vs. K₃PO₄) catalyst->base If still low yield conditions Adjust T & Concentration base->conditions Fine-tuning success Successful Reaction conditions->success milder_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) hydrolysis->milder_base bulkier_ester Use Bulkier Ester (t-Butyl, Isopropyl) hydrolysis->bulkier_ester milder_base->success bulkier_ester->success inert Ensure Strict Inert Atmosphere decomposition->inert purity Check Reagent Purity inert->purity lower_T Lower Reaction Temperature purity->lower_T lower_T->success

Caption: A decision-making workflow for troubleshooting common issues in the N-arylation of 3-aminopicolinates.

References

Technical Support Center: Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the stability and long-term storage of Methyl 3-amino-6-bromopicolinate. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of the compound throughout its experimental lifecycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the definitive long-term storage conditions for solid this compound?

For maximum stability and to preserve the compound's integrity, solid this compound should be stored at 2-8°C .[1][2] For extended long-term storage (beyond 6-12 months), it is best practice to also store it under an inert atmosphere (such as nitrogen or argon) and protected from light.[2][3][4]

  • Expert Rationale: The 2-8°C temperature range significantly slows down potential degradation kinetics. The aminopicolinate structure contains functional groups susceptible to environmental factors. The amino group can be oxidized, and the ester can be hydrolyzed, while the brominated pyridine ring may be sensitive to light. An inert atmosphere and protection from light are preventative measures to mitigate these oxidative and photolytic degradation pathways.[]

Q2: What is the expected shelf-life of the solid compound when stored correctly?

Under the recommended conditions of 2-8°C, the compound typically has a shelf life of at least one year.[1] However, it is crucial to refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier, as this will contain the official expiry or re-test date.

Q3: How should I prepare and store solutions of this compound?

Once dissolved, the compound is significantly more susceptible to degradation. Stock solutions should be prepared in a suitable, dry, aprotic solvent.

  • Preparation: Use an anhydrous grade solvent to minimize the risk of hydrolysis.

  • Storage: It is highly recommended to store stock solutions as single-use aliquots in tightly sealed vials at -20°C or lower .[6]

  • Stability in Solution: Generally, solutions stored at -20°C should be considered viable for up to one month.[6] For critical applications, it is best to prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: My shipment of solid this compound arrived at ambient temperature. Is the product compromised?

This is a common concern. Most suppliers ship this solid compound at ambient temperature. Short periods (less than one week) at temperatures outside the recommended 2-8°C range during transit are generally not expected to significantly impact the product's quality or shelf-life.[6] Upon receipt, the product should be immediately transferred to the recommended 2-8°C storage conditions.

Q5: What are the primary physical signs of compound degradation?

Visual inspection can be a preliminary indicator of degradation. Key signs include:

  • Change in Color: The solid is typically a white to off-white or light yellow powder. A significant change to brown or dark brown may indicate oxidation or other degradation.

  • Clumping or Change in Texture: This can suggest moisture absorption, which may lead to hydrolysis of the ester group.

If any visual changes are observed, it is strongly recommended to perform an analytical purity check (e.g., via HPLC) before use.

Section 2: Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common experimental issues.

Troubleshooting Workflow

problem Observed Problem: Inconsistent Results / Loss of Activity cause1 Cause 1: Compound Degradation problem->cause1 cause2 Cause 2: Experimental Variability problem->cause2 subcause1a Solid Material Degraded cause1->subcause1a How? subcause1b Working Solution Degraded cause1->subcause1b How? action3 Action: Review Protocol (Solvent, pH, Temp) cause2->action3 action1a Action: Verify Storage Conditions (2-8°C, Dark, Inert Gas) subcause1a->action1a action1b Action: Check CoA for Expiry Date subcause1a->action1b action1c Action: Perform Purity Check (HPLC) subcause1a->action1c action2a Action: Prepare Fresh Solution subcause1b->action2a action2b Action: Aliquot & Store at -20°C subcause1b->action2b action2c Action: Avoid Freeze-Thaw Cycles subcause1b->action2c parent This compound hydrolysis_product 3-amino-6-bromopicolinic acid (Hydrolysis Product) parent->hydrolysis_product + H2O (Moisture, pH) oxidation_product Oxidized Species (e.g., Nitroso, Nitro) parent->oxidation_product + O2 (Air) photolysis_product Debrominated Species / Ring Cleavage (Photolytic Degradation) parent->photolysis_product + Light (UV) (Energy)

References

Technical Support Center: Purification of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying Methyl 3-amino-6-bromopicolinate (MABP). This resource is designed for researchers, chemists, and drug development professionals who utilize MABP as a key intermediate and require high-purity material for their downstream applications. We will address common impurities, troubleshooting scenarios, and provide detailed, field-proven protocols to ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure contains three key features that influence its reactivity and impurity profile: a basic amino group, a reactive bromo-substituted pyridine ring, and a methyl ester susceptible to hydrolysis. Consequently, reactions involving MABP can yield a mixture of products, unreacted starting materials, and various side-products that require systematic removal.

This guide provides a logic-driven approach to identifying and eliminating these common impurities.

Troubleshooting Guide & Protocols

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the purification of this compound.

Question 1: My TLC plate shows multiple spots after my reaction. What are the likely impurities and how do I begin to separate them?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds with varying polarities. For a typical reaction using MABP, the impurities can be broadly categorized.

Common Impurities & Identification:

Impurity Type Description & Typical TLC Behavior Potential Cause
Unreacted Starting Materials Depending on the specific precursors, these will have distinct Rf values.Incomplete reaction.
Over-brominated Species Products with additional bromine atoms on the pyridine ring.[2] These are typically less polar than MABP.The amino group is activating, making the ring susceptible to further electrophilic substitution.[3][4]
Hydrolyzed Product 3-amino-6-bromopicolinic acid. This is highly polar and will often streak or remain at the baseline on silica gel.Exposure to acidic or basic aqueous conditions during workup or storage.[5]
Di-substituted/Polymerized Products Products from side reactions, often less polar or much more polar (polymeric) than the desired product.Reaction conditions favoring multiple substitutions or polymerization.

Initial Purification Strategy: Liquid-Liquid Extraction

Before proceeding to more complex methods like column chromatography, a well-designed liquid-liquid extraction (LLE) sequence can significantly clean up your crude product. The basicity of the 3-amino group is the key to this separation.[6][7]

Workflow for Initial Purification

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with 1M HCl (aq) start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer: Contains neutral and acidic impurities, over-brominated byproducts. separate1->organic1 Discard or analyze aqueous1 Aqueous Layer: Contains protonated MABP (MABP-HCl salt) separate1->aqueous1 basify Adjust Aqueous Layer to pH 8-9 with NaHCO3 or dilute NaOH aqueous1->basify extract_back Extract with fresh Organic Solvent (e.g., EtOAc) basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer: Contains inorganic salts. separate2->aqueous2 Discard organic2 Organic Layer: Contains purified MABP separate2->organic2 final_steps Wash with Brine, Dry (Na2SO4), Concentrate in vacuo organic2->final_steps product Partially Purified MABP (Ready for Chromatography or Recrystallization) final_steps->product

Caption: Acid-base extraction workflow for MABP.

Question 2: My product streaks badly on a silica gel TLC plate, making it impossible to monitor the reaction or column. What causes this and how can I fix it?

Answer:

Streaking is a classic sign of a strong interaction between your compound and the stationary phase. This compound is a basic compound due to its amino group. The surface of standard silica gel is acidic (due to silanol, Si-OH, groups), leading to an acid-base interaction that causes the compound to "stick" and streak rather than elute cleanly.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system to neutralize the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase.[8]

    • Example Eluent: A gradient of Hexane/Ethyl Acetate with 1% TEA.

  • Use a Different Stationary Phase: Switch to a column packing material that is more compatible with basic compounds.

    • Amine-Functionalized Silica: This is an excellent option as the amine-treated surface minimizes interactions with basic analytes, resulting in sharper peaks and better separation.[9]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.

Protocol: Column Chromatography for MABP

Objective: To purify MABP from less polar (e.g., over-brominated) and more polar (e.g., hydrolyzed) impurities.

System:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with 95:5 Hexane/Ethyl Acetate + 1% Triethylamine. Gradually increase the polarity to 70:30 Hexane/Ethyl Acetate + 1% Triethylamine. The optimal gradient should be determined by TLC analysis first.

Steps:

  • Prepare the Column: Slurry-pack a glass column with silica gel in the starting eluent (95:5 Hexane/EtOAc + 1% TEA). Ensure there are no air bubbles.

  • Load the Sample:

    • Dissolve your crude MABP in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute the Column:

    • Begin running the column with the starting eluent.

    • Less polar impurities will elute first.

    • Gradually increase the percentage of Ethyl Acetate to elute the desired product, this compound.

    • Highly polar impurities will remain on the column or elute last.

  • Collect and Analyze Fractions:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC (using the same modified eluent system) to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My NMR analysis shows a singlet around 1H, but the characteristic methyl ester singlet at ~3.9 ppm is weak or absent. What happened?

Answer:

This spectral evidence strongly suggests that the methyl ester group has been hydrolyzed to the corresponding carboxylic acid (3-amino-6-bromopicolinic acid). The broad singlet observed is likely the carboxylic acid proton. This can happen if the reaction mixture was exposed to strong acid or base, or even water for extended periods, especially at elevated temperatures.

Confirmation:

  • The hydrolyzed product is much more polar than the ester. It will have a very low Rf on TLC.

  • It is soluble in aqueous base but will precipitate upon acidification.

Purification Strategy: Recrystallization

If the main impurity is the hydrolyzed acid and the product is mostly pure otherwise, recrystallization can be a highly effective final purification step. MABP is a solid at room temperature.

Protocol: Recrystallization of MABP

Objective: To remove trace impurities, including the more polar carboxylic acid byproduct.

Solvent Selection: The key is to find a solvent system where MABP is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Good Starting Solvents to Screen: Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane mixtures.

Steps:

  • Dissolution: Place the crude MABP in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) dropwise until the solid just dissolves.

  • Induce Crystallization:

    • If using a co-solvent, add the "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve and clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound? A: It should be stored in a cool, dark place under an inert atmosphere (like nitrogen or argon) to prevent degradation.[10] Keeping it in a refrigerator at 2-8°C is recommended.

Q2: Can I use reversed-phase chromatography for purification? A: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar amines.[8] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% triethylamine or ammonium hydroxide to keep the mobile phase pH alkaline, which improves peak shape for basic compounds.[8]

Q3: How can I avoid hydrolysis of the methyl ester during the aqueous workup? A: To minimize hydrolysis, use mild basic conditions (e.g., saturated sodium bicarbonate solution) instead of strong bases like NaOH or KOH. Perform the extraction quickly and at room temperature or below. Do not let the reaction mixture sit in aqueous acidic or basic solutions for extended periods.

Q4: My reaction seems to produce a significant amount of di-brominated product. How can I prevent this? A: Over-bromination is a common issue with activated aromatic rings.[2] Consider modifying your reaction conditions:

  • Use a less reactive brominating agent.

  • Perform the reaction at a lower temperature.

  • Slowly add the brominating agent to maintain a low concentration in the reaction mixture.

  • Consider protecting the activating amino group as an amide before bromination to reduce its activating effect, followed by deprotection.

Visual Summary of Purification Strategy

G crude Crude MABP Product decision1 Is the mixture complex (multiple spots, acidic/basic impurities)? crude->decision1 lle Perform Acid-Base Liquid-Liquid Extraction decision1->lle Yes decision2 Is the product still impure (e.g., unreacted starting material, over-brominated species)? decision1->decision2 No lle->decision2 column Perform Column Chromatography (Silica + TEA or Amine-functionalized silica) decision2->column Yes decision3 Is the product a solid with minor impurities remaining? decision2->decision3 No column->decision3 recrystallize Perform Recrystallization decision3->recrystallize Yes pure_product Pure MABP decision3->pure_product No recrystallize->pure_product

Caption: Decision tree for MABP purification.

References

Technical Support Center: Overcoming Poor Reactivity in Palladium-Catalyzed Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, but its application to heteroaromatic systems like pyridines presents unique obstacles.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve optimal results in your experiments.

The primary challenge in the amination of halopyridines, particularly 2-bromopyridines, is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[2] This guide will address this core issue along with other common pitfalls to enhance your reaction success.

Troubleshooting Guide & FAQs

Here, we address specific issues you might be facing in a direct question-and-answer format, explaining the underlying chemical principles for each recommendation.

Q1: My reaction with 2-bromopyridine is sluggish or fails completely, while other aryl bromides work fine. What's the likely cause?

A1: Catalyst poisoning by the pyridine nitrogen is the most probable culprit. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively inhibiting its catalytic activity.[2] This is especially problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction site.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and prevent pyridine coordination.[2] Sterically bulky, electron-rich ligands are often necessary.

    • For 2-bromopyridines, consider ligands such as:

      • XPhos: Often a robust choice for heteroaromatic couplings.[3]

      • tBuBrettPhos: Known for its effectiveness in challenging aminations.[4][5]

      • Josiphos-type ligands: Have shown success in coupling heteroaryl chlorides.[3]

      • BippyPhos: Effective for coupling with aliphatic amines.[6]

    • Avoid smaller, less sterically demanding ligands like P(o-tolyl)3, which may not provide sufficient steric bulk to prevent catalyst inhibition.[7]

  • Increase Catalyst and Ligand Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.

Q2: I'm observing a low yield. Could my choice of base be the issue?

A2: Absolutely. The base plays a crucial role in the catalytic cycle, and its selection is not trivial. The base is responsible for deprotonating the amine-palladium complex to form the active palladium-amido intermediate.[8]

Troubleshooting Steps:

  • Base Strength and Type:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9]

    • Potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[4]

    • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient for more reactive aryl halides but often lead to lower yields with challenging bromopyridines unless specific conditions are met.[10][11][12]

  • Base Solubility: The physical properties of the base can impact reaction rates. In some cases, the surface area and particle size of a heterogeneous base can influence the deprotonation step.[10][11][12] Ensure vigorous stirring to maximize surface contact.

  • Substrate Compatibility: If your substrate has base-sensitive functional groups (e.g., enolizable ketones), a very strong base might cause side reactions.[13] In such cases, a careful screening of bases with varying strengths (e.g., K₃PO₄) might be necessary.[14]

Q3: My reaction is producing a significant amount of hydrodehalogenated pyridine (de-bromination). How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can arise from β-hydride elimination from the palladium-amido intermediate or from other pathways.

Troubleshooting Steps:

  • Ligand Choice: Bidentate phosphine ligands can sometimes suppress β-hydride elimination compared to monodentate ligands.[7]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired C-N bond formation over competing side reactions.[8]

  • Temperature Optimization: While these reactions often require heating (80-110 °C), excessively high temperatures can sometimes promote side reactions.[2][15] Try running the reaction at the lower end of the effective temperature range.

Q4: I am attempting to couple a primary amine and am getting a complex mixture of products. What is happening?

A4: Primary amines can be challenging coupling partners. Besides the potential for hydrodehalogenation, you can also face issues with diarylation, where the product primary aminopyridine reacts further with another molecule of bromopyridine.

Troubleshooting Steps:

  • Use an Ammonia Surrogate: For the synthesis of primary aminopyridines, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be a more reliable approach to avoid diarylation.[1]

  • Careful Control of Stoichiometry: If direct coupling with a primary amine is necessary, precise control over the stoichiometry of the reactants is crucial. Using the bromopyridine as the limiting reagent can help minimize diarylation.

  • Ligand Selection: Certain ligand systems have been developed to be more selective for monoarylation.[16] For instance, the use of Josiphos-type ligands has been shown to be effective for the selective coupling of ammonia.[1][17]

Q5: Are there any general best practices for setting up these reactions to ensure reproducibility?

A5: Yes, meticulous experimental technique is vital for success in palladium-catalyzed reactions.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[15] Always use standard Schlenk techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen.[18]

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can deactivate the catalyst and hydrolyze the base. Anhydrous solvents like toluene or dioxane are common choices.[15]

  • Reagent Purity: Use high-purity reagents. Impurities can act as catalyst poisons.[2]

  • Catalyst Pre-formation: In some protocols, pre-stirring the palladium precursor, ligand, and base in the solvent for 10-15 minutes before adding the substrates can lead to the formation of the active catalytic species and improve results.[8]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key concepts.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway (Bromopyridines) Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination Inhibited Inhibited Pd Complex (Py-Pd(0)L_n) Pd0_inhib Pd(0)L_n Pd0_inhib->Inhibited + Pyridine-Br Bromopyridine Bromopyridine Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the issue specific to bromopyridines? Start->Check_Catalyst Check_Setup Review Reaction Setup: - Inert Atmosphere? - Anhydrous Conditions? - Reagent Purity? Check_Catalyst->Check_Setup No Change_Ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, tBuBrettPhos) Check_Catalyst->Change_Ligand Yes Change_Base Optimize Base: - Use strong, non-nucleophilic base (e.g., NaOtBu, KOtBu) - Check compatibility Check_Setup->Change_Base Change_Ligand->Change_Base Optimize_Conditions Optimize Conditions: - Adjust Temperature - Vary Reagent Stoichiometry Change_Base->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

References

Technical Support Center: Troubleshooting Low Yields in Functionalizing the Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present significant and often frustrating challenges for synthetic chemists.[3][4][5][6] Low yields, poor regioselectivity, and catalyst inhibition are common hurdles that researchers must overcome.

This technical support guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine functionalization. Structured in a practical question-and-answer format, this document provides in-depth troubleshooting strategies, explains the chemical principles behind common failures, and offers field-proven protocols to enhance your experimental success.

Section 1: General Principles & Reactivity FAQs

This section addresses fundamental questions about the reactivity of the pyridine ring, which is essential for diagnosing issues in more complex transformations.

Question: Why is my reaction with a pyridine substrate failing when the benzene analogue works perfectly?

Answer: The primary reason for the divergent reactivity lies in the electronic nature of the pyridine ring. The presence of the electronegative nitrogen atom makes the entire ring system electron-deficient, or π-deficient.[5][6] This has several critical consequences:

  • Reduced Nucleophilicity: The ring is less susceptible to electrophilic aromatic substitution (EAS) reactions (e.g., Friedel-Crafts, nitration) compared to benzene. These reactions often require harsh conditions and yield products with low regioselectivity, typically favoring the C3 position.[4][7]

  • Nitrogen as a Lewis Base: The lone pair on the pyridine nitrogen readily coordinates to Lewis acidic reagents and transition metal catalysts.[5][8] This can sequester the catalyst, preventing it from participating in the desired catalytic cycle, a common cause of low or no yield in cross-coupling reactions.

  • Activation towards Nucleophiles: The electron-deficient nature makes the pyridine ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[9][10][11][12] This opens up pathways for nucleophilic aromatic substitution (SNAr) and can lead to undesired side reactions during metalation if not properly controlled.[13][14]

Question: I'm getting a mixture of isomers. How is regioselectivity determined in pyridine functionalization?

Answer: Regioselectivity is dictated by the stability of the reaction intermediates, which varies depending on the reaction type.

  • For Nucleophilic Aromatic Substitution (SNAr): Attack is strongly favored at the C2 and C4 positions. This is because the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance.[9][10][11] This provides significant stabilization that is not possible when the nucleophile attacks the C3 position.[9][10]

  • For Electrophilic Aromatic Substitution (EAS): These reactions are generally disfavored but, when they do occur, tend to direct to the C3 position. Attack at C2 or C4 results in a highly unstable cationic intermediate where one resonance structure places a positive charge adjacent to the already electron-deficient nitrogen.

  • For C-H Functionalization: Regioselectivity is a major challenge.[3] Without a directing group, selectivity can be poor. C2/C4 functionalization is often achieved via radical pathways (Minisci-type reactions) or by activating the pyridine as an N-oxide.[8][15] Achieving meta (C3) selectivity is particularly difficult and often requires specialized strategies like temporary dearomatization.[3][7]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are workhorses in drug discovery, but their application to pyridine scaffolds is notoriously problematic.

Question: My Suzuki-Miyaura reaction with a 2-pyridyl boronic acid is giving low to no yield. What is the "2-Pyridyl Problem"?

Answer: You are encountering the well-documented "2-Pyridyl Problem".[1][2][16] This refers to the instability and poor reactivity of 2-pyridyl organometallic reagents, especially 2-pyridyl boronic acids and their derivatives, in Suzuki-Miyaura cross-coupling.[1][16][17]

The core issues are:

  • Protodeboronation: The C-B bond in 2-pyridyl boronic acids is highly labile and susceptible to cleavage by water or other protic sources in the reaction mixture. This destroys your nucleophilic partner, leading to low yields.[18]

  • Catalyst Inhibition: The nitrogen atom at the 2-position can chelate to the palladium center, leading to stable, unreactive complexes that stall the catalytic cycle.

  • Slow Transmetalation: The transfer of the 2-pyridyl group from boron to palladium is often kinetically slow, further contributing to poor reaction efficiency.

Troubleshooting Workflow: The 2-Pyridyl Problem

start Low Yield with 2-Pyridyl Suzuki Coupling q1 Is protodeboronation of the boronic acid suspected? start->q1 s1 Switch to a more stable nucleophile. q1->s1 Yes q2 Are standard Pd catalysts and ligands being used? q1->q2 No s1_opt1 Use 2-pyridyl MIDA boronate or pyridine-2-sulfinates s1->s1_opt1 s1_opt1->q2 s2 Optimize Catalyst System. q2->s2 Yes q3 Is the base appropriate? q2->q3 No s2_opt1 Use specialized ligands (e.g., Buchwald ligands). Screen different Pd sources (Pd(OAc)2, Pd2(dba)3). s2->s2_opt1 s2_opt1->q3 s3 Screen Bases. q3->s3 Yes s4 Consider alternative coupling methods. q3->s4 No/Unsure s3_opt1 Try weaker inorganic bases (K3PO4, Cs2CO3) instead of strong hydroxides. s3->s3_opt1 s3_opt1->s4 s4_opt1 Stille Coupling (2-pyridyl stannanes) or Negishi Coupling (2-pyridyl zinc reagents). s4->s4_opt1

Caption: Troubleshooting workflow for low-yield 2-pyridyl Suzuki reactions.

Question: How can I improve the outcome of my pyridine cross-coupling reaction?

Answer: Beyond addressing the specific "2-Pyridyl Problem," several general strategies can improve yields:

ParameterRecommendationRationale
Nucleophile For 2-pyridyl systems, switch from boronic acids to more stable alternatives like MIDA boronates or pyridine sulfinates .[17][18]These reagents exhibit greater stability towards hydrolysis and protodeboronation, ensuring the nucleophile is available throughout the reaction.[17][18]
Ligand Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the reductive elimination step and can prevent catalyst dimerization and deactivation.
Base Use milder bases like K₃PO₄ or Cs₂CO₃, especially with sensitive substrates.Strong bases (e.g., NaOH, KOH) can accelerate the decomposition of pyridyl boronic acids.
Solvent Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. The addition of a small amount of water can sometimes be beneficial, but should be carefully optimized.Solvent choice impacts solubility and the rate of different steps in the catalytic cycle. For sensitive substrates, rigorously dry solvents may be necessary.
Additives In some challenging cases, substoichiometric amounts of copper(I) or copper(II) salts can facilitate the transmetalation step.[18]Copper is thought to undergo a rapid transmetalation with the pyridyl boronate, forming a more reactive organocopper species.[16][18]

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing pyridines, provided the ring is sufficiently activated.

Question: My SNAr reaction on a halopyridine is showing low to no yield. What are the key factors to investigate?

Answer: A low-yielding SNAr reaction on a pyridine ring typically points to one of three main issues: insufficient ring activation, a poor leaving group, or problematic reaction conditions.

Decision Tree for Troubleshooting Low Yield in Pyridine SNAr

start Low Yield in Pyridine SNAr q1 Is the pyridine ring sufficiently activated? start->q1 s1 The ring requires at least one strong Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -CF3). q1->s1 No q2 What is the leaving group? q1->q2 Yes s1_sol Solution: Redesign substrate or use harsher conditions. s1->s1_sol end_node Reaction Optimized s1_sol->end_node s2 Leaving group ability is critical. Order: F > Cl > Br > I. q2->s2 Poor (Br, I) q3 Are the reaction conditions optimal? q2->q3 Good (F, Cl) s2_sol Solution: If possible, synthesize the fluoro- or chloro-pyridine analogue. s2->s2_sol s2_sol->end_node s3 SNAr can be sensitive to temperature and solvent. q3->s3 No/Unsure q3->end_node Yes s3_sol Solution: Increase temperature incrementally. Screen aprotic polar solvents (DMSO, DMF, NMP). Ensure anhydrous conditions. s3->s3_sol s3_sol->end_node

Caption: Decision tree for troubleshooting low yield in pyridine SNAr.

Detailed Explanation:

  • Ring Activation: The pyridine ring is naturally electron-deficient, but this is often not enough for SNAr to proceed readily. The presence of strong electron-withdrawing groups (EWGs) is crucial to further lower the energy of the Meisenheimer intermediate and accelerate the reaction.[19] If your substrate lacks such groups, the reaction will be very sluggish.[19]

  • Leaving Group: Unlike in SN1/SN2 reactions, the leaving group ability in SNAr is often F > Cl ≈ Br > I.[19] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[9][10]

  • Reaction Conditions: Many SNAr reactions require high temperatures (e.g., >100 °C) to overcome the activation energy barrier.[19] Aprotic polar solvents like DMSO or DMF are excellent choices as they can stabilize the charged intermediate.

Section 4: Troubleshooting C-H Functionalization

Directly converting a C-H bond to a C-C or C-X bond is highly desirable but remains a significant challenge for the pyridine core.[3][4][6]

Question: I'm struggling to achieve any C-H activation on my pyridine substrate. What are the main strategies and their pitfalls?

Answer: Direct pyridine C-H functionalization is difficult due to the ring's electronic properties.[3][5] Success often depends on activating the pyridine ring to make it more reactive.

StrategyHow it WorksCommon Problems & Troubleshooting
Pyridine N-Oxide Activation The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions for electrophilic attack or Pd-catalyzed C-H activation.[8][15] It can also act as a directing group.[20]Low Yield: Incomplete N-oxidation; ensure complete conversion before C-H functionalization. The deoxygenation step can also be low-yielding; screen different reducing agents (e.g., PCl₃, PPh₃).
Directed Metalation A directing group (DG) on the pyridine ring (e.g., -CONR₂, -OMe) coordinates to an organolithium base, directing deprotonation to an adjacent C-H bond.Side Reactions: Nucleophilic addition of the base (e.g., n-BuLi) to the pyridine ring is a common side reaction.[13][14] Solution: Use sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or LiTMP at low temperatures (-78 °C).[13][21]
Minisci-type Radical Reactions An acid-promoted reaction that uses a radical source to functionalize the electron-deficient pyridine ring, typically at C2 and C4.Poor Regioselectivity: Can lead to mixtures of C2 and C4 isomers. Solution: Steric hindrance on the pyridine ring can favor one position over the other. Carefully control the rate of radical generation.
Temporary Dearomatization The pyridine is converted into a more reactive, electron-rich dihydropyridine intermediate, which then reacts with an electrophile, typically at the C3 (meta) position.[3][7]Reaction Complexity: This is a multi-step sequence that can be sensitive to reaction conditions. Solution: Follow established protocols closely. Ensure high purity of the dearomatized intermediate if it is isolated.

Section 5: Key Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate

This protocol is adapted from methodologies developed to overcome the "2-Pyridyl Problem" and is suitable for challenging couplings with aryl chlorides.[18]

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-pyridyl MIDA boronate (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., SPhos, 5.5 mol%).

  • Solvent and Base Addition: Add K₃PO₄ (3.0 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general starting point for the substitution of a chloro or fluoro group on an activated pyridine ring.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the halo-pyridine substrate (1.0 equiv) and the nucleophile (e.g., an amine or alkoxide, 1.2-1.5 equiv).

  • Solvent and Base (if needed): Add a suitable anhydrous solvent (e.g., DMSO, DMF). If the nucleophile is an amine salt or if a proton is generated, add a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (start at 80 °C and increase if no reaction is observed, up to 150 °C). Stir vigorously and monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Stability and Reaction Optimization for Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 3-amino-6-bromopicolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent functionalities of this molecule—a nucleophilic amine, a reactive bromine atom, and a potentially labile methyl ester—present unique challenges. This guide provides in-depth, experience-driven answers to common questions regarding the stability and reactivity of this compound, with a focus on preventing its decomposition during pivotal cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yields and Complex Byproduct Formation in Cross-Coupling Reactions

Q1: I am performing a Suzuki or Buchwald-Hartwig reaction with this compound and observing low yields of my desired product, along with several unidentified byproducts. What are the likely causes?

A1: This is a frequent challenge stemming from the multifunctional nature of your starting material. The primary culprits are often related to catalyst inhibition and substrate decomposition. The two main decomposition pathways to consider are hydrolysis of the methyl ester and protodebromination (loss of bromine).

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the 3-amino group can coordinate to the palladium catalyst. This coordination can poison the catalyst, effectively shutting down the catalytic cycle and leading to low or no conversion.[1][2] This is a well-documented issue for aminopyridine substrates in cross-coupling reactions.[3][4]

  • Hydrolysis of the Methyl Ester: The methyl picolinate functionality is susceptible to hydrolysis, especially under basic conditions often required for cross-coupling reactions.[5] The presence of water in the reaction, either from solvents that are not rigorously dried or from certain bases (e.g., hydrated salts), can lead to the formation of 3-amino-6-bromopicolinic acid. This acidic byproduct can further complicate the reaction by neutralizing the base and potentially interfering with the catalyst.

  • Protodebromination: This side reaction involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of Methyl 3-aminopicolinate. This can be caused by trace amounts of water or other proton sources in the reaction mixture.

Issue 2: Hydrolysis of the Methyl Ester Group

Q2: How can I specifically prevent the hydrolysis of the methyl ester during my cross-coupling reaction?

A2: Preventing ester hydrolysis requires careful control of the reaction conditions, particularly the choice of base and the exclusion of water.

  • Base Selection: The choice of base is critical. Strongly nucleophilic bases like sodium hydroxide or potassium hydroxide should be avoided as they will readily hydrolyze the ester.[6] Instead, consider using weaker, non-nucleophilic inorganic bases or alkoxides.

BaseRationale for UsePotential Drawbacks
K₂CO₃ or Cs₂CO₃ Generally milder and less nucleophilic than hydroxides. Effective in many Suzuki and Buchwald-Hartwig reactions.Can still promote hydrolysis if significant water is present. Slower reaction rates may be observed.
K₃PO₄ A common and often effective base for Suzuki couplings. Its basicity is sufficient for transmetalation without being overly aggressive towards the ester.Ensure it is anhydrous. Can be less effective in some Buchwald-Hartwig aminations.
NaOt-Bu or KOt-Bu Strong, non-nucleophilic bases often required for Buchwald-Hartwig aminations.Highly sensitive to moisture. Can promote other side reactions if not used carefully.
KF Can be used to prevent ester cleavage, but often results in diminished reaction rates.[7]May not be basic enough for all coupling partners.
  • Anhydrous Conditions: Meticulous attention to anhydrous conditions is paramount.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Toluene and dioxane are common choices.[8]

    • Reagents: Ensure all reagents, including the base and your coupling partner, are dry.

    • Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.[8]

Issue 3: Catalyst Poisoning by the Amino and Pyridine Groups

Q3: My reaction has stalled, and I suspect catalyst poisoning. How can I mitigate this issue?

A3: Catalyst poisoning by the nitrogen lone pairs is a primary obstacle.[1][2] The solution lies in selecting a catalyst system—specifically the ligand—that can overcome this inhibition.

  • Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote the desired oxidative addition and reductive elimination steps while sterically hindering the coordination of the pyridine and amino groups.[8]

LigandRecommended ForKey Features
SPhos, XPhos, RuPhos Suzuki and Buchwald-HartwigBulky biarylphosphine ligands known for high activity with heteroaryl substrates.[2][3]
tBu₃P SuzukiA simple but effective electron-rich, bulky ligand.
dppf SuzukiA common ligand, but may be less effective than more modern biarylphosphine ligands for this challenging substrate.
  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more active and stable catalytic species in solution, which can help overcome catalyst inhibition.[2]

Issue 4: Thermal Decomposition

Q4: I am running my reaction at high temperatures (e.g., >100 °C) and observing significant decomposition. Is this compound thermally stable?

A4: While generally stable at room temperature under inert conditions, prolonged heating at high temperatures can lead to decomposition. While specific data for this molecule is limited, related picolinic acids are known to undergo thermal decarboxylation.[9][10] Although the methyl ester is not a carboxylic acid, harsh thermal conditions in the presence of trace acid or base could potentially lead to a cascade of decomposition reactions. Brominated aromatic compounds can also degrade at elevated temperatures.[11][12]

Troubleshooting Thermal Decomposition:

  • Optimize Temperature: Screen lower reaction temperatures (e.g., 80-90 °C). A more active catalyst system (see Q3) can often allow for effective coupling at lower temperatures.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can lead to byproduct formation.

Preventative Strategy: The Use of Protecting Groups

Q5: Should I consider protecting the 3-amino group to prevent side reactions?

A5: Yes, protecting the amino group is an excellent strategy to prevent catalyst inhibition and potential side reactions involving the amine's nucleophilicity.[13] The choice of protecting group is critical and should be orthogonal to the reaction conditions.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice. It is stable to the basic conditions of most cross-coupling reactions and can be readily removed with acid (e.g., TFA in DCM) post-coupling.[14]

Protection_Strategy Start This compound Protected Methyl 3-(Boc-amino)-6-bromopicolinate Start->Protected Boc₂O, Base Coupled Coupled Product (Boc-protected) Protected->Coupled Pd Catalyst, Ligand, Base, Coupling Partner Final Final Coupled Product Coupled->Final TFA/DCM Troubleshooting_Guide cluster_problems Observed Problems cluster_causes Primary Causes cluster_solutions Recommended Solutions P1 Low Yield / No Reaction C1 Catalyst Poisoning (Pyridine & Amino N) P1->C1 S4 Optimize (Lower) Reaction Temperature P1->S4 P2 Ester Hydrolysis C2 Presence of H₂O + Nucleophilic Base P2->C2 S3 Use Anhydrous Conditions + Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) P2->S3 P3 Protodebromination C3 High Temperature + Proton Source P3->C3 S1 Use Bulky, Electron-Rich Ligands (e.g., SPhos) C1->S1 S2 Protect Amino Group (e.g., with Boc) C1->S2 C2->S3 C3->S4

References

Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Picolinate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive picolinate compounds. This guide is designed to provide in-depth, field-proven insights into the nuances of handling and storing these reactive molecules. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Picolinate ligands and their metal complexes are integral to numerous applications, from catalysis to drug development.[1][2] However, their sensitivity to atmospheric oxygen and moisture can lead to compound degradation, compromising experimental results and timelines.[3][4] This guide offers a structured approach to mitigate these challenges, presented in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What makes picolinate compounds air-sensitive?

A1: The air sensitivity of picolinate compounds can stem from several factors. The picolinate ligand itself, a derivative of pyridine-2-carboxylic acid, can be susceptible to oxidative degradation under certain conditions.[5] More commonly, the metal center in a picolinate complex is in a reduced oxidation state that is readily oxidized by atmospheric oxygen.[3] Additionally, many of these compounds are hygroscopic, meaning they readily absorb moisture from the air, which can lead to hydrolysis of the metal-ligand bond or degradation of the compound.[4] The presence of even trace amounts of water or oxygen can catalyze decomposition, leading to inconsistent results and the formation of impurities.[3]

Q2: What is the fundamental difference between using a glovebox and a Schlenk line for handling these compounds?

A2: Both gloveboxes and Schlenk lines are designed to create an inert atmosphere, typically of nitrogen or argon, to protect air-sensitive compounds.[6][7]

  • Glovebox: A sealed container with gloves that allows for direct manipulation of compounds in an inert environment. It is ideal for operations requiring dexterity, such as weighing solids, preparing solutions, and setting up small-scale reactions.[6] The atmosphere within a glovebox is continuously circulated through a catalyst to remove oxygen and moisture to parts-per-million (ppm) levels.[3]

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas. It is well-suited for larger-scale reactions and for procedures that involve heating or refluxing, which are often not recommended inside a glovebox.[7]

The choice between the two depends on the scale of the experiment and the specific manipulations required. For routine handling and storage of solid picolinate compounds, a glovebox is often more convenient.

Q3: Which inert gas is better for handling picolinate compounds: nitrogen or argon?

A3: Both nitrogen and argon are excellent choices for creating an inert atmosphere.[3]

  • Nitrogen is the more economical option and is suitable for most applications involving picolinate compounds.

  • Argon is denser than air and nitrogen, providing a better "blanket" of inert gas over a reaction mixture. It is also more inert than nitrogen and is preferred for reactions involving highly reactive metals, such as lithium, or when there is a possibility of the metal center reacting with nitrogen at elevated temperatures to form nitrides.[3]

For most picolinate chemistry, high-purity nitrogen is sufficient. However, if you are working with particularly sensitive or pyrophoric reagents in conjunction with your picolinate compounds, argon is the safer choice.

Q4: How should I properly store my air-sensitive picolinate compounds?

A4: Proper storage is critical to maintaining the integrity of your picolinate compounds. The primary goal is to protect them from oxygen, moisture, and light.

  • Short-term storage: Inside a glovebox, store solids in well-sealed vials, preferably made of amber glass to protect from light.[3] Solutions should be stored in flasks with airtight septa or Teflon-sealed stopcocks.

  • Long-term storage: For extended periods, it is best to store solid compounds in a sealed ampoule under an inert atmosphere.[3] Alternatively, storing sealed vials inside a desiccator cabinet that is continuously purged with an inert gas can also be effective. Storing in a freezer at -20°C or below can further slow down potential degradation pathways, but ensure the container is properly sealed to prevent condensation upon removal.

Q5: I've noticed a color change in my picolinate complex during storage. What does this indicate?

A5: A color change is often a visual indicator of a chemical transformation, which for air-sensitive picolinate complexes could signify:

  • Oxidation: The metal center may have been oxidized by trace amounts of oxygen that have ingressed into the storage container. This is a common issue and often results in a distinct color change.

  • Ligand Degradation: The picolinate ligand itself might be degrading, although this is less common under proper storage conditions.

  • Change in Coordination Environment: Absorption of water can sometimes lead to a change in the coordination sphere of the metal ion, which can affect its color.

If you observe a color change, it is crucial to re-analyze the compound (e.g., by NMR, IR, or UV-Vis spectroscopy) to determine its purity and structure before use.[8]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with air-sensitive picolinate compounds.

Synthesis & Reaction Issues

Problem 1: My reaction to synthesize a metal picolinate complex is incomplete, and I'm recovering my starting materials.

  • Potential Cause 1: Inadequate Exclusion of Air and Moisture. Even small leaks in your Schlenk line or glovebox can introduce enough oxygen or water to quench the reaction.

    • Solution: Ensure all glassware joints are well-greased and sealed.[7] When using a Schlenk line, perform at least three vacuum/inert gas backfill cycles to thoroughly purge the flask.[3] Check your inert gas supply for purity.

  • Potential Cause 2: Impure or Degraded Starting Materials. The metal precursor or the picolinate ligand may have degraded during storage.

    • Solution: Use freshly opened or properly stored starting materials. If in doubt, re-purify the starting materials before use. For example, some metal salts are hygroscopic and may need to be dried in a vacuum oven.

  • Potential Cause 3: Incorrect Reaction Temperature or Time. The reaction may require specific temperature control or a longer reaction time to go to completion.

    • Solution: Consult the literature for the specific reaction conditions for your complex.[9] Consider monitoring the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by TLC or NMR.

Problem 2: I'm observing unexpected side products in my reaction mixture.

  • Potential Cause 1: Side Reactions due to Air/Moisture. As mentioned, air and moisture can lead to the formation of oxides, hydroxides, or other degradation products.[3][4]

    • Solution: Improve your air-sensitive techniques as described above. Ensure your solvents are rigorously dried and degassed before use.

  • Potential Cause 2: Incorrect Stoichiometry. Using an incorrect ratio of metal to ligand can lead to the formation of complexes with different coordination numbers or the presence of unreacted starting materials.[8]

    • Solution: Carefully calculate and measure the stoichiometry of your reactants. For solid additions in a glovebox, use a calibrated balance. For solution additions via syringe, ensure the syringe is dry and has been properly flushed with inert gas.

  • Potential Cause 3: Ligand Modification. The picolinate ligand itself might undergo a side reaction under the reaction conditions.

    • Solution: Review the reaction mechanism and consider if any of the reagents or conditions could lead to undesired modifications of the picolinate ligand.

Purification & Isolation Challenges

Problem 3: My picolinate compound is a fine powder that is difficult to filter.

  • Potential Cause: Rapid Precipitation. Crashing the product out of solution too quickly can lead to the formation of very small particles.

    • Solution 1: Recrystallization. The most effective method for obtaining larger, more easily filterable crystals is slow recrystallization.[10] This can be achieved by slow cooling, vapor diffusion, or layering of a good solvent with a poor solvent.

    • Solution 2: Centrifugation. For very fine powders that clog filter frits, centrifugation can be a viable alternative.[10] After spinning down the solid, the supernatant can be carefully decanted via cannula.

Problem 4: My compound appears to be decomposing during column chromatography.

  • Potential Cause: Reactivity with the Stationary Phase. Silica gel is acidic and can cause the degradation of some sensitive compounds.[11]

    • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on silica gel by pre-treating it with a base, such as triethylamine, mixed in with your eluent.[11]

    • Solution 2: Use an Alternative Stationary Phase. Neutral alumina is a good alternative to silica gel for many air-sensitive compounds.[11] For non-polar compounds, reverse-phase (C18) chromatography might also be an option.

    • Solution 3: Perform Chromatography Under Inert Atmosphere. If possible, pack and run the column inside a glovebox to prevent exposure to air.

Handling & Storage Troubleshooting

Problem 5: I'm having difficulty transferring a solid picolinate compound without exposing it to air.

  • Solution: Use a Solid Addition Funnel or a Gooch Tubing Setup.

    • Solid Addition Funnel: This piece of glassware has a sidearm that can be connected to the Schlenk line, allowing the funnel to be purged with inert gas before the solid is added to the reaction flask.

    • Gooch Tubing: A short piece of wide, flexible tubing can be used to create a temporary, inert-gas-flushed connection between the storage vial and the reaction flask for a quick transfer.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction on a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (typically at >120°C) overnight to remove adsorbed water.[7]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Purging: Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.[3]

  • Solvent Addition: Add dried, degassed solvent to the flask via a cannula or a gas-tight syringe.

  • Reagent Addition: Add reagents as solids (using a solid addition funnel) or as solutions (via syringe or cannula).

Protocol 2: Recrystallization of an Air-Sensitive Picolinate Compound
  • Preparation: In a glovebox, place the crude solid in a Schlenk flask equipped with a stir bar.

  • Dissolution: Add a minimal amount of a suitable, hot, degassed solvent to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or freezer.

  • Isolation: Once crystals have formed, isolate them by filtration under an inert atmosphere using a filter cannula or a Schlenk filter stick.

  • Drying: Dry the crystals under high vacuum.

Data Presentation

ParameterGloveboxSchlenk Line
Atmosphere Control Continuous circulation and purificationManual vacuum/backfill cycles
Typical O₂/H₂O Levels <1 ppm1-10 ppm (with good technique)
Best For Weighing, small-scale reactions, storageLarger-scale reactions, refluxing
Dexterity High (through gloves)Lower (manipulations via septa)

Table 1: Comparison of Glovebox and Schlenk Line for Handling Air-Sensitive Compounds.

Visualizations

Inert_Atmosphere_Setup cluster_Schlenk_Line Schlenk Line cluster_Reaction_Setup Reaction Setup Inert Gas Inert Gas Dual Manifold Inert Gas Vacuum Inert Gas->Dual Manifold:f0 Vacuum Vacuum Vacuum->Dual Manifold:f1 Reaction Flask Reaction Flask Dual Manifold->Reaction Flask via stopcock Bubbler Oil Bubbler Reaction Flask->Bubbler to vent

Caption: A simplified schematic of a Schlenk line setup for maintaining an inert atmosphere.

Glovebox_Workflow Start Start Antechamber Place items in antechamber Start->Antechamber Purge Evacuate and backfill antechamber (3x) Antechamber->Purge Transfer Transfer items into main chamber Purge->Transfer End End Purge->End Manipulate Perform experiment (weighing, reaction setup) Transfer->Manipulate Remove Place items in antechamber for removal Manipulate->Remove Remove->Purge Purge before opening to atmosphere

Caption: Basic workflow for introducing and removing items from a glovebox.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. Methyl 3-amino-6-bromopicolinate, a vital building block in the synthesis of various pharmaceutical agents, requires rigorous characterization to ensure purity and identity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound, comparing it with a common precursor and discussing potential impurities. The methodologies and interpretations presented herein are grounded in fundamental NMR principles to provide a self-validating framework for your own experimental work.

The Structural Significance of ¹H NMR in Process Chemistry

In the synthesis of complex molecules, ¹H NMR spectroscopy serves as a cornerstone for quality control and reaction monitoring. It provides a detailed "fingerprint" of a molecule by probing the chemical environment of its hydrogen atoms. The key parameters we will analyze are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine or an ester) "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups (like an amino group) "shield" it, moving the signal upfield (to a lower ppm value).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

  • Multiplicity (Splitting): This arises from the interaction of a proton with its non-equivalent neighboring protons (spin-spin coupling). The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between the coupled protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid interfering signals. A comprehensive list of chemical shifts for common laboratory solvents can be found in resources provided by Gottlieb, Kotlyar, and Nudelman[1].

  • Sample Concentration: Weigh approximately 5-10 mg of the dried this compound sample directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer or brief sonication.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. Most high-quality deuterated solvents already contain TMS.

Instrumental Parameters (for a 300 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment is sufficient.

  • Number of Scans: 16-32 scans should provide a good signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is adequate.

  • Spectral Width: A standard sweep width of -2 to 12 ppm is appropriate.

The workflow for acquiring and analyzing the spectrum is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in ~0.6 mL CDCl3 Prep1->Prep2 Prep3 Homogenize Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Tune and Shim Acq1->Acq2 Acq3 Run Experiment (zg pulse) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4

Figure 1: A generalized workflow for ¹H NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis of this compound

The structure of this compound features four distinct proton environments, which will give rise to four signals in the ¹H NMR spectrum.

G H4 H-4 H5 H-5 NH2 -NH2 OCH3 -OCH3

Figure 2: Structure of this compound with key protons labeled.

Based on experimental data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following characteristics[2]:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
-OCH₃ 3.94Singlet (s)3H-Protons of the methyl ester are in a relatively shielded environment and have no adjacent protons to couple with.
-NH₂ 5.81Broad Singlet (br s)2H-The amino protons are on a heteroatom and their signal is often broad due to quadrupole broadening and exchange. They have no adjacent carbon-bound protons.
H-4 6.93Doublet (d)1H8.72This aromatic proton is coupled to H-5. The electron-donating amino group at C-3 shields this proton, shifting it upfield relative to H-5.
H-5 7.32Doublet (d)1H8.71This aromatic proton is coupled to H-4. It is less shielded than H-4 due to its greater distance from the amino group.

Comparative Analysis: Distinguishing from a Key Precursor

A common precursor in the synthesis of the title compound is Methyl 6-bromopicolinate. Comparing the spectrum of the product with this starting material is a critical step in confirming the success of the amination reaction.

G H3 H-3 H4 H-4 H5 H-5

Figure 3: Structure of the precursor, Methyl 6-bromopicolinate.

The ¹H NMR spectrum of Methyl 6-bromopicolinate in CDCl₃ shows the following signals[3]:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃ 4.00Singlet (s)3H-
H-5 7.64Doublet (d)1H7.99
H-4 7.71Triplet (t)1H7.70, 7.99
H-3 8.08Doublet (d)1H7.70

Key Spectral Differences:

  • Disappearance of the Amino Signal: The most obvious difference is the absence of the broad singlet around 5.81 ppm in the precursor's spectrum. The presence of this signal in the product is a strong indicator of successful amination.

  • Shift and Multiplicity of Aromatic Protons: The introduction of the strongly electron-donating amino group at the 3-position in the product dramatically alters the aromatic region.

    • The precursor has three aromatic protons, while the product has only two.

    • The amino group in the product shields the adjacent aromatic protons, shifting them significantly upfield (6.93 and 7.32 ppm) compared to the precursor's aromatic signals (7.64-8.08 ppm).

    • The splitting pattern simplifies from two doublets and a triplet in the precursor to two doublets in the product, reflecting the change in the number and arrangement of aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable. The characteristic signals at approximately 3.94 ppm (s, 3H), 5.81 ppm (br s, 2H), 6.93 ppm (d, 1H), and 7.32 ppm (d, 1H) in CDCl₃ provide a definitive fingerprint for this molecule. By comparing this spectrum with that of potential starting materials, such as Methyl 6-bromopicolinate, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Purity Assessment of Methyl 3-amino-6-bromopicolinate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1] Methyl 3-amino-6-bromopicolinate is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the API.[1] Therefore, robust analytical methods for its purity assessment are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility and reliability in separating, identifying, and quantifying components within a mixture.[2][3][4] For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is the workhorse, offering excellent resolution and reproducibility.

The Logic Behind the RP-HPLC Method Development

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from any potential impurities, including starting materials, by-products, and degradation products.[5][6]

  • Column Selection: A C18 column is the preferred stationary phase for this analysis. The nonpolar nature of the C18 alkyl chains provides effective separation for moderately polar compounds like this compound through hydrophobic interactions.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (like ammonium acetate) and an organic modifier (such as acetonitrile) is optimal. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable amino group. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection Wavelength: Based on the chromophores present in the this compound molecule (an aromatic ring with amino and bromo substituents), a UV detector set at a wavelength of approximately 254 nm provides high sensitivity for the analyte and its potential aromatic impurities.[7]

Experimental Workflow: RP-HPLC Purity Assessment

The following diagram outlines the key steps in the RP-HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Known Concentration) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (@ 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Figure 1: A schematic of the RP-HPLC workflow for purity analysis.

Detailed Protocol: RP-HPLC Method for this compound

This protocol is a self-validating system, designed to ensure accuracy and precision in the purity assessment.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate

  • Formic acid

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 1 mg/mL.

4. Sample Solution Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.[8]

6. Analysis and Calculation:

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[9][10] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at much higher pressures than conventional HPLC systems.[2][3]

The following diagram illustrates the relationship between key chromatographic parameters and the resulting performance benefits of UPLC over HPLC.

HPLC_vs_UPLC SmallerParticles Smaller Particle Size (< 2 µm) IncreasedEfficiency Increased Column Efficiency SmallerParticles->IncreasedEfficiency HigherPressure Higher Operating Pressure (>1000 bar) FasterFlow Higher Optimal Flow Rate HigherPressure->FasterFlow ImprovedResolution Improved Resolution IncreasedEfficiency->ImprovedResolution HigherSensitivity Higher Sensitivity IncreasedEfficiency->HigherSensitivity FasterAnalysis Faster Analysis Time FasterFlow->FasterAnalysis ReducedSolvent Reduced Solvent Consumption FasterAnalysis->ReducedSolvent

Figure 2: The impact of UPLC's core features on analytical performance.

Performance Comparison Table

The table below summarizes the key performance differences between a traditional HPLC method and a UPLC method for the purity analysis of this compound.

ParameterHPLCUPLCRationale for Difference
Particle Size 3-5 µm< 2 µmUPLC columns are packed with smaller particles, leading to increased efficiency.[9][10]
Operating Pressure 500-6000 psiUp to 15,000 psiHigher pressure is required to pump the mobile phase through the densely packed UPLC column.[2]
Analysis Time 15-30 minutes3-10 minutesThe combination of smaller particles and higher flow rates significantly reduces run times.[2]
Resolution GoodExcellentThe increased efficiency of UPLC columns results in sharper peaks and better separation of closely eluting impurities.[3]
Sensitivity StandardHighNarrower peaks in UPLC lead to greater peak heights and improved signal-to-noise ratios, enhancing sensitivity.[3][9]
Solvent Consumption HighLowShorter analysis times and lower flow rates (in some cases) contribute to a significant reduction in solvent usage.[9]

Conclusion and Recommendations

For routine quality control where established methods and instrumentation are in place, the described RP-HPLC method provides a reliable and accurate assessment of this compound purity. It is a cost-effective and robust technique that meets the regulatory requirements for the analysis of pharmaceutical intermediates.[11]

However, for high-throughput screening, method development, or when trace impurity profiling is critical, UPLC is the superior technology. The significant reduction in analysis time can dramatically increase laboratory productivity.[9] Furthermore, the enhanced resolution and sensitivity of UPLC can reveal impurities that might be missed by HPLC, providing a more comprehensive understanding of the sample's purity.[3]

The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, available resources, and the stage of drug development. For early-stage development, the speed and sensitivity of UPLC are highly advantageous. For later-stage manufacturing and quality control, a well-validated HPLC method can be perfectly adequate.

References

Comparing reactivity of Methyl 3-amino-6-bromopicolinate vs Methyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 3-amino-6-bromopicolinate and Methyl 6-amino-3-bromopicolinate

For drug development professionals, medicinal chemists, and researchers in organic synthesis, the selection of building blocks is a critical decision that dictates the feasibility and efficiency of a synthetic route. Substituted pyridines, in particular, are privileged scaffolds in countless pharmaceutical agents. Among these, aminobromopicolinates serve as versatile intermediates, offering multiple reaction handles for diversification. However, the subtle change in the positioning of functional groups on the pyridine ring can dramatically alter the molecule's reactivity.

This guide provides an in-depth comparison of two common, yet distinct, isomers: this compound and Methyl 6-amino-3-bromopicolinate. We will dissect their structural and electronic properties to explain and predict their behavior in key synthetic transformations, supported by experimental protocols and data-driven insights.

Structural and Electronic Analysis: A Tale of Two Isomers

The fundamental difference in reactivity between these two molecules stems from the interplay of electronic effects (inductive and resonance) of the amino (-NH₂), bromo (-Br), and methyl ester (-CO₂Me) groups on the electron-deficient pyridine ring.

  • Amino Group (-NH₂): A potent electron-donating group (EDG) via resonance (+M effect), which increases electron density at the ortho and para positions.

  • Bromo Group (-Br): An electron-withdrawing group (EWG) through induction (-I effect) due to its electronegativity, but a weak EDG by resonance (+M effect). Overall, it deactivates the ring.

  • Methyl Ester (-CO₂Me): A strong electron-withdrawing group through both induction and resonance (-I, -M effects).

  • Pyridine Nitrogen: Intrinsically electron-withdrawing, contributing to the overall electrophilicity of the ring system.

Structure_Comparison cluster_0 This compound cluster_1 Methyl 6-amino-3-bromopicolinate isomer1 isomer2

Figure 1. Chemical structures of the two isomers.
This compound:

In this isomer, the powerful electron-withdrawing ester group is ortho to the amino group and meta to the bromine. The bromine atom at the 6-position is activated for nucleophilic attack by the ortho pyridine nitrogen and the para ester group. The amino group at the 3-position is meta to the C-Br bond, meaning its strong electron-donating resonance effect does not directly oppose the electronic pull required for palladium-catalyzed cross-coupling reactions.

Methyl 6-amino-3-bromopicolinate:

Here, the arrangement is significantly different. The bromine at the 3-position is ortho to the ester group but, crucially, para to the strongly electron-donating amino group. This +M effect from the amino group increases the electron density at the C3 position, making the C-Br bond stronger and less susceptible to oxidative addition in cross-coupling reactions. Conversely, this electron donation deactivates the ring for nucleophilic aromatic substitution at the C3 position.

Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above translate into predictable and distinct reactivity patterns in common synthetic applications.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

These reactions are cornerstones of modern drug discovery for creating C-C bonds. The critical first step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored on electron-poor carbon centers.[1]

  • This compound (Higher Reactivity): The C-Br bond is at the 6-position. The electron-withdrawing pyridine nitrogen (ortho) and ester group (para) decrease the electron density at this carbon, making it more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. The meta-amino group has a minimal counteracting effect.

  • Methyl 6-amino-3-bromopicolinate (Lower Reactivity): The C-Br bond is at the 3-position. The para-amino group strongly donates electron density to this position, making the C-Br bond less polarized and less reactive towards oxidative addition. This can lead to sluggish reactions or the need for more forcing conditions (higher temperatures, stronger bases, or more active catalysts).[2]

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[3][4]

  • This compound (Higher Reactivity): This isomer is highly activated for SNAr. The leaving group (-Br) at C6 is positioned ortho to the electron-withdrawing pyridine nitrogen and para to the strongly electron-withdrawing methyl ester group. Both substituents can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Methyl 6-amino-3-bromopicolinate (Lower Reactivity): This isomer is significantly deactivated for SNAr at the C3 position. While the ester group is ortho to the bromine, the powerful electron-donating amino group at the para position destabilizes the required anionic intermediate, making the reaction electronically disfavored.

C. Reactivity of the Amino Group (e.g., Acylation, Buchwald-Hartwig Amination)

The nucleophilicity of the amino group is governed by the electron density on the nitrogen atom. This is crucial for reactions where the amino group itself is the reacting partner.

  • This compound (Lower Nucleophilicity): The amino group at C3 is directly adjacent (ortho) to the strongly electron-withdrawing ester group. This proximity significantly reduces the electron density on the amino nitrogen, making it less nucleophilic. Steric hindrance from the adjacent ester can also impede the approach of electrophiles or bulky catalyst complexes.[5][6]

  • Methyl 6-amino-3-bromopicolinate (Higher Nucleophilicity): The amino group at C6 is meta to the ester group. The electronic pull from the ester is less pronounced at this distance, resulting in a relatively higher electron density on the nitrogen. This makes the amino group of this isomer more nucleophilic and generally more reactive in reactions like acylation or as a coupling partner in Buchwald-Hartwig aminations.[7]

Data Summary and Experimental Guide

The following table summarizes the predicted reactivity based on the structural analysis.

Reaction TypeThis compoundMethyl 6-amino-3-bromopicolinateRationale
Suzuki-Miyaura Coupling More Reactive Less ReactiveC6-Br bond is more electron-deficient due to ortho N and para -CO₂Me.
Nucleophilic Aromatic Sub. More Reactive Less ReactiveC6-Br is activated by ortho N and para -CO₂Me; C3-Br is deactivated by para -NH₂.
Amino Group Acylation Less ReactiveMore Reactive -NH₂ at C3 is deactivated by ortho -CO₂Me; -NH₂ at C6 is less affected.
Buchwald-Hartwig Amination Less ReactiveMore Reactive The amino group is more nucleophilic and less sterically hindered.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for experimentally verifying the reactivity differences in a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Monitoring & Workup prep1 1. Add bromopicolinate isomer (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) to a reaction vial. prep2 2. Add Pd(PPh₃)₄ (0.05 eq). prep1->prep2 prep3 3. Seal the vial with a septum. prep2->prep3 react1 4. Evacuate and backfill the vial with Argon (repeat 3x). prep3->react1 react2 5. Add degassed 1,4-dioxane and water (4:1 ratio). react1->react2 react3 6. Heat the reaction mixture at 80-90 °C. react2->react3 analysis1 7. Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). react3->analysis1 analysis2 8. Upon completion, cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. analysis1->analysis2 analysis3 9. Purify the crude product via column chromatography. analysis2->analysis3

Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.

Materials:

  • This compound

  • Methyl 6-amino-3-bromopicolinate[8]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To two separate oven-dried reaction vials equipped with magnetic stir bars, add the respective bromopicolinate isomer (e.g., 0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and finely ground potassium carbonate (1.25 mmol, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.025 mmol, 0.05 eq) to each vial.

  • Inert Atmosphere: Seal both vials with rubber septa. Purge each vial by evacuating and backfilling with argon three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Using a syringe, add the solvent mixture (e.g., 5 mL) to each vial.

  • Reaction: Place both vials in a preheated oil bath or heating block set to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction independently by thin-layer chromatography (TLC) or LC-MS. Take aliquots from each reaction at identical time points (e.g., 1h, 2h, 4h, 8h) to compare the rate of consumption of the starting material.

  • Workup: Once a reaction is complete (or after a set time, e.g., 12h, for comparison), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR to determine the conversion ratio. Purify the products by flash column chromatography to determine the isolated yield.

Expected Outcome:

The reaction with This compound is expected to proceed significantly faster and likely result in a higher isolated yield compared to the reaction with Methyl 6-amino-3-bromopicolinate under identical conditions. The latter may require longer reaction times, higher temperatures, or a more specialized catalyst system to achieve comparable conversion.

Conclusion and Strategic Application

The positional isomerism between this compound and Methyl 6-amino-3-bromopicolinate is not a trivial structural change; it fundamentally dictates their chemical behavior.

  • Choose This compound when the synthetic strategy involves a cross-coupling or nucleophilic substitution at the bromine-bearing carbon . Its electronic configuration makes the C-Br bond highly susceptible to these transformations. Be mindful that its amino group is less nucleophilic.

  • Choose Methyl 6-amino-3-bromopicolinate when the primary goal is to functionalize the amino group or when a less reactive C-Br bond is desired for sequential couplings. Its more nucleophilic amino group is better suited for acylation, alkylation, or as a nucleophile in Buchwald-Hartwig aminations.

By understanding the underlying electronic principles, researchers can make informed decisions, anticipate potential challenges, and design more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 3-amino-6-bromopicolinate and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Substituted pyridines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth analysis of the spectral characteristics of Methyl 3-amino-6-bromopicolinate, a versatile synthetic intermediate, and offers a comparative assessment with its key isomers and precursors. Understanding the nuances of their spectral data is not merely an academic exercise but a critical step in ensuring reaction success, simplifying purification, and confirming the identity of target molecules.

The Strategic Importance of Substituted Picolinates

This compound and its analogs are valuable reagents due to the orthogonal reactivity of their functional groups. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The amino group can be a site for acylation, alkylation, or diazotization, enabling further diversification. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can participate in amide bond formation or other derivatizations. This trifecta of reactivity makes these compounds highly sought-after starting materials in drug discovery programs.

Spectral Data Deep Dive: this compound

A thorough understanding of the spectral data of your starting materials is the foundation of any successful synthetic campaign. Below is a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we expect the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.32Doublet (d)1HH-5This proton is coupled to H-4, resulting in a doublet. Its downfield shift is due to the electron-withdrawing effect of the adjacent bromine atom.
~6.93Doublet (d)1HH-4Coupled to H-5, this proton appears as a doublet. It is upfield relative to H-5 due to the electron-donating effect of the amino group.
~5.81Broad Singlet (br s)2H-NH₂The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~3.94Singlet (s)3H-OCH₃The three equivalent protons of the methyl ester group appear as a sharp singlet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=O (Ester)The carbonyl carbon of the ester is typically found in this downfield region.
~150-155C-6The carbon bearing the bromine atom is significantly deshielded.
~140-145C-2The carbon attached to the ester group and adjacent to the nitrogen.
~135-140C-3The carbon bearing the amino group.
~120-125C-5Aromatic CH carbon.
~115-120C-4Aromatic CH carbon.
~52-55-OCH₃The carbon of the methyl ester group.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationIntensityFunctional Group
3400-3200N-H StretchMedium, two bandsPrimary Amine (-NH₂)
~3000C-H Stretch (Aromatic)MediumAromatic C-H
~2950C-H Stretch (Aliphatic)MediumMethyl C-H
~1720C=O StretchStrongEster Carbonyl
~1600, ~1470C=C StretchMediumAromatic Ring
~1250C-N StretchMediumAryl Amine
~1100C-O StretchStrongEster
Below 800C-Br StretchMediumAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound containing a bromine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

  • Expected Molecular Ion (M⁺): m/z 230 and 232.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methoxycarbonyl group (-COOCH₃).

    • Loss of HBr.

Comparative Analysis with Key Alternatives

The choice of starting material can significantly impact the outcome of a synthetic route. Here, we compare this compound with two common alternatives.

Isomeric Comparison: Methyl 6-amino-3-bromopicolinate

This isomer, while possessing the same molecular formula and functional groups, exhibits distinct spectral properties due to the different substitution pattern on the pyridine ring.

¹H NMR Comparison:

CompoundH-3H-4H-5-NH₂-OCH₃
This compound -~6.93 (d)~7.32 (d)~5.81 (br s)~3.94 (s)
Methyl 6-amino-3-bromopicolinate ~7.8 (d)~6.5 (d)-~4.8 (br s)~3.9 (s)

The most significant difference is in the chemical shifts of the aromatic protons. In the 6-amino isomer, the protons are in a different electronic environment, leading to a notable upfield shift for H-4 and a downfield shift for H-3 compared to the protons in the 3-amino isomer.

Precursor Comparison: Methyl 6-bromopicolinate

This compound is a common precursor to the aminated derivatives. Its spectral data provides a baseline for comparison.

¹H NMR Comparison:

CompoundH-3H-4H-5-OCH₃
This compound -~6.93 (d)~7.32 (d)~3.94 (s)
Methyl 6-bromopicolinate ~8.08 (d)~7.71 (t)~7.64 (d)~4.00 (s)

The absence of the electron-donating amino group in Methyl 6-bromopicolinate results in a general downfield shift for all aromatic protons.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following is a representative protocol for the coupling of a bromopyridine with an arylboronic acid.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Bromopyridine, Boronic Acid, Base, and Catalyst in a Schlenk Flask degas Degas the Solvent add_solvent Add Degassed Solvent to the Flask degas->add_solvent heat Heat the Reaction Mixture under Inert Atmosphere add_solvent->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor quench Cool to Room Temperature and Quench monitor->quench extract Extract with an Organic Solvent quench->extract dry Dry the Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product by NMR, IR, and MS purify->characterize

A Comparative Guide to Pyridine Synthesis: Strategic Alternatives to Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine motif is a cornerstone of modern medicine and materials science, embedded in the architecture of countless pharmaceuticals, agrochemicals, and functional materials. Methyl 3-amino-6-bromopicolinate stands as a workhorse building block for introducing this valuable scaffold, prized for the synthetic handles it offers: an amino group for derivatization, a carboxylate for modification, and a bromine atom poised for cross-coupling reactions. However, reliance on a single building block can limit synthetic flexibility, scalability, and cost-effectiveness.

This guide provides a deep dive into strategic alternatives to this compound, moving beyond simple substitution to explore fundamentally different approaches to pyridine construction. We will dissect the causality behind various synthetic choices, offering field-proven insights to empower researchers in designing robust and efficient synthetic routes. This content is structured to compare two primary strategic pivots: direct functionalization of alternative 6-substituted picolinates and de novo ring construction methodologies that build the pyridine core from acyclic precursors.

Part 1: The Direct Approach - Tuning Reactivity with Alternative Halogens

The most straightforward alternative to the 6-bromo derivative involves substituting the halogen at the 6-position. This choice is not trivial; it represents a critical balance between reactivity, cost, and catalyst system requirements. The reactivity of halopyridines in transition-metal-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl, a direct consequence of bond dissociation energies.[1]

  • Methyl 3-amino-6-iodopicolinate : The iodo-analogue exhibits the highest reactivity, enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous for sensitive substrates or complex syntheses where harsh conditions could lead to degradation.

  • Methyl 3-amino-6-chloropicolinate : As the most cost-effective option, the chloro-derivative is highly attractive for large-scale synthesis.[1] However, its utility was historically limited by the difficulty of achieving efficient oxidative addition to the strong C-Cl bond. The advent of specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and advanced palladium precatalysts has largely overcome this barrier, making 6-chloropicolinates viable and economical substrates.[1]

G cluster_0 Reactivity & Cost Comparison cluster_1 Key Considerations Iodo 6-Iodo Bromo 6-Bromo Iodo->Bromo Lower Reactivity Lower Cost a Highest Reactivity Mildest Conditions Chloro 6-Chloro Bromo->Chloro Lower Reactivity Lowest Cost b Balanced Reactivity & Cost c Most Economical Requires Advanced Catalysts

Caption: Relative reactivity vs. cost for 6-halopicolinates.

Comparative Data: Suzuki-Miyaura Coupling Performance

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of various 6-halopicolinates with an arylboronic acid, illustrating the trade-offs in reaction conditions.

ReagentTypical Catalyst SystemTemp (°C)Time (h)Typical Yield (%)
Methyl 3-amino-6-iodo picolinatePd(PPh₃)₄, Na₂CO₃802-6>90
Methyl 3-amino-6-bromo picolinatePd(dppf)Cl₂, K₂CO₃90-1008-1680-95
Methyl 3-amino-6-chloro picolinatePd₂(dba)₃, SPhos, K₃PO₄100-12012-2475-90[1]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-6-chloropicolinate

This protocol is adapted from established methods for coupling challenging chloro-heterocycles.[1] The choice of a biarylphosphine ligand like SPhos is critical for facilitating the difficult oxidative addition step with the C-Cl bond.

  • Vessel Preparation : To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-amino-6-chloropicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Solvent Addition : Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution : Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: De Novo Synthesis - Building the Pyridine Ring from Acyclic Precursors

While functionalizing a pre-existing ring is effective, constructing the pyridine core from simpler, acyclic fragments offers unparalleled flexibility in substitution patterns and access to novel chemical space.[2] These methods are ideal when the target molecule cannot be easily prepared from a pre-functionalized pyridine.[1]

G cluster_cyclo Cycloaddition Strategies cluster_condense Condensation Strategies Target Substituted Pyridine Nitrile Nitrile (1 atom) Nitrile->Target [2+2+2] Cycloaddition Alkyne1 Alkyne (2 atoms) Alkyne1->Target [2+2+2] Cycloaddition Alkyne2 Alkyne (2 atoms) Alkyne2->Target [2+2+2] Cycloaddition Azadiene 1-Azadiene (4 atoms) Azadiene->Target [4+2] Hetero-Diels-Alder Dienophile Dienophile (2 atoms) Dienophile->Target [4+2] Hetero-Diels-Alder Enamine Enamine (C-C-C-N) Enamine->Target Bohlmann-Rahtz [3+3] EthynylKetone Ethynyl Ketone (C-C-C=O) EthynylKetone->Target Bohlmann-Rahtz [3+3]

Caption: Disconnection approaches for de novo pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

A classic and versatile method, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone.[3] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish the aromatic pyridine ring.[3] This method is highly effective for producing 2,3,6-trisubstituted pyridines.

Causality in Protocol Design : Historically, a major drawback was the need for high temperatures for the final cyclodehydration step.[3] Modern modifications have shown that acid catalysis can significantly lower the required temperature, making the reaction more amenable to sensitive functional groups.[3] Furthermore, three-component variations using an enolizable ketone and an ammonia source (like ammonium acetate) generate the requisite enamine in situ, improving the overall efficiency and practicality of the process.[3][4]

Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

This protocol leverages acid catalysis and in situ enamine formation for a more efficient workflow.[3]

  • Reaction Setup : In a round-bottom flask, combine the β-ketoester (e.g., methyl acetoacetate, 10 mmol), 1-phenyl-2-propyn-1-one (10 mmol), and ammonium acetate (15 mmol).

  • Solvent and Catalyst : Add glacial acetic acid (2 mL) and toluene (10 mL). The acetic acid acts as both a catalyst for enamine formation and the subsequent cyclodehydration.

  • Reaction Execution : Heat the solution at 80 °C for 12-24 hours, monitoring by TLC.

  • Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to yield the desired polysubstituted pyridine.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

For accessing highly substituted pyridines, the transition metal-catalyzed [2+2+2] cycloaddition of a nitrile with two alkyne molecules is an exceptionally powerful and atom-economical strategy.[5][6] Catalysts based on cobalt, rhodium, and ruthenium are commonly employed to mediate this transformation, which constructs the pyridine ring in a single, convergent step.[5][6]

Mechanistic Insight : The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile component leads to a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst. The ability to control regioselectivity with unsymmetrical alkynes remains a key area of research in this field.

Part 3: The Modern Frontier - C-H Functionalization

The most advanced alternative bypasses the need for a pre-installed leaving group altogether. Direct C-H functionalization is a paradigm-shifting strategy that uses the C-H bond itself as a reactive site for coupling.[7][8] This approach offers maximum atom economy and significantly shortens synthetic sequences by eliminating pre-functionalization steps.

However, the C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature and the propensity of the nitrogen lone pair to coordinate and potentially deactivate the metal catalyst.[7][9]

G cluster_0 Traditional Cross-Coupling cluster_1 C-H Functionalization Start_A Pyridine-H Step1_A Halogenation (e.g., Br+) Start_A->Step1_A Intermediate_A Pyridine-Br Step1_A->Intermediate_A Step2_A Cross-Coupling [Pd], R-B(OH)2 Intermediate_A->Step2_A Product_A Pyridine-R Step2_A->Product_A Start_B Pyridine-H Step1_B Direct C-H Coupling [Pd], R-X Start_B->Step1_B Product_B Pyridine-R Step1_B->Product_B

Caption: Workflow comparison of traditional vs. C-H functionalization.

Strategy: N-Oxide Directed C-H Activation

A highly effective strategy to overcome these challenges is the use of pyridine N-oxides. The N-oxide group serves two critical roles:

  • Electronic Activation : It acts as an internal oxidizing directing group, increasing the electron density at the C2 and C6 positions and making the corresponding C-H bonds more susceptible to metallation.

  • Chelation Assistance : The oxygen atom can act as a directing group, coordinating to the metal catalyst and delivering it to the ortho C-H bond, facilitating a selective cyclometalation event.

Palladium-catalyzed C-H alkenylation and arylation of pyridine N-oxides have been developed with excellent regioselectivity for the ortho position.[10] The N-oxide can be readily removed in a subsequent step (e.g., with PCl₃ or H₂/Pd) to reveal the functionalized pyridine.

Experimental Protocol: Pd-Catalyzed C-H Arylation of a Pyridine N-Oxide

This protocol illustrates the direct coupling of a pyridine N-oxide with an unactivated arene.[10]

  • Reactant Preparation : In a pressure-rated vial, combine the starting Pyridine N-Oxide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol), and silver(I) carbonate (Ag₂CO₃) (1.5 mmol) as the oxidant.

  • Solvent/Reagent : Add the arene coupling partner (e.g., benzene, 10 mL) which serves as both the solvent and reagent.

  • Reaction : Seal the vial and heat to 130 °C for 24 hours.

  • Work-up and Purification : After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM). Concentrate the filtrate and purify by column chromatography to isolate the 2-arylpyridine N-oxide.

  • Deoxygenation (if required) : Dissolve the purified N-oxide in DCM and treat with PCl₃ (1.2 equiv) at 0 °C, then allow to warm to room temperature. Quench with water and basify with NaHCO₃ before extracting with DCM to yield the final 2-arylpyridine.

Conclusion and Strategic Outlook

The choice of reagent and strategy for synthesizing functionalized pyridines is a critical decision in any research program. While This compound and its halogen analogues offer a reliable and direct route via cross-coupling, their utility is defined by the pre-installed functionality. For creating novel analogues or exploring diverse substitution patterns, de novo ring construction methods like the Bohlmann-Rahtz synthesis or [2+2+2] cycloadditions provide unparalleled synthetic power and flexibility.

Looking forward, direct C-H functionalization represents the most sustainable and atom-economical frontier. As catalyst systems become more sophisticated and robust, this approach will increasingly allow chemists to view C-H bonds as latent functional groups, streamlining the synthesis of complex pyridine-containing molecules and accelerating the pace of discovery in drug development and materials science. By understanding the comparative advantages and mechanistic underpinnings of each strategy, researchers can make informed decisions to select the most efficient and appropriate synthetic route for their target pyridine derivatives.

References

A Senior Application Scientist's Comparative Guide to Methyl 3-amino-6-bromopicolinate: Beyond the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of a starting material is not merely a line item on a purchase order; it is the bedrock of successful synthesis and discovery. Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9), a key heterocyclic building block, is pivotal in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2] Its utility stems from the strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate scaffold, offering multiple points for chemical modification.

This guide provides an in-depth comparison of this compound, moving beyond a simple datasheet to offer a practical framework for its evaluation against common alternatives. We will dissect the critical parameters of a Certificate of Analysis (CoA), provide robust analytical protocols for in-house verification, and compare its synthetic utility against structurally similar reagents.

Deconstructing the Certificate of Analysis: A Researcher's First Line of Defense

A Certificate of Analysis is more than a guarantee of purity; it is a detailed report card of a specific batch of a chemical. For a versatile intermediate like this compound, seemingly minor variations in the impurity profile can have significant downstream consequences, affecting reaction yields, purification difficulty, and the biological activity of the final compound.

Below is a comparative table illustrating typical CoA parameters for a high-quality batch of this compound versus a common structural isomer, Methyl 6-amino-3-bromopicolinate. The distinction is critical, as the positional difference of the functional groups dramatically alters the molecule's reactivity and synthetic applications.[3][4]

Table 1: Comparative Analysis of Key Quality Parameters

ParameterThis compound (CAS: 866775-09-9)Alternative: Methyl 6-amino-3-bromopicolinate (CAS: 178876-83-0)Significance for the Researcher
Appearance Yellow to pale yellow solid[5]Off-white to light brown powderA significant color deviation may indicate oxidation or the presence of chromophoric impurities.
Purity (by HPLC) ≥ 98.0%[5]≥ 96.0%[4]The primary measure of the compound's quality. Higher purity minimizes side reactions and simplifies product isolation.
Identity (¹H NMR) Conforms to structureConforms to structureConfirms the molecular structure and the correct positioning of functional groups. Isomeric impurities would be detected here.
Mass Spectrum (MS) [M+H]⁺ = 231.0/233.0[M+H]⁺ = 231.0/233.0Confirms the molecular weight and the presence of a single bromine atom (due to the ~1:1 isotopic pattern of ⁷⁹Br/⁸¹Br).
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Excess water can interfere with moisture-sensitive reactions, such as organometallic couplings.
Residual Solvents Specified (e.g., ≤ 0.1% Ethyl Acetate)Not always specifiedResidual solvents from synthesis or purification can inhibit or participate in subsequent reactions.

Structural Isomers and Alternatives: A Comparison of Synthetic Utility

The choice of a building block is dictated by the desired synthetic outcome. While isomers may share the same molecular formula (C₇H₇BrN₂O₂), the arrangement of their atoms leads to distinct chemical personalities.[4][6]

DOT Diagram: Structural Comparison of Picolinate Building Blocks

Structural_Comparison cluster_0 This compound (Target Compound) cluster_1 Methyl 6-amino-3-bromopicolinate (Isomeric Alternative) cluster_2 Methyl 3-amino-6-bromopyrazine-2-carboxylate (Heterocyclic Alternative) node_A Structure A label_A CAS: 866775-09-9 Reactivity: Amino group activates ortho/para positions. Bromine is susceptible to coupling reactions. node_B Structure B label_B CAS: 178876-83-0 Reactivity: Amino group strongly activates the adjacent C5 position. Bromine is less sterically hindered. node_C Structure C label_C CAS: 6966-01-4 Reactivity: Pyrazine ring is more electron-deficient. Alters reactivity and potential for H-bonding. HPLC_Workflow start Start: Receive Sample prep Sample Preparation (0.5 mg/mL Stock in ACN/H2O) start->prep hplc HPLC System (C18 Column, UV @ 264 nm) prep->hplc inject Inject 10 µL Sample hplc->inject run Execute Gradient Elution (10-95% Acetonitrile) inject->run detect Data Acquisition (Chromatogram) run->detect analyze Peak Integration & Analysis detect->analyze report Calculate % Purity (Area Main / Area Total * 100) analyze->report

References

Navigating the Maze: A Comparative Guide to the Structural Confirmation of Methyl 3-amino-6-bromopicolinate Derivatives using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 3-amino-6-bromopicolinate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their inherent structural complexity, featuring a halogenated pyridine core, an amino group, and a methyl ester, necessitates a robust analytical strategy for definitive characterization. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the structural elucidation of these valuable molecules, offering field-proven insights and experimental guidance.

The Analytical Challenge: Unraveling the Structure of this compound

The structural confirmation of this compound (C₇H₇BrN₂O₂, MW: 231.05 g/mol ) and its analogues presents a multi-faceted analytical puzzle.[1][2][3][4] Key structural features that must be verified include the elemental composition, the integrity of the brominated picolinate core, and the positions of the amino and methyl ester substituents. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information from minute sample quantities, stands as a cornerstone technology for this purpose.[5]

The Power of the Isotopic Signature: A Prelude to Fragmentation

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6] This results in a characteristic M/M+2 isotopic cluster in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) have a relative intensity ratio of roughly 1:1.[6] This signature is a powerful preliminary diagnostic for the presence of bromine in the molecule.

A Comparative Analysis of Ionization Techniques and Mass Analyzers

The choice of ionization method and mass analyzer is critical for obtaining high-quality, structurally informative data. Here, we compare the most relevant techniques for the analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Question

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For this compound, with a predicted boiling point of 333.4°C, GC-MS is a viable option.[4] The primary advantage of GC-MS lies in its excellent chromatographic separation and the highly reproducible fragmentation patterns generated by Electron Ionization (EI).

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive and predictable fragmentation.[8] This "fingerprint" spectrum is invaluable for structural elucidation and library matching.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Derivatives

LC-MS is the preferred method for a wider array of derivatives, particularly those that are less volatile, thermally labile, or more polar.[7][9] The choice of ionization source is crucial and is dictated by the polarity of the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules.[8] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, which is advantageous for determining the molecular weight.[8][10] For this compound, the basic amino group and the pyridine nitrogen are readily protonated.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds and is often complementary to ESI.[11] It involves gas-phase ion-molecule reactions and can also produce protonated molecules.[11]

TechniqueAnalyte SuitabilityIonizationFragmentationKey Advantages
GC-MS Volatile, thermally stableHard (EI)Extensive, reproducibleExcellent separation, detailed "fingerprint" spectra
LC-MS Wide range of polarity and volatilitySoft (ESI, APCI)Minimal (in-source)Broad applicability, gentle ionization for molecular weight determination

High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Elemental Composition

High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm).[12] This capability allows for the determination of the elemental composition of the molecular ion and its fragments, a critical step in confirming the structure of a novel compound.[12] For this compound, HRMS can unequivocally confirm the presence of one bromine, two nitrogen, and two oxygen atoms, alongside the carbon and hydrogen count.

Tandem Mass Spectrometry (MS/MS): Deciphering the Connectivity

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the fragmentation pathways and, consequently, the connectivity of atoms within a molecule.[8] In an MS/MS experiment, the molecular ion (or a protonated molecule) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[13]

Predicted Fragmentation Pathway of this compound

Based on established fragmentation principles for pyridine carboxylic acid esters, aromatic amines, and halogenated compounds, a predicted fragmentation pathway for this compound under EI or CID conditions can be proposed.[1][14]

A crucial aspect of the fragmentation of 2-carboxymethyl pyridine derivatives is the rearrangement involving the nitrogen atom, often leading to the loss of formaldehyde (CH₂O).[1]

Key Predicted Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

  • Loss of Formaldehyde (CH₂O): A characteristic rearrangement for 2-substituted pyridine methyl esters.[1]

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion.

  • Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond.

  • Loss of HCN: Fragmentation of the pyridine ring.

G M [M]⁺˙ m/z 230/232 F1 [M - •OCH₃]⁺ m/z 199/201 M->F1 - •OCH₃ F2 [M - CH₂O]⁺˙ m/z 200/202 M->F2 - CH₂O F4 [M - •Br]⁺ m/z 151 M->F4 - •Br F3 [F1 - CO]⁺ m/z 171/173 F1->F3 - CO F5 [F3 - HCN]⁺ m/z 144/146 F3->F5 - HCN

Predicted Fragmentation Pathway of this compound.

Experimental Protocols

Sample Preparation
  • Dissolve 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • For GC-MS analysis, dilute the stock solution to a similar concentration in a volatile solvent like dichloromethane or ethyl acetate.

GC-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: 1 µL split or splitless injection.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

  • MS Scan Range: m/z 40-300.

LC-MS/MS Analysis
  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive ESI.

  • MS Scan: Full scan MS from m/z 100-400.

  • MS/MS: Product ion scan of the protonated molecule ([M+H]⁺ at m/z 231/233).

Data Interpretation and Structural Confirmation Workflow

A systematic approach is crucial for confident structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A LC-HRMS Analysis D Confirm Bromine Presence (M/M+2 at ~1:1) A->D E Determine Elemental Composition (from accurate mass) A->E B GC-MS Analysis (optional) B->D C Tandem MS (MS/MS) of Precursor Ion F Propose Fragmentation Pathway (from MS/MS data) C->F D->E E->F G Compare with Predicted Fragmentation F->G H Correlate with other Spectroscopic Data (NMR, IR) G->H I Unambiguous Structure Elucidation H->I

Workflow for the structural confirmation of this compound derivatives.

Conclusion: An Integrated Approach for Confident Characterization

The structural confirmation of this compound derivatives requires a multi-faceted analytical strategy. While GC-MS can provide valuable fragmentation data for volatile analogues, LC-HRMS coupled with tandem mass spectrometry offers the most comprehensive approach. The characteristic isotopic signature of bromine provides an initial, confident marker. High-resolution mass measurements are essential for determining the elemental composition, and detailed fragmentation analysis from MS/MS experiments allows for the elucidation of the molecular structure. By combining these powerful mass spectrometric techniques with a logical, stepwise data interpretation workflow, researchers can achieve unambiguous structural confirmation, a critical milestone in the journey of drug discovery and development.

References

A Comparative Guide to the Reactivity of Bromo- and Chloro-Picolinate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Picolinate esters, key structural motifs in a multitude of pharmaceutical compounds, are frequently assembled using palladium-catalyzed cross-coupling reactions.[1] The choice of the halide on the picolinate scaffold—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-picolinate esters in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By delving into the fundamental principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The disparate reactivity between bromo- and chloro-picolinate esters is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The oxidative addition of the C-X bond to a palladium(0) catalyst is the initial and often rate-determining step in the catalytic cycle of these cross-coupling reactions.[2] The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions under milder conditions.

The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[2] Specifically, the C-Cl bond has a BDE of approximately 339 kJ/mol, whereas the C-Br bond is significantly weaker at around 276 kJ/mol.[2] This disparity in bond strength is the primary reason why brominated aromatics and heteroaromatics are typically more reactive than their chlorinated counterparts.[2] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.

For picolinate esters, which are derivatives of 2-halopyridines, the presence of the pyridine nitrogen atom adds a layer of electronic complexity. The electron-withdrawing nature of the nitrogen atom can influence the oxidative addition step.[2]

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. When comparing bromo- and chloro-picolinate esters in this reaction, the difference in reactivity is stark, though modern catalysts have narrowed the gap.

Comparative Performance Data

While direct side-by-side kinetic studies for bromo- and chloro-picolinate esters are not extensively reported, data from analogous 2-halopyridine systems provide a clear illustration of the reactivity trends.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
2-Bromopyridine Derivative Pd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95Generally proceeds with standard catalysts under relatively mild conditions.
2-Chloropyridine Derivative Pd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/H₂O10012-2460-75Requires higher temperatures and longer reaction times with traditional catalysts.[3]
2-Chloropyridine Derivative XPhos Pd G3 (1-2 mol%)K₃PO₄THF or Toluene80-1002-8>90Modern, bulky phosphine ligands enable high yields under milder conditions.[3]
2-Chloropyridine Derivative SPhos Pd G3 (1-2 mol%)K₃PO₄Dioxane1004-12>90Demonstrates the efficacy of advanced catalyst systems for less reactive chlorides.[3]

This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.

The data clearly indicates that while 2-bromopyridines react efficiently with traditional palladium catalysts like Pd(PPh₃)₄, their chloro-analogs are significantly less reactive, often resulting in lower yields and requiring more forcing conditions.[3] However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands such as XPhos and SPhos, has revolutionized the coupling of chloro-heteroaromatics, enabling high yields to be achieved under conditions comparable to or even milder than those used for bromides.[3]

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the halo-picolinate to the Pd(0) catalyst. The lower C-Br bond energy facilitates this step for bromo-picolinates, leading to a faster overall reaction rate. For chloro-picolinates, this step has a higher activation energy, necessitating more active catalysts or higher temperatures to proceed efficiently.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition transmetalation_complex L₂Pd(II)(Ar)(R) oa_complex->transmetalation_complex Transmetalation product Ar-R transmetalation_complex->product Reductive Elimination catalyst_regen L₂Pd(0) transmetalation_complex->catalyst_regen reagents Ar-X (Bromo- or Chloro-picolinate) boronic_acid R-B(OR)₂ + Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another indispensable tool in organic synthesis. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide on the picolinate ester plays a crucial role.

Comparative Performance Data
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
2-Bromopyridine Derivative Pd(PPh₃)₄ (2-5 mol%), CuI (3-5 mol%)Et₃N or DIPATHF or DMFRoom Temp. - 602-1680-95Generally high reactivity, often proceeding at room temperature.
2-Chloropyridine Derivative Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NDMF100-12012-2440-60Significantly less reactive, requiring higher temperatures and catalyst loadings.
2-Chloropyridine Derivative Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), CuI (5 mol%)Cs₂CO₃Dioxane1008-1875-90Modern ligands improve the coupling efficiency of chloropyridines.

This data is illustrative and based on typical conditions for similar substrates.

The trend observed in the Suzuki-Miyaura coupling is mirrored in the Sonogashira reaction. Bromo-picolinates are readily coupled with terminal alkynes under standard conditions, often at room temperature. In contrast, chloro-picolinates are much more challenging substrates, typically requiring elevated temperatures and often yielding modest results with traditional catalysts. The use of more sophisticated ligands can improve yields, but the inherent reactivity difference remains.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. The rate-limiting step is again the oxidative addition of the halo-picolinate to the Pd(0) species. The weaker C-Br bond allows this to occur more readily than the stronger C-Cl bond.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition transmetalation_complex L₂Pd(II)(Ar)(C≡CR) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide + H-C≡CR, Base cu_acetylide->cu_x Transmetalation to Pd

Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals. The reactivity of bromo- and chloro-picolinate esters in this reaction follows the now-familiar trend.

Comparative Performance Data
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
2-Bromopyridine Derivative Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%)NaOtBuToluene80-1002-1285-98Highly efficient with a range of amines using established catalyst systems.
2-Chloropyridine Derivative Pd₂(dba)₃ (2-4 mol%), BINAP (3-6 mol%)NaOtBuToluene100-11012-2450-70Less reactive, often requiring higher catalyst loadings and temperatures.
2-Chloropyridine Derivative Pd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃t-AmylOH1106-18>90Specialized, bulky ligands are highly effective for the amination of chloropyridines.

This data is illustrative and based on typical conditions for similar substrates.

Bromo-picolinates are excellent substrates for the Buchwald-Hartwig amination, reacting with a wide array of amines under relatively mild conditions. Chloro-picolinates, on the other hand, are considerably less reactive and necessitate the use of highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands like RuPhos, to achieve high yields.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halo-picolinate to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The higher energy barrier for the oxidative addition of chloro-picolinates is the primary reason for their lower reactivity.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen L₂Pd(0) amido_complex->catalyst_regen reagents Ar-X (Bromo- or Chloro-picolinate) amine HNR¹R² + Base

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, illustrating the practical differences in reaction setup for a bromo- versus a chloro-picolinate ester.

General Experimental Workflow

Experimental_Workflow start Reaction Setup reagents Combine Halo-picolinate, Boronic Acid, and Base in a Schlenk Flask start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert_atm Evacuate and Backfill with Inert Gas (3x) catalyst->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Wash, and Extract monitoring->workup purification Purification: Column Chromatography workup->purification end Characterization purification->end

Figure 4: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Picolinate Ester (Representative)

Materials:

  • Ethyl 6-bromopicolinate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 6-bromopicolinate, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times. This step is crucial to remove oxygen, which can deactivate the catalyst.

  • Add degassed 1,4-dioxane and water via syringe. Degassing the solvents (e.g., by sparging with an inert gas for 15-20 minutes) is important for reproducibility.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Picolinate Ester (Representative)

Materials:

  • Ethyl 6-chloropicolinate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.015 mmol, 1.5 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Seal the flask with a septum, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours. The higher reactivity of the modern catalyst system often leads to shorter reaction times compared to traditional catalysts with chloro-substrates.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice between a bromo- and a chloro-picolinate ester in a cross-coupling reaction is a trade-off between reactivity and substrate cost/availability. Brominated picolinates are inherently more reactive due to the weaker C-Br bond, allowing for the use of simpler catalysts and milder conditions.[2] However, chlorinated starting materials are often less expensive and more readily available.

The advent of highly active palladium catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has significantly leveled the playing field, making chloro-picolinates viable and often preferred substrates in large-scale synthesis where cost is a major driver.[3] For researchers in the early stages of drug discovery, the higher reactivity of bromo-picolinates may offer a more reliable and faster route to novel compounds.

Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the scale of the reaction, and the available resources. A thorough understanding of the principles outlined in this guide will enable chemists to navigate these choices effectively and design robust, efficient synthetic routes to the picolinate-containing molecules of tomorrow.

References

A Comparative Guide to Validated Analytical Methods for Quantifying Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. Methyl 3-amino-6-bromopicolinate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods to ensure its purity, stability, and concentration. This guide provides an in-depth comparison of suitable analytical techniques for the quantification of this compound, supported by experimental insights and adherence to international regulatory standards.

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical method is fit for its intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

This guide will explore two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with UV-absorbing chromophores. Given the aromatic pyridine ring structure of this compound, this method is highly suitable.

Experimental Protocol: A Step-by-Step Approach

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[5][6]

  • Mobile Phase: A gradient elution of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0) is recommended to ensure good peak shape and resolution from potential impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a suitable wavelength for maximum absorbance should be selected. For similar picolinate structures, wavelengths around 264 nm have been effective.[5][6][7]

  • Column Temperature: Maintained at 30°C to ensure reproducibility.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Workflow:

Caption: Workflow for HPLC method validation.

Performance Characteristics of HPLC-UV
Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound Analysis
Linearity (r²) ≥ 0.999≥ 0.999 over a range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) ≤ 2.0%[4]≤ 1.5% for repeatability and intermediate precision
LOD Signal-to-Noise Ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Robustness No significant impact on resultsMethod should be robust to minor changes in mobile phase composition, pH, and column temperature.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice. This technique couples the separation power of LC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Experimental Protocol: A Step-by-Step Approach

1. Instrumentation and Conditions:

  • LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used to allow for faster analysis times.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation in the ESI source.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive ESI is expected to be optimal due to the basic amino group.

  • MRM Transitions: The precursor ion (M+H)⁺ of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. These transitions need to be optimized by infusing a standard solution of the analyte.

  • Sample Preparation: A more rigorous sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove matrix interferences.

2. Method Validation Workflow:

Caption: Workflow for LC-MS/MS method validation.

Performance Characteristics of LC-MS/MS
Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound Analysis
Linearity (r²) ≥ 0.995≥ 0.998 over a range of 0.1-100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (for bioanalysis)90.0% - 110.0%
Precision (% RSD) ≤ 15.0% (≤ 20.0% at LLOQ)≤ 10.0%
LOD Signal-to-Noise Ratio of 3:1~0.01 ng/mL
LOQ Signal-to-Noise Ratio of 10:1~0.05 ng/mL
Matrix Effect Monitored to ensure no significant ion suppression or enhancementTo be evaluated during method development and validation.

Comparative Summary and Method Selection

FeatureHPLC-UVLC-MS/MS
Principle UV absorbanceMass-to-charge ratio
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity ModerateHigh
Cost LowerHigher
Complexity SimplerMore complex
Robustness HighModerate
Typical Application Quality control, purity assessment, routine assayBioanalysis, trace impurity analysis, metabolite identification

Choosing the Right Method:

  • For routine quality control and potency testing of the bulk drug substance or formulated product where concentrations are relatively high, HPLC-UV is the more practical and cost-effective choice. Its robustness and ease of use make it ideal for high-throughput environments.

  • For applications requiring trace-level quantification , such as in pharmacokinetic studies, bioequivalence studies, or for the analysis of impurities and degradation products at very low levels, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available resources. A thorough method validation, following ICH and FDA guidelines, is paramount to ensure the generation of reliable and accurate data, which is fundamental to the integrity of any research or drug development program.[3][8]

References

Safety Operating Guide

Navigating the Safe Handling of Methyl 3-amino-6-bromopicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. Methyl 3-amino-6-bromopicolinate, a key building block in the synthesis of advanced pharmaceutical intermediates, presents a specific set of handling challenges due to its chemical structure as a halogenated aromatic amine. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and a causal understanding of its inherent risks. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile

This compound (CAS No. 866775-09-9) is a solid compound that requires careful handling due to its classification and known hazards. The primary risks associated with this chemical are:

  • Acute Toxicity (Oral): It is harmful if swallowed (H302).[1]

  • Skin Irritation: It causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: It is known to cause serious eye irritation (H319).[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation (H335).[1][2]

These hazards are typical for a compound of its class—an aromatic amine and a halogenated pyridine derivative. The amino group can be readily absorbed, and the halogenated ring system can lead to persistent and irritating effects on biological tissues.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The selection of appropriate PPE is not merely a checklist but a risk-mitigation strategy based on the specific tasks being performed.

Core PPE Requirements

At a minimum, the following PPE must be worn when handling this compound in any capacity:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. In situations with a higher risk of splashing or dust generation, such as weighing larger quantities or during a spill, a face shield should be worn in addition to goggles.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. It is advisable to use lab coats with elastic cuffs to provide a better seal with gloves.

  • Gloves: Due to the risk of skin irritation and potential for absorption, proper glove selection is critical. Nitrile gloves are a suitable choice for incidental contact. For extended handling or in situations where immersion is possible, double-gloving or the use of thicker, more resistant gloves such as butyl rubber is recommended. Always inspect gloves for any signs of degradation or punctures before use.

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

Respiratory Protection

Given that this compound is a solid that can form dust and may cause respiratory irritation, respiratory protection is a key consideration.

  • Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. All handling of the solid compound, including weighing and transfers, must be conducted in a certified chemical fume hood.

  • Respirator Use: In situations where engineering controls may not be sufficient to limit exposure, or during spill cleanup, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator equipped with a P100 (HEPA) filter is recommended to protect against airborne particulates.

TaskEye & Face ProtectionSkin ProtectionRespiratory Protection
Weighing & Transfer Chemical Splash Goggles & Face ShieldNitrile or Butyl Rubber Gloves, Lab CoatChemical Fume Hood; Respirator with P100 filter if dust is generated
Solution Preparation Chemical Splash GogglesNitrile or Butyl Rubber Gloves, Lab CoatChemical Fume Hood
Reaction Work-up Chemical Splash GogglesNitrile or Butyl Rubber Gloves, Lab CoatChemical Fume Hood
Spill Clean-up Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Resistant Gloves, Lab Coat/CoverallsFull-face Respirator with P100 filter

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step protocols for handling and disposal should be strictly adhered to.

Experimental Workflow: From Receipt to Reaction

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Work-up cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards handle_weigh Weigh Solid prep_ppe->handle_weigh Enter Controlled Area handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer dispose_solid Contaminated Solid Waste handle_weigh->dispose_solid Weigh Paper, Spatula Wipe handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve reaction_run Conduct Reaction handle_dissolve->reaction_run reaction_quench Quench Reaction reaction_run->reaction_quench reaction_extract Perform Extraction reaction_quench->reaction_extract reaction_extract->dispose_solid Drying Agent, etc. dispose_liquid Halogenated Liquid Waste reaction_extract->dispose_liquid Aqueous & Organic Phases dispose_ppe Contaminated PPE dispose_liquid->dispose_ppe Final Decontamination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.